LML134
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[1-(1-methyl-6-oxopyridazin-3-yl)piperidin-4-yl] 4-cyclobutylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-21-18(25)6-5-17(20-21)23-9-7-16(8-10-23)27-19(26)24-13-11-22(12-14-24)15-3-2-4-15/h5-6,15-16H,2-4,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUJMFFRMZRNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)OC(=O)N3CCN(CC3)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LML134: A Technical Guide to a Novel Histamine H3 Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, pharmacological properties, and mechanism of action of LML134, a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a comprehensive resource for understanding the scientific foundation of this compound.
Chemical Structure and Properties
This compound is a synthetic molecule with the systematic IUPAC name 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate |
| Molecular Formula | C₁₉H₂₉N₅O₃ |
| CAS Number | 1542135-76-1 |
| Molecular Weight | 391.47 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Pharmacological Properties
This compound is an orally active and highly selective inverse agonist of the histamine H3 receptor. Its pharmacological profile is characterized by high binding affinity and a pharmacokinetic profile designed for rapid brain penetration and fast clearance.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized in cellular assays, demonstrating its high potency at the human histamine H3 receptor.
| Assay | Parameter | Value (nM) |
| hH3R Functional Assay (cAMP) | Kᵢ | 0.3 |
| hH3R Radioligand Binding | Kᵢ | 12 |
In Vivo Pharmacokinetics
Pharmacokinetic studies in male Sprague-Dawley rats have demonstrated that this compound is rapidly absorbed and cleared, consistent with its intended therapeutic profile for treating excessive sleep disorders without causing insomnia.
| Administration | Parameter | Value |
| Oral (10 mg/kg) | Tₘₐₓ | 0.5 hours |
| t₁⸝₂ | 1.54 hours | |
| Fraction Absorbed | 44% | |
| Intravenous (1 mg/kg) | t₁⸝₂ | 0.44 hours |
| Clearance (CL) | 28 mL/min/kg |
Plasma Protein Binding
This compound exhibits low to moderate plasma protein binding across different species, which is indicative of a higher fraction of unbound drug available to engage its target.
| Species | Fraction Unbound (Fu) |
| Rat | 39.0% |
| Dog | 57.6% |
| Human | 33.6% |
Mechanism of Action and Signaling Pathway
This compound acts as an inverse agonist at the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The H3R exhibits high constitutive activity, meaning it can signal in the absence of an agonist. As an inverse agonist, this compound binds to the H3R and stabilizes its inactive conformation, thereby reducing its basal signaling activity.
The H3R is coupled to the Gαi/o subunit of the G protein complex. Its constitutive activity leads to a tonic inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By inhibiting this constitutive activity, this compound increases cAMP levels, leading to the modulation of downstream signaling pathways. A key physiological role of the H3R is to act as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. As an inverse agonist, this compound blocks this inhibitory effect, thereby increasing the release of histamine and other neurotransmitters, which is believed to be the primary mechanism for its wake-promoting effects.
Caption: Mechanism of action of this compound as a histamine H3 receptor inverse agonist.
Experimental Protocols
The following are representative protocols for the key in vitro and in vivo assays used to characterize this compound. These are generalized methods and may not reflect the exact proprietary protocols used in the development of this compound.
Histamine H3 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human H3 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]-Nα-methylhistamine)
-
Unlabeled competitor (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then convert it to a Kᵢ value using the Cheng-Prusoff equation.
Caption: Workflow for a histamine H3 receptor radioligand binding assay.
Histamine H3 Receptor Functional (cAMP) Assay
This assay measures the functional activity of a compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels in cells expressing the H3 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human H3 receptor
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Plate the cells in a 96-well or 384-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer containing a fixed concentration of forskolin and varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
As an inverse agonist, this compound will increase the forskolin-stimulated cAMP levels.
-
Plot the cAMP concentration against the this compound concentration to determine the EC₅₀ value (the concentration of this compound that produces 50% of its maximal effect) and subsequently calculate the Kᵢ value.
In Vivo Pharmacokinetic Study in Rats
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.
Materials:
-
Male Sprague-Dawley rats
-
This compound formulation for oral and intravenous administration
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
House the rats under standard laboratory conditions with free access to food and water.
-
For oral administration, administer a single dose of this compound via oral gavage.
-
For intravenous administration, administer a single dose of this compound via tail vein injection.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples and quantify its concentration using a validated analytical method like LC-MS/MS.
-
Plot the plasma concentration of this compound versus time and use pharmacokinetic software to calculate parameters such as Tₘₐₓ, t₁⸝₂, CL, and bioavailability.
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Conclusion
This compound is a promising histamine H3 receptor inverse agonist with a well-defined chemical structure and pharmacological profile. Its high potency, selectivity, and pharmacokinetic properties make it a valuable tool for research into the role of the histaminergic system in sleep-wake regulation and other neurological processes. The information and representative protocols provided in this guide offer a solid foundation for scientists and researchers working with or interested in the further development of this and similar compounds.
LML134: A Technical Guide to its Mechanism of Action as a Histamine H3 Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep disorders.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization. The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, plays a crucial role in regulating the release of histamine and other neurotransmitters, thereby influencing wakefulness, cognition, and other neurological processes.[1][2] this compound, by acting as an inverse agonist, reduces the constitutive activity of the H3 receptor, leading to an increase in histamine release and subsequent promotion of wakefulness.[1][2] This document summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's core mechanism.
Introduction to this compound and the Histamine H3 Receptor
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] Additionally, H3 receptors act as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1] The H3 receptor exhibits constitutive activity, meaning it maintains a basal level of signaling even in the absence of an agonist.[3]
Inverse agonists, such as this compound, are ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response.[3] In the case of the H3 receptor, inverse agonists stabilize the inactive conformation of the receptor, thereby reducing its constitutive activity.[3] This leads to a disinhibition of histamine release, resulting in increased levels of histamine in the synaptic cleft and enhanced histaminergic neurotransmission, which is associated with a state of wakefulness.[1][2] this compound was specifically designed to have a rapid onset of action and a fast kinetic profile to achieve high receptor occupancy and promote wakefulness, with a reduced risk of mechanism-related insomnia.[1][2]
Quantitative Pharmacological Data for this compound
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Assay Type | Species/Cell Line | Reference |
| Binding Affinity (Ki) | 12 nM | Radioligand Binding Assay | Human | [1][2] |
| Functional Potency (Ki) | 0.3 nM | cAMP Accumulation Assay | Human | [1][2] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Time to Maximum Concentration (tmax) | 0.5 hours | Oral | [1][2] |
| Terminal Half-life (t1/2) | 0.44 hours | Intravenous | [1][2] |
| Fraction Absorbed | 44% | Oral | [1][2] |
Table 3: Plasma Protein Binding of this compound
| Species | Fraction Unbound (Fu) | Reference |
| Rat | 39.0% | [1][2] |
| Dog | 57.6% | [1][2] |
| Human | 33.6% | [1][2] |
Signaling Pathways Modulated by this compound
As an inverse agonist of the Gi/o-coupled H3 receptor, this compound modulates downstream signaling cascades. By stabilizing the inactive state of the receptor, this compound attenuates the constitutive inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, can influence the activity of protein kinase A (PKA) and other cAMP-dependent pathways. The primary consequence of H3 receptor inverse agonism by this compound is the disinhibition of neurotransmitter release, most notably histamine.
Figure 1: Signaling pathway of this compound as an H3 receptor inverse agonist.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard practices in the field for assessing H3 receptor ligands.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the H3 receptor.
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human H3 receptor are cultured in appropriate media.
-
Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
-
-
Binding Assay Protocol:
-
In a 96-well plate, add membrane homogenate, the radioligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of this compound.
-
For total binding, only the radioligand and membranes are added.
-
For non-specific binding, a high concentration of a known H3 receptor ligand (e.g., thioperamide) is added to outcompete the radioligand.
-
The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
-
Figure 2: Experimental workflow for the radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to act as an inverse agonist by assessing its effect on intracellular cAMP levels.
-
Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human H3 receptor are cultured to near confluency.
-
-
cAMP Assay Protocol:
-
Cells are harvested and resuspended in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.
-
The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
The data is analyzed to determine the potency of this compound in reducing forskolin-stimulated cAMP levels, indicating inverse agonist activity.
-
Figure 3: Experimental workflow for the cAMP accumulation assay.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of histamine and other neurotransmitters in the brains of freely moving animals following the administration of this compound.
-
Surgical Procedure:
-
Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex or hypothalamus).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery.
-
-
Microdialysis Protocol:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a baseline neurotransmitter level.
-
This compound is administered (e.g., intraperitoneally or orally).
-
Dialysate collection continues for several hours post-administration.
-
The concentration of histamine and other neurotransmitters in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
The data is expressed as a percentage change from the baseline level.
-
Ex Vivo Receptor Occupancy
This assay determines the extent to which this compound binds to H3 receptors in the brain after systemic administration.
-
Animal Dosing and Tissue Collection:
-
Rats are administered various doses of this compound or a vehicle control.
-
At a specific time point after dosing (e.g., corresponding to tmax), the animals are euthanized.
-
The brains are rapidly removed and frozen.
-
-
Autoradiography Protocol:
-
The frozen brains are sectioned using a cryostat.
-
The brain sections are incubated with a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine).
-
The sections are washed to remove unbound radioligand.
-
The sections are apposed to a film or a phosphor imaging screen to visualize the distribution and density of the radioligand binding.
-
The amount of radioligand binding in the brains of this compound-treated animals is compared to that in vehicle-treated animals to calculate the percentage of receptor occupancy for each dose.
-
Conclusion
This compound is a novel histamine H3 receptor inverse agonist with a pharmacological and pharmacokinetic profile tailored for the treatment of excessive sleep disorders.[1][2] Its mechanism of action, centered on the reduction of H3 receptor constitutive activity and the subsequent enhancement of histaminergic neurotransmission, is well-supported by a range of in vitro and in vivo data. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other H3 receptor inverse agonists. A thorough understanding of its mechanism of action is crucial for its continued development and potential therapeutic application in disorders of wakefulness and cognition.
References
- 1. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Histamine H3 Receptor: A Central Regulator of the Sleep-Wake Cycle
An In-depth Technical Guide for Researchers and Drug Development Professionals
The histamine (B1213489) H3 receptor (H3R) stands as a critical modulator of the sleep-wake cycle, primarily through its intricate control of histamine release and the activity of other key neurotransmitter systems in the central nervous system (CNS). Its unique role as both an autoreceptor on histaminergic neurons and a heteroreceptor on a variety of other neuronal populations makes it a compelling target for the development of novel therapeutics for sleep disorders. This guide provides a comprehensive overview of the H3 receptor's function in sleep-wake regulation, detailing its signaling pathways, the quantitative effects of H3R ligands, and the experimental methodologies used to elucidate its function.
The Histamine H3 Receptor: A Dual-Function Modulator
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.[1][2][3] It exerts its influence on the sleep-wake cycle through two primary mechanisms:
-
As an Autoreceptor: Located presynaptically on histaminergic neurons, the H3R acts as a negative feedback mechanism.[1][2] When activated by histamine, it inhibits further synthesis and release of histamine, a neurotransmitter crucial for promoting and maintaining wakefulness.[2][4] This autoreceptor function tonically dampens the activity of the histaminergic system.
-
As a Heteroreceptor: The H3R is also expressed on the presynaptic terminals of a wide range of non-histaminergic neurons.[1][5] Its activation can inhibit the release of several key neurotransmitters involved in arousal and sleep, including acetylcholine, norepinephrine, dopamine (B1211576), and serotonin.[1][2][6] This heteroreceptor function allows the histaminergic system to exert broad control over other arousal-promoting pathways.
Signaling Pathways of the Histamine H3 Receptor
The primary downstream signaling pathways include:
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Some studies have shown that H3R activation can also lead to the stimulation of the MAPK/ERK pathway, although the precise functional consequences of this in the context of sleep-wake regulation are still being elucidated.[4][8]
Caption: Signaling pathway of the Histamine H3 Receptor.
Quantitative Effects of H3 Receptor Ligands on Sleep-Wake Parameters
Pharmacological manipulation of the H3 receptor with agonists and antagonists (or inverse agonists) has profound and opposing effects on the sleep-wake cycle.
H3 Receptor Agonists
H3 receptor agonists, by mimicking the action of histamine at the autoreceptor, decrease the release of histamine and other wake-promoting neurotransmitters, leading to an increase in sleep.
| Compound | Species | Dose | Route | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Reference |
| Immepip (B124233) | Rat | 5-10 mg/kg | i.p. | No significant change | No significant change | No significant change | [9] |
| BP 2.94 | Rat | Not specified | Oral | Slight decrease | Significant increase | Slight decrease | [10] |
| (R)-α-methylhistamine | General | Not specified | Not specified | Promotes sleep | Enhances slow-wave sleep | Not specified | [11] |
Note: The effects of H3R agonists on promoting sleep appear to be less robust than the wake-promoting effects of antagonists.
H3 Receptor Antagonists/Inverse Agonists
H3 receptor antagonists (or inverse agonists) block the inhibitory effect of the H3 autoreceptor, thereby increasing the release of histamine and other neurotransmitters, resulting in a significant increase in wakefulness.
| Compound | Species | Dose | Route | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Reference |
| Ciproxifan | Mouse (WT) | 0.3-3 mg/kg | i.p. | ↑ 1.2 to 1.6-fold | ↓ | ↓ | [6][12] |
| Ciproxifan | Cat | 0.15-2 mg/kg | p.o. | Almost total waking state | Not specified | Not specified | [13] |
| GSK189254 | Mouse | 3-10 mg/kg | Not specified | ↑ | ↓ | ↓ | [14] |
| Carboperamide | Rat | Not specified | Oral | ↑ | ↓ | ↓ | [10] |
| Pitolisant | Human | Not specified | Not specified | ↓ Epworth Sleepiness Score | Not specified | Not specified | [15] |
H3 Receptor Knockout Mice
Studies on mice lacking the H3 receptor (H3R-/-) provide genetic evidence for its role in sleep-wake regulation. These mice exhibit a complex phenotype characterized by signs of enhanced histaminergic transmission but also a fragmented sleep-wake cycle.
| Genotype | Species | Condition | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Key Finding | Reference |
| H3R-/- | Mouse | Baseline (Dark Phase) | ↓ | ↑ | No significant change | Deficient wakefulness and sleep fragmentation | [16][17][18] |
| H3R-/- | Mouse | Baseline (Dark Phase) | Increased episode number, decreased duration | Increased episode number, decreased duration | No significant change | Pronounced sleep fragmentation | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of the H3 receptor's role in the sleep-wake cycle.
EEG/EMG Electrode Implantation and Recording in Mice
This protocol is essential for monitoring the different vigilance states (wakefulness, NREM sleep, and REM sleep).
Materials:
-
Adult male mice (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Stereotaxic frame
-
Surgical drill
-
EEG electrodes (gold-plated miniature screws)
-
EMG electrodes (gold or stainless steel wires)
-
Dental cement
-
Suturing material
-
EEG/EMG recording system with amplifiers and filters
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and place it in a stereotaxic frame.[19][20] Make a midline incision on the scalp to expose the skull.
-
EEG Electrode Implantation: Drill small holes through the skull over the frontal cortex (e.g., AP: +1.5 mm, ML: ±1.5 mm from bregma) and parietal cortex (e.g., AP: -2.0 mm, ML: ±2.0 mm from bregma) for the recording electrodes.[20] A reference electrode is typically placed over the cerebellum (e.g., AP: -6.0 mm, ML: 0 mm).[20] Gently screw the EEG electrodes into the drilled holes until they make contact with the dura mater.
-
EMG Electrode Implantation: Insert two flexible, insulated wires into the nuchal (neck) muscles bilaterally to record muscle tone.[20][21]
-
Headmount Fixation: Connect the electrode wires to a headmount socket and secure the entire assembly to the skull using dental cement.[19][21]
-
Suturing and Recovery: Suture the scalp incision and allow the animal to recover for at least one week before starting the recordings.[21] Provide post-operative analgesia as required.
-
Recording: House the mouse in a recording chamber and connect the headmount to the recording system.[21] Record EEG and EMG signals continuously. The EEG is typically filtered between 0.5-30 Hz, and the EMG between 10-100 Hz.[22]
-
Sleep Scoring: The recorded data is typically scored in 10-second epochs.[22]
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.[21]
-
NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves, 0.5-4 Hz) EEG and low EMG activity.[21]
-
REM Sleep: Characterized by low-amplitude, mixed-frequency EEG with prominent theta activity (6-9 Hz) and muscle atonia (very low EMG activity).[21]
-
Caption: Experimental workflow for EEG/EMG recording in mice.
In Vivo Microdialysis for Histamine Measurement
This technique allows for the measurement of extracellular histamine levels in specific brain regions of freely moving animals.
Materials:
-
Rat or mouse with a surgically implanted guide cannula targeted to the brain region of interest (e.g., hypothalamus, prefrontal cortex).
-
Microdialysis probe
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with fluorescence detection for histamine analysis.
Procedure:
-
Guide Cannula Implantation: Under anesthesia, stereotaxically implant a guide cannula aimed at the desired brain region and secure it with dental cement.[23][24] Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain tissue.[24]
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[23]
-
Sample Collection: Collect the dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.[23]
-
Histamine Analysis: Analyze the histamine concentration in the collected dialysate samples using a highly sensitive HPLC system with fluorescence detection.[23][25]
-
Data Analysis: Calculate the basal histamine levels and assess the effects of pharmacological agents (e.g., H3R agonists or antagonists) on histamine release by comparing the concentrations in the dialysate before and after drug administration.
Caption: Workflow for in vivo microdialysis of histamine.
Conclusion
The histamine H3 receptor plays a pivotal and complex role in the regulation of the sleep-wake cycle. Its function as both an autoreceptor and a heteroreceptor places it in a unique position to modulate not only the brain's histaminergic tone but also the activity of other critical arousal systems. The wake-promoting effects of H3 receptor antagonists/inverse agonists have been robustly demonstrated in preclinical models and have translated to clinical efficacy in the treatment of narcolepsy. Future research aimed at further dissecting the intricate signaling networks modulated by the H3 receptor and developing ligands with improved specificity and pharmacokinetic profiles holds significant promise for the development of novel and effective treatments for a range of sleep and wakefulness disorders.
References
- 1. Modulation of neurotransmitter release via histamine H3 heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 4. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of neurotransmitter release via histamine H3 heteroreceptors | Semantic Scholar [semanticscholar.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sleep and waking during acute histamine H3 agonist BP 2.94 or H3 antagonist carboperamide (MR 16155) administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. pnas.org [pnas.org]
- 13. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Enhanced Histaminergic Neurotransmission and Sleep-Wake Alterations, a Study in Histamine H3-Receptor Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced histaminergic neurotransmission and sleep-wake alterations, a study in histamine H3-receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. EEG recording and sleep data analysis [bio-protocol.org]
- 21. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of histamine in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
LML134: A Technical Deep Dive into its Histamine H3 Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
LML134, a novel drug candidate, has emerged as a potent and highly selective inverse agonist for the histamine (B1213489) H3 receptor (H3R). This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of H3R modulators.
Introduction
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. Its involvement in regulating sleep-wake cycles, cognition, and other neurological processes has made it an attractive target for therapeutic intervention. This compound has been developed as a high-affinity inverse agonist for the H3R, with the potential for treating various neurological and psychiatric disorders. Understanding its precise binding characteristics and selectivity is paramount for its continued development and clinical application.
Receptor Binding Affinity and Selectivity Profile
This compound exhibits a strong binding affinity for the human histamine H3 receptor. In vitro studies have demonstrated its potency through both functional and direct binding assays.
Quantitative Binding Data
The binding affinity and functional potency of this compound for the human H3 receptor (hH3R) have been quantified, along with its selectivity against other histamine receptor subtypes and the hERG channel.
| Target Receptor | Assay Type | Parameter | Value (nM) |
| Human H3R | cAMP Functional Assay | Ki | 0.3[1] |
| Human H3R | Radioligand Binding Assay | Ki | 12[1] |
| Human H1R | Radioligand Binding Assay | IC50 | >30,000 |
| Human H2R | Radioligand Binding Assay | IC50 | >30,000 |
| Human H4R | Radioligand Binding Assay | IC50 | >30,000* |
| hERG Channel | Patch-clamp Assay | % Inhibition @ 10 µM | 12% |
| Note: Data for H1, H2, and H4 receptors are based on a structurally similar compound (9a) from the same chemical series and are indicative of this compound's likely selectivity profile[2]. |
The data clearly indicates that this compound is a highly potent H3R inverse agonist with a significant selectivity margin against other histamine receptors and a low potential for hERG-related cardiotoxicity. A comprehensive screening against a panel of 137 other targets confirmed the high selectivity of this compound[1].
Experimental Protocols
The following sections detail the methodologies employed to determine the binding affinity and functional activity of this compound.
Radioligand Binding Assay for H3R
A competitive radioligand binding assay was utilized to determine the binding affinity (Ki) of this compound for the H3 receptor.
Workflow:
Radioligand Binding Assay Workflow
-
Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the human H3 receptor.
-
Assay Buffer: Details of the buffer composition would be found in the primary literature.
-
Radioligand: [3H]-N-α-methylhistamine was used as the radioligand.
-
Incubation: Membranes, radioligand, and various concentrations of this compound were incubated to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioligand was quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, was determined by non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
The inverse agonist activity of this compound at the H3 receptor was determined using a cAMP (cyclic adenosine (B11128) monophosphate) functional assay.
Workflow:
cAMP Functional Assay Workflow
-
Cell Culture: HEK293 cells expressing the human H3 receptor were cultured under standard conditions.
-
Assay Procedure: Cells were incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation. Forskolin was then added to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
cAMP Measurement: Intracellular cAMP levels were measured using a commercially available assay kit (e.g., HTRF or ELISA).
-
Data Analysis: The ability of this compound to inhibit the forskolin-stimulated cAMP production was quantified. The IC50 value was determined from the dose-response curve, and the Ki value was calculated.
Signaling Pathway
As an inverse agonist of the H3 receptor, this compound reduces the constitutive activity of the receptor, leading to an increase in histamine release from presynaptic neurons.
This compound Mechanism of Action
Conclusion
This compound is a highly potent and selective histamine H3 receptor inverse agonist. The comprehensive data presented in this guide underscore its potential as a valuable research tool and a promising therapeutic candidate. The detailed experimental protocols provide a foundation for further investigation into the pharmacology of this compound and other H3R modulators. The visualization of its mechanism of action offers a clear understanding of its role in modulating histaminergic neurotransmission.
References
Preclinical Profile of LML134: A Novel Histamine H3 Receptor Inverse Agonist for the Treatment of Excessive Sleepiness
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excessive daytime sleepiness (EDS) is a debilitating symptom of several sleep disorders, including narcolepsy and shift work disorder. The histaminergic system plays a crucial role in the maintenance of wakefulness, and the histamine (B1213489) H3 receptor (H3R) acts as a presynaptic autoreceptor, inhibiting histamine synthesis and release. Consequently, H3R inverse agonists, which block the constitutive activity of the receptor, are a promising therapeutic class for promoting wakefulness. However, some earlier H3R inverse agonists have been associated with insomnia as a mechanism-based side effect. LML134 (1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate) was developed by Novartis as a novel H3R inverse agonist with a pharmacokinetic and pharmacodynamic profile designed to mitigate the risk of insomnia.[1][2][3] This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its pharmacology, pharmacokinetics, and mechanism of action.
Mechanism of Action: Histamine H3 Receptor Inverse Agonism
This compound is a potent and selective inverse agonist of the histamine H3 receptor.[1][2][3] As an inverse agonist, this compound not only blocks the binding of agonists but also reduces the receptor's basal, constitutive activity. The H3R is primarily expressed in the central nervous system and functions as a presynaptic autoreceptor on histaminergic neurons, as well as a heteroreceptor on other non-histaminergic neurons. By inhibiting the H3R, this compound disinhibits the synthesis and release of histamine from histaminergic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus. The increased synaptic histamine then activates postsynaptic histamine H1 receptors, which are known to promote wakefulness and arousal. This targeted mechanism of action is central to the therapeutic potential of this compound in treating excessive sleepiness.
Preclinical Pharmacology
The preclinical evaluation of this compound encompassed a range of in vitro and in vivo studies to characterize its potency, selectivity, and pharmacokinetic profile.
In Vitro Pharmacology
This compound demonstrated high affinity and potent inverse agonist activity at the human histamine H3 receptor. Its selectivity was established through screening against a panel of other receptors, including other histamine receptor subtypes.
Table 1: In Vitro Pharmacology of this compound
| Assay Type | Parameter | Value |
| H3R Binding Affinity | hH3R Ki (nM) | 12 |
| H3R Functional Activity | cAMP Assay (nM) | 0.3 |
| Selectivity | H1, H2, H4 Receptors | High selectivity for H3R |
| hERG Channels | High selectivity for H3R | |
| Broad Receptor Panel (137 targets) | High selectivity for H3R |
Data sourced from Troxler, T. et al. ChemMedChem 2019, 14(13): 1238.[4]
Pharmacokinetics in Rats
Pharmacokinetic studies in Sprague-Dawley rats revealed that this compound has rapid oral absorption and clearance.[4] This pharmacokinetic profile, characterized by a short half-life, was intentionally designed to provide a wake-promoting effect during the day without causing insomnia at night.[1][2][3]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Value |
| Maximal Concentration (tmax) | Oral (10 mg/kg) | 0.5 hours |
| Terminal Half-life (t1/2) | Intravenous | 0.44 hours |
| Fraction Absorbed (Fa) | Oral | 44% |
| Plasma Protein Binding (Fu) | Rat | 39.0% |
| Dog | 57.6% | |
| Human | 33.6% |
Data sourced from Troxler, T. et al. ChemMedChem 2019, 14(13): 1238.[4]
In Vivo Receptor Occupancy
An ex vivo radioligand binding assay in male Sprague-Dawley rats was conducted to determine the time course of H3 receptor occupancy in the brain following oral administration of this compound. This study demonstrated rapid and high receptor occupancy, followed by a relatively fast decline, consistent with its pharmacokinetic profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following protocols are based on the experimental section of the primary publication on this compound.
Radioligand Binding Assay for H3R Affinity
-
Objective: To determine the binding affinity of this compound for the human histamine H3 receptor.
-
Method:
-
Membranes from CHO cells stably expressing the human H3 receptor were used.
-
Membranes were incubated with the radioligand [3H]-N-α-methylhistamine and varying concentrations of this compound.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled H3R ligand.
-
After incubation, the membranes were filtered and washed to separate bound and free radioligand.
-
The amount of bound radioactivity was quantified by liquid scintillation counting.
-
The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
-
Objective: To assess the inverse agonist activity of this compound at the human H3 receptor.
-
Method:
-
CHO cells expressing the human H3 receptor were used.
-
Cells were incubated with forskolin (B1673556) to stimulate cAMP production.
-
Varying concentrations of this compound were added to the cells.
-
The level of cAMP was measured using a suitable assay kit (e.g., HTRF).
-
Inverse agonist activity was determined by the ability of this compound to reduce the basal or agonist-stimulated cAMP levels.
-
In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound in rats.
-
Method:
-
Male Sprague-Dawley rats were used.
-
For intravenous administration, this compound was administered via a cannulated vein.
-
For oral administration, this compound was administered by gavage.
-
Blood samples were collected at various time points post-dosing.
-
Plasma concentrations of this compound were determined by LC-MS/MS.
-
Pharmacokinetic parameters were calculated using standard non-compartmental analysis.
-
Conclusion and Future Directions
The preclinical data for this compound demonstrate that it is a potent and selective histamine H3 receptor inverse agonist with a pharmacokinetic profile designed for rapid onset and a duration of action that may minimize the risk of insomnia. Its ability to achieve high receptor occupancy in the brain shortly after oral administration supports its potential as a wake-promoting agent. While the available preclinical data focus on the fundamental pharmacological and pharmacokinetic properties of this compound, further studies in animal models of narcolepsy or other states of excessive sleepiness would be necessary to fully characterize its efficacy profile. The promising preclinical findings have led to the progression of this compound into clinical trials to evaluate its safety, tolerability, and efficacy in human subjects with sleep-wake disorders.[1][4]
References
- 1. (PDF) The Discovery of this compound, a Histamine H3 Receptor [research.amanote.com]
- 2. Animal models for sleep disorders (Chapter 29) - Handbook of Experimental Neurology [cambridge.org]
- 3. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
LML134: A Technical Guide to its Therapeutic Potential as a Histamine H3 Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LML134, a novel and potent histamine (B1213489) H3 receptor (H3R) inverse agonist, emerged from a focused discovery program aimed at developing a wake-promoting agent with a favorable safety profile, particularly concerning the avoidance of insomnia. Developed by Novartis, this compound was investigated for the treatment of excessive sleep disorders, such as shift work disorder (SWD). This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, pharmacokinetic profile, and the outcomes of its clinical evaluation. While the development of this compound for sleep-related disorders was ultimately discontinued (B1498344) for reasons unrelated to safety, the data amassed during its investigation offers valuable insights for the ongoing development of therapeutics targeting the histaminergic system.
Introduction: The Rationale for a Novel H3R Inverse Agonist
The histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system. It plays a crucial role in modulating the synthesis and release of histamine and other neurotransmitters involved in the sleep-wake cycle. Inverse agonists of the H3R block the constitutive activity of the receptor, leading to an increase in histamine release in the brain. This enhancement of histaminergic neurotransmission is a well-established mechanism for promoting wakefulness.
While several H3R inverse agonists have been investigated for excessive sleep disorders, a common challenge has been the potential for mechanism-based side effects, most notably insomnia. The therapeutic goal for this compound was to identify a compound with a pharmacokinetic and pharmacodynamic profile that would provide wakefulness-promoting effects during the desired period without disrupting subsequent sleep.[1][2] This was envisioned through a molecule that could achieve high receptor occupancy and rapid disengagement from the H3R.[1][2] this compound, chemically identified as 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate, was selected as a clinical candidate based on these principles.[1]
Mechanism of Action and Pharmacology
This compound acts as a potent and selective inverse agonist at the human histamine H3 receptor. Its mechanism of action involves binding to the H3R and reducing its basal, constitutive activity. This disinhibition of presynaptic H3 autoreceptors leads to an increased release of histamine from histaminergic neurons, thereby enhancing wakefulness.
In Vitro Pharmacology
This compound demonstrated high affinity and potency in in vitro assays. The key pharmacological parameters are summarized in the table below.
| Parameter | Value | Assay Type | Reference |
| hH3R Ki | 0.3 nM | cAMP Assay | [3] |
| hH3R Ki | 12 nM | Binding Assay | [3] |
| hERG Inhibition | 12% at 10 µM | Patch-clamp assay | [4] |
Table 1: In Vitro Pharmacological Profile of this compound
The high potency in the cAMP functional assay is indicative of its strong inverse agonist activity. Furthermore, this compound exhibited high selectivity for the H3R when screened against a panel of 137 other targets, including the histamine H1, H2, and H4 receptors, as well as the hERG channel, suggesting a low potential for off-target effects.[3]
Preclinical In Vivo Pharmacology
Preclinical studies in animal models confirmed the wake-promoting effects and the desired pharmacokinetic profile of this compound.
| Parameter | Species | Value | Route | Reference |
| tmax | Rat | 0.5 hours | Oral | [3] |
| Terminal Half-life (t1/2) | Rat | 0.44 hours | Intravenous | [3] |
| Fraction Absorbed (Fa) | Rat | 44% | Oral | [3] |
| Plasma Protein Binding (Fu) | Rat | 39.0% | - | [3] |
| Plasma Protein Binding (Fu) | Dog | 57.6% | - | [3] |
| Plasma Protein Binding (Fu) | Human | 33.6% | - | [3] |
| Brain-to-Plasma Ratio | Rat | 0.93 at 1 hour post-dose | Oral | [4] |
| H3 Receptor Occupancy | Rat | 76% at 1 hour post-dose (10 mg/kg) | Oral | [4] |
Table 2: Preclinical Pharmacokinetic and In Vivo Profile of this compound
The rapid oral absorption and clearance observed in rats, along with good brain penetration, supported the hypothesis that this compound could achieve rapid and high H3R occupancy followed by a relatively fast disengagement, potentially minimizing the risk of insomnia.[3][4]
Signaling Pathway
As an inverse agonist of the H3 receptor, this compound modulates downstream signaling cascades. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.
In its constitutively active state, the H3R activates the Gαi/o subunit, which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. The overall effect is a decrease in histamine synthesis and release. This compound, by acting as an inverse agonist, prevents this signaling cascade, thereby disinhibiting adenylyl cyclase, increasing cAMP levels, and ultimately promoting the release of histamine into the synaptic cleft.
Clinical Development
This compound progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in promoting wakefulness.
Phase I Studies
A first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending oral dose study was conducted in healthy volunteers (NCT02334449).[3] This study assessed the safety, tolerability, and pharmacokinetics of this compound.
Proof-of-Concept Study in Shift Work Disorder (SWD)
A randomized, double-blind, placebo-controlled, cross-over, multi-center Proof of Concept (PoC) study (CLML134X2201) was conducted to assess the wakefulness-promoting effect, safety, tolerability, and pharmacokinetics of this compound in patients with SWD.[5] The primary objective was to determine if this compound could increase wakefulness compared to placebo, as measured by the Multiple Sleep Latency Test (MSLT).[6]
Key Findings:
-
Efficacy: Participants were less sleepy at night after taking this compound compared to placebo.[5] They stayed awake longer during the MSLT nap times after receiving this compound.[5] The effect on sleepiness was less pronounced at approximately 9.5 hours post-dose.[5]
-
Pharmacokinetics: this compound reached its maximum concentration in the blood approximately 3 hours after administration.[5]
-
Safety: this compound was considered safe and well-tolerated in this trial.[5] The most common adverse event reported was headache.[5]
Discontinuation of Development
The clinical trial in SWD patients began in July 2017 and ended in September 2018. The trial was stopped early because the sponsor, Novartis, decided to halt all research on this compound in individuals with sleep-related diseases.[5] This decision was not related to any safety concerns.[5]
Experimental Protocols
Histamine H3 Receptor Binding Assay (Radioligand Displacement)
This assay is designed to determine the binding affinity of a test compound to the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing the human H3 receptor.
-
Radioligand: [3H]-N-α-methylhistamine.
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known H3R ligand (e.g., clobenpropit).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of a known H3R ligand is added.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular concentration of cyclic AMP (cAMP), providing a functional readout of H3R activity.
Materials:
-
Cells stably or transiently expressing the human H3 receptor.
-
Test compound: this compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, GloSensor™).
-
Cell culture reagents.
-
A microplate reader compatible with the detection kit.
Procedure:
-
Seed the H3R-expressing cells into a microplate and culture overnight.
-
On the day of the assay, replace the culture medium with assay buffer.
-
To measure inverse agonist activity, add varying concentrations of this compound to the cells.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels. This allows for the measurement of the inhibitory effect of the Gαi-coupled H3R.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
The signal is inversely proportional to the amount of cAMP produced.
-
The concentration of this compound that produces 50% of the maximal response (EC50 or IC50) is determined by non-linear regression analysis.
Multiple Sleep Latency Test (MSLT)
The MSLT is a standardized clinical test used to objectively measure the degree of daytime sleepiness.
Procedure:
-
The MSLT is conducted on the day following an overnight polysomnogram (PSG) to ensure the patient has had an adequate amount of sleep and to rule out other sleep disorders.
-
The test consists of a series of nap opportunities, typically five, scheduled at 2-hour intervals throughout the day.
-
For each nap, the patient is asked to lie down in a quiet, dark room and try to fall asleep.
-
Polysomnographic monitoring is used to determine the exact time of sleep onset.
-
The sleep latency (the time it takes to fall asleep) is recorded for each nap.
-
The mean sleep latency across all naps is calculated. A shorter mean sleep latency is indicative of greater physiological sleepiness.
-
The number of sleep-onset REM periods (SOREMPs) is also recorded, which is a key diagnostic feature of narcolepsy.
Conclusion
This compound is a well-characterized histamine H3 receptor inverse agonist that demonstrated a promising preclinical profile for the treatment of excessive sleep disorders. Its rapid absorption, good brain penetration, and fast clearance were designed to provide a wake-promoting effect with a reduced risk of insomnia. The proof-of-concept clinical trial in patients with shift work disorder supported its wake-promoting efficacy and demonstrated a favorable safety profile.
Although the development of this compound for sleep-related indications was discontinued for non-safety-related reasons, the extensive preclinical and clinical data generated for this compound provide a valuable resource for the scientific and drug development community. The insights gained from the this compound program, particularly regarding the desired pharmacokinetic and pharmacodynamic profile for an H3R inverse agonist, can inform the design and development of future therapeutics targeting the histaminergic system for a variety of neurological and psychiatric disorders. The detailed experimental methodologies and the understanding of the underlying signaling pathways remain relevant for the continued exploration of this important therapeutic target.
References
- 1. Allergen-induced histamine release in intact human skin in vivo assessed by skin microdialysis technique: characterization of factors influencing histamine releasability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
LML134 for the Treatment of Shift Work Disorder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The development of LML134 for sleep-related disorders was discontinued (B1498344) by its sponsor, Novartis. This document summarizes the publicly available scientific and clinical information regarding this compound for the treatment of shift work disorder (SWD) up to the point of its discontinuation. The lack of published quantitative data from the key clinical trial (CLML134X2201) limits a comprehensive assessment of its efficacy and safety.
Executive Summary
Shift Work Disorder (SWD) is a circadian rhythm sleep-wake disorder characterized by excessive sleepiness during scheduled work hours and insomnia during desired sleep periods. This compound, a novel, potent, and selective histamine (B1213489) H3 (H3) receptor inverse agonist, was investigated as a potential therapeutic agent for SWD. The rationale for its use stems from the role of the central histaminergic system in promoting wakefulness. By blocking the inhibitory presynaptic H3 autoreceptors, this compound was designed to enhance the release of histamine and other wake-promoting neurotransmitters in the brain. Preclinical studies demonstrated a promising pharmacokinetic and pharmacodynamic profile, suggesting rapid brain penetration and target engagement. A Phase II clinical trial (CLML134X2201) was conducted to evaluate the efficacy and safety of this compound in patients with SWD. While qualitative reports from this trial indicated that this compound was safe and reduced sleepiness at night compared to a placebo, detailed quantitative results have not been publicly released. Ultimately, the development of this compound for sleep-related disorders was halted as part of a broader strategic pipeline restructuring by Novartis.
Introduction to Shift Work Disorder
Shift work, a necessity in many industries, disrupts the endogenous circadian rhythms that regulate the sleep-wake cycle. This misalignment can lead to SWD, a condition affecting a significant portion of the shift-working population. The core symptoms include excessive sleepiness during night shifts and difficulty initiating and maintaining sleep during the day. These symptoms can impair cognitive function, reduce productivity, and increase the risk of accidents and long-term health problems. Current management strategies for SWD include behavioral interventions (e.g., planned sleep schedules, strategic use of light and darkness) and pharmacological treatments, though a significant unmet medical need remains for safe and effective therapies.
This compound: A Histamine H3 Receptor Inverse Agonist
This compound is a small molecule that acts as an inverse agonist at the histamine H3 receptor. Its chemical name is 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate.
Mechanism of Action
The histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, plays a crucial role in maintaining arousal and wakefulness. Histamine H3 receptors are primarily located presynaptically on histaminergic and other neurons in the central nervous system. As autoreceptors, they inhibit the synthesis and release of histamine. As heteroreceptors, they modulate the release of other key neurotransmitters involved in wakefulness, such as acetylcholine, norepinephrine, and dopamine.
This compound, as an inverse agonist, binds to the H3 receptor and reduces its constitutive activity. This action blocks the negative feedback loop on histamine release, leading to increased levels of histamine in the synaptic cleft. The elevated histamine then stimulates postsynaptic H1 and H2 receptors, promoting a state of wakefulness and alertness.
Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Inverse agonism by this compound is expected to disinhibit adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This cascade ultimately enhances the release of histamine and other neurotransmitters.
Preclinical Data
Limited preclinical data for this compound has been made publicly available. The following table summarizes the key in vitro and in vivo properties.
| Parameter | Species/System | Value | Reference |
| In Vitro Activity | |||
| hH3R Ki (cAMP assay) | Human | 0.3 nM | [1] |
| hH3R Ki (binding assay) | Human | 12 nM | [1] |
| Pharmacokinetics | |||
| tmax (oral) | Rat | 0.5 hours | [1] |
| Fraction absorbed | Rat | 44% | [1] |
| Terminal half-life (IV) | Rat | 0.44 hours | [1] |
| Plasma protein binding (Fu) | Rat | 39.0% | [1] |
| Dog | 57.6% | [1] | |
| Human | 33.6% | [1] |
Clinical Development in Shift Work Disorder
The clinical development of this compound for SWD centered on a Phase II proof-of-concept study.
Clinical Trial: CLML134X2201 (NCT03141086)
This was a randomized, double-blind, placebo-controlled, cross-over, multi-center study designed to assess the wakefulness-promoting effect, safety, tolerability, and pharmacokinetics of this compound in patients with SWD.[2]
-
Study Design: The trial employed a cross-over design, where each participant received both this compound and a placebo during different treatment periods.[3] This design allows for within-subject comparison, reducing variability.
-
Participants: The study enrolled 24 adult men and women (20 men, 4 women) aged 24 to 63 years (average age 41) who worked night shifts and were diagnosed with SWD.[3] A key inclusion criterion was excessive sleepiness, objectively measured by a mean sleep latency of 8 minutes or less on the Multiple Sleep Latency Test (MSLT).[3]
-
Intervention: Participants received oral doses of this compound and a matching placebo. The specific doses of this compound used in the trial have not been publicly disclosed.
-
Primary Outcome Measures: The primary efficacy endpoint was the change in sleep latency as measured by the MSLT. Safety and tolerability were assessed through the monitoring of adverse events, vital signs, and other safety parameters.
The MSLT is a standardized test to objectively measure sleepiness. In the context of the CLML134X2201 trial for shift work disorder, the protocol would have been adapted to the participants' nocturnal work schedules. The general procedure is as follows:
-
Polysomnography (PSG): An overnight PSG is typically performed the night before the MSLT to rule out other sleep disorders and to ensure the patient has had adequate sleep. For shift workers, this would be adapted to their daytime sleep period.
-
Nap Opportunities: The MSLT consists of four or five scheduled nap opportunities, each lasting 20 minutes, spaced two hours apart. For this trial, these naps would have occurred during the participants' night shift.
-
Procedure during Naps: During each nap, the participant is asked to lie down in a quiet, dark room and try to fall asleep.
-
Measurements: Electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) are used to determine the exact time of sleep onset (sleep latency) and to identify sleep stages, including the presence of sleep-onset REM periods (SOREMPs).
-
Data Analysis: The mean sleep latency across all naps is calculated. A shorter mean sleep latency indicates a higher degree of physiological sleepiness.
Clinical Trial Results
Quantitative data from the CLML134X2201 trial have not been published. The following is a summary of the qualitative findings reported in a plain language summary for trial participants.[3]
-
Participants were less sleepy at night after taking this compound compared to the placebo.[3]
-
This compound had less of an effect on sleepiness at the fourth nap time (approximately 9.5 hours after treatment administration) compared to the earlier three nap times.[3]
-
The available data did not show that this compound affected participants' daytime sleep, but it was noted that more research would be needed to confirm this.[3]
-
The clinical trial team concluded that this compound was safe for the participants in this trial.[3]
-
No serious adverse events were reported.[3]
-
The most common non-serious adverse event reported was headache.[3]
-
This compound reached its highest levels in the participants' blood approximately 3 hours after they took it.[3]
Discontinuation of Development
The CLML134X2201 trial, which began in July 2017, was terminated early in September 2018. The sponsor, Novartis, decided to stop all research on this compound in people with sleep-related diseases. It was explicitly stated that this decision was not related to safety concerns.[3] This decision appears to be part of a broader strategic realignment within Novartis to focus on five core therapeutic areas: cardiovascular, hematology, solid tumors, immunology, and neuroscience.[4] As part of this portfolio "pruning," a number of programs outside of these core areas were discontinued or out-licensed.
Conclusion and Future Perspectives
For drug development professionals, the story of this compound underscores the importance of the histaminergic system as a target for wake-promoting agents. It also highlights how broader corporate strategy and portfolio management can impact the trajectory of individual drug development programs, even in the absence of prohibitive safety or efficacy signals. Future research in this area may focus on other selective H3 receptor antagonists or inverse agonists, potentially with different pharmacokinetic profiles or improved target engagement, to address the ongoing needs of patients with shift work disorder.
References
The H3 Receptor Inverse Agonist LML134: A Technical Guide to its Basic Research Applications in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that has been investigated for its potential therapeutic applications in neurological disorders characterized by excessive sleepiness.[1][2] The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in modulating the synthesis and release of histamine and other neurotransmitters.[3] As an inverse agonist, this compound not only blocks the action of agonists but also reduces the constitutive activity of the H3 receptor, leading to an increase in histaminergic neurotransmission. This mechanism of action underlies its wake-promoting effects. This technical guide provides an in-depth overview of the basic research applications of this compound in neuroscience, focusing on its pharmacological profile, relevant experimental protocols, and the underlying signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its in vitro and in vivo properties.
| Parameter | Value | Species/Assay Condition | Reference |
| In Vitro Affinity and Efficacy | |||
| hH3R Ki (cAMP Assay) | 0.3 nM | Human | |
| hH3R Ki (Binding Assay) | 12 nM | Human | |
| In Vivo Pharmacokinetics (Rat) | |||
| tmax (oral) | 0.5 hours | Sprague-Dawley Rat | |
| Terminal Half-life (intravenous) | 0.44 hours | Sprague-Dawley Rat | |
| Receptor Occupancy | |||
| Brain Receptor Occupancy | High | Rat | [3] |
Signaling Pathways of the Histamine H3 Receptor
This compound exerts its effects by modulating the signaling cascade downstream of the histamine H3 receptor. The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As an inverse agonist, this compound stabilizes the inactive state of the receptor, thereby reducing its basal signaling activity.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of H3R inverse agonists like this compound.
Radioligand Binding Assay for Histamine H3 Receptor
This assay determines the binding affinity of this compound to the H3 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Radioligand: [3H]-N-α-methylhistamine.
-
Non-specific binding control: 10 µM unlabeled histamine or a potent H3R ligand.
-
This compound stock solution.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hH3R cells and resuspend in ice-cold membrane preparation buffer.
-
Homogenize the cells using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh membrane preparation buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either vehicle, non-specific binding control, or varying concentrations of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for 60 minutes at 25°C.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of this compound to act as an inverse agonist by measuring its effect on cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.
-
Assay buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
-
This compound stock solution.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
Procedure:
-
Cell Preparation:
-
Plate the cells in a 96-well plate and incubate overnight.
-
-
Inverse Agonist Assay:
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the concentration of this compound.
-
An inverse agonist will cause a further decrease in the forskolin-stimulated cAMP levels. Determine the IC50 value for this inhibition.
-
In Vivo Dipsogenia Test in Rodents
This behavioral assay assesses the functional in vivo activity of H3R ligands. H3R agonists induce a drinking behavior (dipsogenia), which can be blocked by H3R antagonists or inverse agonists.
Materials:
-
Male Sprague-Dawley rats or CD-1 mice.
-
H3R agonist: (R)-α-methylhistamine (RAMH).
-
This compound.
-
Vehicle (e.g., saline or a suitable solvent for this compound).
-
Drinking bottles with graduated measurement markings.
Procedure:
-
Acclimation:
-
Individually house the animals and allow them to acclimate to the testing environment for at least 3 days.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral) at a predetermined time before the agonist challenge.
-
-
Agonist Challenge:
-
At the appropriate time after this compound/vehicle administration, administer RAMH (e.g., 10 mg/kg, i.p.) to induce drinking.
-
-
Measurement of Water Intake:
-
Immediately after RAMH administration, place a pre-weighed water bottle on each cage.
-
Measure water consumption at regular intervals (e.g., every 30 minutes for 2 hours) by weighing the water bottles.
-
-
Data Analysis:
-
Calculate the cumulative water intake for each animal.
-
Compare the water intake in the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in RAMH-induced drinking indicates in vivo H3R antagonist/inverse agonist activity.
-
Preclinical Development Workflow
The preclinical evaluation of a novel H3R inverse agonist like this compound follows a structured workflow to assess its potential as a therapeutic agent for CNS disorders.
Conclusion
This compound represents a promising H3R inverse agonist with a unique pharmacokinetic profile designed to address the therapeutic needs of patients with excessive sleepiness without inducing insomnia. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the preclinical evaluation of this compound and other novel H3R modulators. A thorough understanding of its mechanism of action, binding kinetics, and in vivo efficacy is crucial for its continued development and potential translation into a clinically effective therapeutic for a range of neurological disorders.
References
LML134: A Technical Guide for Studying Histamine H3 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134, with the IUPAC name 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate, is a potent and selective inverse agonist of the histamine (B1213489) H3 receptor (H3R).[1][2][3] This compound was developed with a specific pharmacokinetic and pharmacodynamic profile in mind: rapid brain penetration to achieve high receptor occupancy, followed by a fast disengagement from the receptor.[3][4] This profile is intended to provide therapeutic benefits for conditions like excessive sleep disorders, such as shift work disorder, while minimizing the risk of mechanism-related side effects like insomnia.[3][4][5] This technical guide provides a comprehensive overview of this compound as a tool compound for studying H3R function, including its pharmacological data, and detailed experimental protocols.
Data Presentation
In Vitro Pharmacology of this compound
| Parameter | Species/System | Value | Assay Type | Reference |
| Ki | Human H3R | 12 nM | Radioligand Binding Assay | [1][2][6] |
| Ki | Human H3R | 0.3 nM | cAMP Functional Assay | [1][2][6] |
| Selectivity | Various (137 targets) | High | Broad Panel Screening | [7] |
In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Route | Dose | Value | Species | Reference |
| Tmax | Oral | 10 mg/kg | 0.5 hours | Sprague-Dawley Rat | [1][2] |
| t½ | Oral | 10 mg/kg | 1.54 hours | Sprague-Dawley Rat | [1] |
| t½ | Intravenous | 1 mg/kg | 0.44 hours | Sprague-Dawley Rat | [1][2] |
| Fraction Absorbed (Fa) | Oral | 10 mg/kg | 44% | Sprague-Dawley Rat | [1][2] |
| Clearance (CL) | Intravenous | 1 mg/kg | 28 mL/min/kg | Sprague-Dawley Rat | [1][2] |
| Plasma Protein Binding (Fu) | - | - | 39.0% | Rat | [7] |
In Vivo Receptor Occupancy of this compound in Rats
| Time after dose | Receptor Occupancy (%) | Dose | Species | Reference |
| 1 hour | ~90% | 10 mg/kg (p.o.) | Sprague-Dawley Rat | [4] |
| 5 hours | ~20% | 10 mg/kg (p.o.) | Sprague-Dawley Rat | [4] |
Experimental Protocols
Radioligand Binding Assay for H3R
This protocol is adapted from methodologies used for characterizing H3R ligands.[8][9]
Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
Materials:
-
Cell Membranes: Membrane preparations from HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine.
-
Non-specific Binding Control: Clobenpropit (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
96-well microplates, glass fiber filters, and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the hH3R.
-
Harvest the cells and centrifuge.
-
Resuspend the cell pellet in ice-cold Tris-HCl buffer and homogenize.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the assay buffer, the radioligand ([3H]-Nα-methylhistamine), and various concentrations of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate with gentle agitation.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay for H3R Inverse Agonism
This protocol is based on standard methods for assessing the function of Gi-coupled receptors like H3R.[10][11][12]
Objective: To determine the functional potency (Ki) of this compound as an inverse agonist at the H3R by measuring its effect on cAMP levels.
Materials:
-
Cells: HEK293 cells stably expressing the human H3R.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, GloSensor™).
-
Assay Buffer: As recommended by the cAMP assay kit manufacturer.
-
Test Compound: this compound, serially diluted.
-
White, clear-bottom 384-well plates.
-
A plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence).
Procedure:
-
Cell Preparation:
-
Plate the H3R-expressing HEK293 cells in 384-well plates and culture overnight.
-
-
Assay:
-
Remove the culture medium and add the assay buffer.
-
Add serial dilutions of this compound to the wells.
-
Incubate at room temperature.
-
-
Detection:
-
Add the cAMP detection reagents according to the kit manufacturer's protocol. This step typically includes cell lysis.
-
Incubate to allow for the detection reaction to occur.
-
-
Measurement:
-
Read the plate using a compatible plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the signal against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that produces 50% of its maximal effect.
-
For inverse agonist activity, the baseline signal in the absence of an agonist is measured.
-
In Vivo H3R Receptor Occupancy Study in Rats using PET
This protocol is a generalized procedure based on preclinical PET imaging studies for H3R occupancy.[7][13][14]
Objective: To determine the in vivo occupancy of H3R in the rat brain after administration of this compound.
Materials:
-
Animals: Male Wistar rats.
-
Radioligand: [11C]GSK-189254, a PET tracer for H3R.
-
Test Compound: this compound.
-
PET scanner.
-
Anesthesia.
-
Arterial blood sampling equipment.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in the PET scanner.
-
Insert a catheter for arterial blood sampling.
-
-
PET Scan:
-
Administer this compound at the desired dose and route.
-
At a specified time after this compound administration, inject a bolus of the radioligand [11C]GSK-189254 intravenously.
-
Perform a dynamic PET scan for a defined duration (e.g., 60 minutes).
-
-
Blood Sampling:
-
Collect arterial blood samples throughout the PET scan to measure the concentration of the radioligand in the plasma.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in the brain, including H3R-rich areas and a reference region with low H3R density.
-
Use pharmacokinetic modeling to analyze the PET data and determine the binding potential of the radioligand in the ROIs.
-
Calculate the receptor occupancy by comparing the binding potential in the this compound-treated animals to that in vehicle-treated control animals.
-
Mandatory Visualization
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Characterization.
Caption: Logical Relationship of this compound as a Tool Compound.
References
- 1. This compound | ≧98.0% | Histamine Receptor Agonist | In-Stock | Sun-shinechem [sun-shinechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. novctrd.com [novctrd.com]
- 6. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 7. Pharmacokinetic Modeling of [11C]GSK-189254, PET Tracer Targeting H3 Receptors, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacokinetic Modeling of [11C]GSK-189254, PET Tracer Targeting H3 Receptors, in Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of LML134: A Histamine H3 Receptor Inverse Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LML134, chemically identified as 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate, is a novel histamine (B1213489) H3 receptor (H3R) inverse agonist discovered and developed by Novartis.[1][2] It was investigated for the treatment of excessive sleep disorders, such as shift work disorder (SWD).[3] The core concept behind the development of this compound was to create a potent H3R inverse agonist with a unique pharmacokinetic and pharmacodynamic profile—specifically, high receptor occupancy achieved rapidly, followed by fast disengagement from the receptor.[1][2][4] This "fast-on/fast-off" kinetic profile was strategically designed to provide wakefulness-promoting effects during the day without causing the mechanism-based side effect of insomnia that had plagued other H3R inverse agonists with longer receptor residence times.[1][2][4] Preclinical studies demonstrated promising in vitro potency, selectivity, and a favorable pharmacokinetic profile. This compound progressed into clinical trials to evaluate its safety, tolerability, and efficacy in promoting wakefulness.[3][5] However, Novartis ultimately discontinued (B1498344) the development of this compound for sleep-related diseases for strategic business reasons unrelated to safety concerns.[4] This guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, summarizing the available preclinical and clinical data.
Introduction: The Rationale for a Kinetically-Optimized H3R Inverse Agonist
The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the synthesis and release of histamine, a key neurotransmitter involved in promoting wakefulness. Inverse agonists of the H3R block this constitutive activity, leading to increased histamine release and enhanced wakefulness. While several H3R inverse agonists have been evaluated for sleep disorders, a common challenge has been mechanism-based insomnia.[1][4] This is often attributed to prolonged receptor occupancy, where the drug remains bound to the receptor for an extended period, continuing its wake-promoting effect into the night.
Novartis's strategy with this compound was to engineer a molecule with a specific kinetic profile to overcome this limitation. The goal was a compound that would quickly occupy a high percentage of H3 receptors to exert its therapeutic effect, but then dissociate rapidly, clearing from the target before the desired sleep period.[1][2][4]
Preclinical Discovery and Characterization
The discovery of this compound was the result of an extensive medicinal chemistry effort to optimize the safety and pharmacokinetic properties of several chemical series.[6] The optimization process led to the identification of this compound as a lead candidate with excellent drug-like properties, including good water solubility and permeability, predictive of good brain penetration.[5]
In Vitro Pharmacology
The following tables summarize the key in vitro pharmacological data for this compound.
| Parameter | Value | Assay Type |
| hH3R Ki (nM) | 0.3 | cAMP Functional Assay |
| hH3R Ki (nM) | 12 | Radioligand Binding Assay |
Table 1: In Vitro Potency of this compound at the Human Histamine H3 Receptor[5]
This compound demonstrated high selectivity for the H3 receptor, as confirmed in a screening panel of 137 other targets, including the histamine H1, H2, and H4 receptors, and the hERG channel.[5]
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in rats, demonstrating rapid oral absorption and clearance.[5]
| Parameter | Value | Species | Route of Administration |
| Tmax (hours) | 0.5 | Rat | Oral |
| Fraction Absorbed (%) | 44 | Rat | Oral |
| Terminal Half-life (t1/2) (hours) | 0.44 | Rat | Intravenous |
| Plasma Protein Binding (Fu, %) | 39.0 | Rat | - |
| Plasma Protein Binding (Fu, %) | 57.6 | Dog | - |
| Plasma Protein Binding (Fu, %) | 33.6 | Human | - |
Table 2: Preclinical Pharmacokinetic Parameters of this compound[5]
Metabolism studies using rat liver microsomes indicated that this compound is metabolized into three main metabolites.[5]
Mechanism of Action and Signaling Pathway
This compound functions as an inverse agonist at the histamine H3 receptor. This means it not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity. The H3 receptor is a G protein-coupled receptor (GPCR) that typically couples to the Gαi/o subunit, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
By acting as an inverse agonist, this compound blocks this inhibitory signaling, leading to an increase in adenylyl cyclase activity and a subsequent rise in cAMP levels. This ultimately results in the disinhibition of histamine release from presynaptic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus. The increased synaptic histamine then activates postsynaptic H1 receptors, which are excitatory and promote wakefulness.
Clinical Development
This compound progressed into clinical development to assess its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase I Studies
A first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending oral dose study was conducted in healthy volunteers (NCT02334449) to evaluate the safety, tolerability, and pharmacokinetics of this compound.[5]
Another study in healthy male volunteers (ages 25-55) used positron emission tomography (PET) with the radioligand [11C]MK-8278 to characterize the regional brain H3 receptor occupancy following a single oral dose of this compound.[7] The primary objective was to determine the optimal dose for receptor binding.[7]
Phase II Proof-of-Concept Study in Shift Work Disorder
A randomized, double-blind, placebo-controlled, cross-over, multi-center proof-of-concept study (CLML134X2201; NCT03141086) was initiated to assess the wakefulness-promoting effect, safety, and tolerability of this compound in patients with Shift Work Disorder (SWD).[3]
Key aspects of the study:
-
Participants: 24 men and women who worked night shifts.[3]
-
Intervention: Participants received both this compound and a placebo at different times.[3]
-
Primary Outcome: To determine if participants were less sleepy at night after taking this compound compared to placebo.[3]
Results Summary:
-
Efficacy: Participants were reported to be less sleepy at night after taking this compound compared to the placebo.[3] The effect on sleepiness was less pronounced at approximately 9.5 hours post-dose.[3]
-
Pharmacokinetics: this compound reached its maximum concentration in the blood approximately 3 hours after administration.[3]
-
Safety: this compound was concluded to be safe for the participants in this trial.[3] The most common adverse event reported was headache.[3]
Study Termination: The trial, which began in July 2017, was stopped early in September 2018. The sponsor, Novartis, decided to halt all research on this compound in people with sleep-related diseases for business reasons, not due to safety concerns.
| Clinical Trial ID | Phase | Status | Indication | Key Findings |
| NCT02334449 | Phase I | Completed | Healthy Volunteers | Assessed safety, tolerability, and pharmacokinetics of single and multiple ascending doses. |
| NCT03141086 | Phase II | Terminated | Shift Work Disorder | This compound was associated with reduced sleepiness compared to placebo; most common adverse event was headache. Terminated for business reasons. |
Table 3: Summary of this compound Clinical Trials
Experimental Protocols
While the specific, detailed protocols used by Novartis in the development of this compound are not publicly available, this section outlines generalized methodologies for the key assays based on standard industry practices.
[3H]-Nα-methylhistamine Radioligand Binding Assay
This competitive binding assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the H3 receptor.
Generalized Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) are prepared.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]-Nα-methylhistamine and varying concentrations of the test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be derived.
cAMP Functional Assay
This assay determines the functional activity of a compound by measuring its effect on intracellular cAMP levels.
Generalized Protocol for an Inverse Agonist:
-
Cell Culture: Cells expressing the H3 receptor are cultured in a multi-well plate.
-
Compound Addition: The cells are treated with varying concentrations of the test compound (this compound).
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, cAMP from the cells competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: A decrease in the assay signal corresponds to an increase in intracellular cAMP. The data is used to generate a dose-response curve and determine the EC50 and the maximal effect (Emax) of the compound.
Ex Vivo Receptor Occupancy Assay
This assay measures the percentage of target receptors in the brain that are bound by a drug after in vivo administration.
Conclusion
The discovery and development of this compound by Novartis represents a scientifically driven approach to address a known challenge in the pharmacology of H3R inverse agonists. The focus on a "fast-on/fast-off" kinetic profile to mitigate the risk of insomnia was a rational and innovative strategy. Preclinical data supported the desired profile, showing good potency, selectivity, and rapid pharmacokinetics. While the early clinical results in patients with Shift Work Disorder were promising in terms of a wake-promoting effect and a tolerable safety profile, the program was ultimately discontinued for non-clinical, business-related reasons. The story of this compound provides valuable insights into the complexities of drug development, where even scientifically sound and clinically promising candidates may not reach the market due to strategic portfolio decisions. The data that is publicly available for this compound contributes to the broader understanding of H3R pharmacology and the importance of kinetic considerations in GPCR drug design.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
The Pharmacology of Novel Histamine H3 Receptor Inverse Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H3 receptor (H3R), a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS), has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders. Its constitutive activity allows for a unique pharmacological intervention: inverse agonism. Novel H3 receptor inverse agonists are designed to bind to the receptor and stabilize its inactive state, thereby reducing basal receptor signaling. This action leads to an increase in the synthesis and release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine, offering a promising avenue for the treatment of conditions such as narcolepsy, Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[1][2] This technical guide provides an in-depth exploration of the pharmacology of these novel compounds, focusing on their quantitative characterization, the experimental protocols used for their evaluation, and their underlying signaling mechanisms.
Mechanism of Action and Signaling Pathways
The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. In its constitutively active state, the receptor tonically inhibits adenylyl cyclase, leading to reduced intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). H3 receptor inverse agonists bind to the receptor and promote an inactive conformation, thereby attenuating this basal Gi/o signaling and increasing cAMP levels. This disinhibition of presynaptic H3 autoreceptors enhances the release of histamine. Furthermore, by acting on H3 heteroreceptors located on non-histaminergic neurons, these compounds also facilitate the release of other neurotransmitters crucial for wakefulness, cognition, and arousal.
Below is a diagram illustrating the canonical signaling pathway of the H3 receptor and the action of an inverse agonist.
Caption: H3R Signaling and Inverse Agonist Action.
Data Presentation: In Vitro Pharmacology of Novel H3R Inverse Agonists
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of several novel H3 receptor inverse agonists. This quantitative data is essential for comparing the pharmacological profiles of these compounds.
Table 1: Binding Affinities (Ki) of Novel H3 Receptor Inverse Agonists
| Compound | Human H3R Ki (nM) | Rat H3R Ki (nM) | Reference(s) |
| Pitolisant (B1243001) | 0.16 | - | [3] |
| ABT-288 | 1.9 | 8.2 | [4] |
| Enerisant | - | - | |
| SUVN-G3031 | 8.7 | - | [5] |
| Ciproxifan | - | - | |
| Thioperamide | - | - | |
| Clobenpropit | - | - |
Table 2: Functional Potencies (IC50/EC50) of Novel H3 Receptor Inverse Agonists
| Compound | Assay Type | Species | IC50/EC50 (nM) | Reference(s) |
| Pitolisant | Inverse Agonism | Human | 1.5 | [3] |
| ABT-288 | Antagonist Activity | Human | - | |
| Enerisant | Inverse Agonism | - | - | |
| SUVN-G3031 | Inverse Agonism | - | - | |
| Ciproxifan | Inverse Agonism | - | - | |
| Thioperamide | Inverse Agonism | - | - | |
| Clobenpropit | Inverse Agonism | - | - |
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) properties of H3 receptor inverse agonists are critical for their development as therapeutic agents. The following table summarizes key pharmacokinetic parameters for selected compounds.
Table 3: Pharmacokinetic Parameters of Novel H3 Receptor Inverse Agonists in Humans
| Compound | Tmax (h) | t1/2 (h) | Bioavailability (%) | Major Elimination Route | Reference(s) |
| Pitolisant | ~3 | 10-12 | - | Metabolism (CYP2D6) | [6][7] |
| ABT-288 | - | 40-61 | - | - | [8][9] |
| Enerisant | ~2 | ~8 | - | Renal (unchanged) | [10][11][12] |
| SUVN-G3031 | - | - | - | Renal (unchanged, ~60%) | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the characterization of novel compounds. This section outlines the methodologies for key in vitro and in vivo assays used to evaluate H3 receptor inverse agonists.
Experimental Workflow
The general workflow for characterizing a novel H3 receptor inverse agonist involves a series of in vitro and in vivo assays to determine its affinity, functional activity, and therapeutic potential.
Caption: Characterization workflow for H3R inverse agonists.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of a test compound for the H3 receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human or rat H3 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Competition Binding:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known H3 receptor ligand (e.g., pitolisant).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Objective: To measure the functional activity of an H3 receptor inverse agonist by quantifying its effect on intracellular cAMP levels.
Methodology:
-
Cell Culture and Plating:
-
Culture cells stably expressing the H3 receptor in a 96-well plate.
-
-
Compound Incubation:
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production. For antagonist mode, co-incubate with an H3 agonist.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
A decrease in basal or forskolin-stimulated cAMP levels indicates inverse agonist activity.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for inverse agonists) value using non-linear regression analysis.
-
Objective: To assess the ability of a compound to modulate G-protein activation by the H3 receptor.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing the H3 receptor as described for the radioligand binding assay.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with [35S]GTPγS, GDP, and varying concentrations of the test compound.
-
To measure antagonist activity, include a fixed concentration of an H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
To measure inverse agonist activity, assess the ability of the compound to decrease basal [35S]GTPγS binding.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration and wash the filters.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the logarithm of the test compound concentration.
-
Determine EC50 or IC50 values using non-linear regression analysis.
-
In Vivo Assays
Objective: To evaluate the in vivo functional antagonism of H3 receptor inverse agonists.
Methodology:
-
Animal Acclimation:
-
Acclimate male rats to the experimental conditions.
-
-
Drug Administration:
-
Administer the test compound (inverse agonist) via the desired route (e.g., intraperitoneal or oral).
-
After a specified pre-treatment time, administer an H3 receptor agonist (e.g., (R)-α-methylhistamine) to induce drinking behavior (dipsogenia).
-
-
Measurement of Water Intake:
-
Measure the volume of water consumed by each rat over a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Compare the water intake in the test compound-treated groups to the vehicle- and agonist-only control groups.
-
A significant reduction in agonist-induced water intake indicates in vivo H3 receptor antagonism.
-
Objective: To determine the relationship between the dose of an H3 receptor inverse agonist and the extent to which it binds to H3 receptors in the brain.
Methodology (Ex Vivo Approach):
-
Drug Administration:
-
Administer the test compound to animals at various doses.
-
-
Tissue Collection:
-
At a time point corresponding to the peak brain concentration of the drug, euthanize the animals and rapidly dissect the brains.
-
Isolate brain regions with high H3 receptor density (e.g., cortex, striatum) and a region with low density for non-specific binding determination (e.g., cerebellum).
-
-
Ex Vivo Binding:
-
Prepare brain tissue homogenates or cryosections.
-
Incubate the tissue with a radiolabeled H3 receptor ligand.
-
Measure the amount of radioligand binding.
-
-
Data Analysis:
-
Calculate the percentage of receptor occupancy by comparing the specific binding in the drug-treated animals to that in vehicle-treated controls.
-
Correlate receptor occupancy with the drug dose and plasma/brain concentrations.
-
Conclusion
Novel histamine H3 receptor inverse agonists represent a promising class of therapeutic agents with the potential to address significant unmet medical needs in a variety of CNS disorders. A thorough understanding of their pharmacology, including their binding and functional characteristics, pharmacokinetic profiles, and in vivo efficacy, is paramount for their successful development. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this exciting field. The continued application of these and other advanced pharmacological techniques will undoubtedly facilitate the discovery and optimization of new and improved H3 receptor-targeted therapies.
References
- 1. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 2. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological properties and procognitive effects of ABT-288, a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 0053 SUVN-G3031: Safety, Tolerability and Pharmacokinetics of a Potent and Selective Histamine H3 Receptor Inverse Agonist - Single and Multiple Ascending Doses in Healthy Subjects - ProQuest [proquest.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-drug interaction potential and clinical pharmacokinetics of enerisant, a novel potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Safety, Tolerability, and Pharmacokinetics of SUVN-G3031, a Novel Histamine-3 Receptor Inverse Agonist for the Treatment of Narcolepsy, in Healthy Human Subjects Following Single and Multiple Oral Doses - PubMed [pubmed.ncbi.nlm.nih.gov]
LML134: A Technical Guide to its Wakefulness-Promoting Effects via Histamine H3 Receptor Inverse Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that has been investigated for the treatment of excessive sleep disorders, such as shift work disorder. Its mechanism of action centers on the blockade of H3 autoreceptors in the brain, leading to an increase in the synthesis and release of histamine, a key neurotransmitter involved in promoting and maintaining wakefulness. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its effects on wakefulness-promoting pathways. Detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathways and experimental workflows are presented to facilitate a deeper understanding of this compound for research and drug development professionals.
Introduction
The histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, plays a crucial role in regulating the sleep-wake cycle. Histaminergic neurons project throughout the central nervous system and promote arousal by activating postsynaptic histamine H1 receptors. The histamine H3 receptor functions as a presynaptic autoreceptor, providing a negative feedback mechanism that inhibits histamine synthesis and release.
This compound was designed as a histamine H3 receptor inverse agonist with a "fast-on/fast-off" kinetic profile. This characteristic is intended to provide a robust wakefulness-promoting effect during the desired period without causing insomnia, a common side effect of H3R inverse agonists with longer receptor occupancy.
Mechanism of Action: Histamine H3 Receptor Inverse Agonism
This compound acts as an inverse agonist at the histamine H3 receptor. This means that it not only blocks the binding of the endogenous agonist (histamine) but also reduces the receptor's basal, constitutive activity. By inhibiting the H3 autoreceptor, this compound disinhibits histaminergic neurons, leading to increased histamine release in key brain regions associated with arousal and wakefulness.
Signaling Pathway
The binding of this compound to the H3 receptor, a G protein-coupled receptor (GPCR), inhibits the downstream signaling cascade that would normally suppress histamine release. This leads to an increase in synaptic histamine levels, which then stimulates postsynaptic H1 receptors, resulting in neuronal excitation and enhanced wakefulness.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
In Vitro Receptor Binding and Functional Activity
| Parameter | Species | Value | Assay Type |
| Ki | Human | 12 nM | Radioligand Binding Assay |
| Ki | Human | 0.3 nM | cAMP Functional Assay |
Data from a press release on the discovery of this compound.
Preclinical Pharmacokinetics (Rat)
| Parameter | Route | Dose | Value |
| Tmax | Oral | 10 mg/kg | 0.5 hours |
| t1/2 | IV | - | 0.44 hours |
| Fraction Absorbed | Oral | 10 mg/kg | 44% |
| Brain-to-Plasma Ratio | Oral | 10 mg/kg | - |
| tele-Methylhistamine (tMeHA) Induction | Oral | 10 mg/kg | - |
Pharmacokinetic parameters were determined in male Sprague-Dawley rats.[1]Further details on brain-to-plasma ratio and tMeHA induction were not available in the reviewed sources.
Clinical Efficacy in Shift Work Disorder (Trial CLML134X2201)
A clinical trial in patients with shift work disorder demonstrated that this compound significantly increased the time to fall asleep during the Multiple Sleep Latency Test (MSLT) compared to placebo.[2]
| Treatment Group | Mean Sleep Latency (minutes) |
| This compound | Data not publicly available |
| Placebo | Data not publicly available |
While the study concluded that participants stayed awake longer after taking this compound, specific mean sleep latency values have not been publicly released.[2]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and interpretation of results.
Radioligand Binding Assay
The affinity of this compound for the histamine H3 receptor was determined using a radioligand binding assay.
-
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.
-
Methodology:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human histamine H3 receptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-N-α-methylhistamine) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
cAMP Functional Assay
The inverse agonist activity of this compound at the H3 receptor was assessed by measuring its effect on cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Objective: To determine the functional potency (Ki) of this compound as an inverse agonist at the human H3 receptor.
-
Methodology:
-
Cell Culture: Cells expressing the human H3 receptor are cultured.
-
Treatment: The cells are treated with varying concentrations of this compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Data Analysis: The concentration of this compound that produces a half-maximal response (EC50 or IC50) is determined.
-
In Vivo Pharmacokinetic Study (Rat)
The pharmacokinetic properties of this compound were evaluated in rats to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Objective: To determine the pharmacokinetic parameters of this compound in rats.
-
Methodology:
-
Dosing: this compound is administered to rats, typically via oral (PO) and intravenous (IV) routes.
-
Sample Collection: Blood samples are collected at various time points after dosing.
-
Bioanalysis: The concentration of this compound in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (e.g., Tmax, t1/2, Cmax, AUC) are calculated from the plasma concentration-time data.
-
Multiple Sleep Latency Test (MSLT) in Clinical Trials
The MSLT is a standardized test used to objectively measure the degree of daytime sleepiness.
-
Objective: To assess the effect of this compound on the physiological tendency to fall asleep in patients with shift work disorder.
-
Methodology:
-
Overnight Polysomnography (PSG): An overnight sleep study is conducted prior to the MSLT to rule out other sleep disorders.
-
Nap Opportunities: The following day, the patient is given four or five scheduled 20-minute nap opportunities at 2-hour intervals in a quiet, dark room.
-
Physiological Monitoring: Brain waves (EEG), eye movements (EOG), and muscle tone (EMG) are monitored to determine the time it takes to fall asleep (sleep latency) and the stages of sleep entered.
-
Data Analysis: The mean sleep latency across all naps is calculated.
-
Conclusion
This compound is a histamine H3 receptor inverse agonist with a preclinical and clinical profile that supports its potential as a wakefulness-promoting agent. Its mechanism of action, centered on the disinhibition of histamine release, directly targets a key pathway in the regulation of arousal. The available data indicate that this compound is a potent molecule with a pharmacokinetic profile designed to provide therapeutic benefit while minimizing the risk of insomnia. Further publication of detailed clinical trial results will be crucial for a complete understanding of its efficacy and safety in the treatment of excessive sleep disorders.
References
Initial Studies on LML134: A Technical Overview of Safety and Tolerability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial safety and tolerability data for LML134, a histamine (B1213489) H3 (H3) receptor inverse agonist. The information presented is synthesized from publicly available summaries of clinical trials and preclinical research. This compound was under development for the treatment of excessive sleepiness, particularly in the context of sleep disorders such as shift work disorder.[1][2] While the development of this compound was discontinued (B1498344) by the sponsor for reasons unrelated to safety, the initial data provides valuable insights for researchers in the field of sleep medicine and pharmacology.
Executive Summary
Initial clinical studies on this compound in both healthy volunteers and patients with shift work disorder indicated that the compound was generally safe and well-tolerated. The most frequently reported adverse event was headache. No serious adverse events were reported in the key proof-of-concept study.[3] Preclinical data supported the progression of this compound into human trials, and Phase I studies were successfully completed.[4] This document summarizes the available quantitative safety data, outlines the methodologies of the key initial studies, and provides visualizations of the compound's mechanism of action and the clinical trial workflow.
Quantitative Safety and Tolerability Data
The following table summarizes the key safety and tolerability findings from the initial clinical trials of this compound. The primary source for this data is the summary of the Phase II proof-of-concept study CLML134X2201.[3]
| Parameter | This compound | Placebo | Study Population | Study Details |
| Overall Adverse Events | 24% (5 out of 21 participants) | 13% (3 out of 23 participants) | Patients with Shift Work Disorder | Randomized, double-blind, placebo-controlled, cross-over study (CLML134X2201).[3] |
| Serious Adverse Events | 0% (0 out of 21 participants) | 0% (0 out of 23 participants) | Patients with Shift Work Disorder | No serious adverse events were reported during the trial.[3] |
| Discontinuation due to Adverse Events | 10% (2 out of 21 participants) | 0% (0 out of 23 participants) | Patients with Shift Work Disorder | Two participants discontinued the trial due to adverse events in the this compound group.[3] |
| Most Common Adverse Event | Headache | Not specified | Patients with Shift Work Disorder | Headache was the most frequently reported adverse event.[3] |
| First-in-Human Study | Well-tolerated | Placebo-controlled | Healthy Volunteers | Single and multiple ascending oral dose study to assess safety, tolerability, and pharmacokinetics. |
| Receptor Occupancy Study | Well-tolerated | Open-label | Healthy Male Volunteers | Single-dose study to assess brain H3 receptor occupancy using PET imaging.[5] |
Experimental Protocols
Detailed experimental protocols for the initial this compound studies are not fully publicly available. However, based on study summaries, the following methodologies were employed:
Phase II Proof-of-Concept Study in Shift Work Disorder (CLML134X2201)
-
Study Design: This was a randomized, subject and investigator-blinded, placebo-controlled, cross-over, multi-center study.[1]
-
Participants: The study enrolled 24 adult men and women diagnosed with shift work disorder.[3]
-
Intervention: Participants received both this compound and a placebo at different time periods during the study.[3]
-
Safety and Tolerability Assessments:
-
Adverse Event Monitoring: All medical problems experienced by the participants were recorded throughout the trial to assess the safety of this compound.[3] Serious adverse events were to be reported to the Novartis Chief Medical Office and Patient Safety within 24 hours.[1]
-
Physical Examinations: Performed at clinic visits.
-
Vital Signs: Monitored during the study.
-
Clinical Laboratory Tests: Blood and urine samples were likely collected to monitor hematology, clinical chemistry, and urinalysis parameters, although specific tests are not detailed in the summary.
-
Electrocardiograms (ECGs): Standard procedure in such trials to monitor cardiac safety.
-
First-in-Human, Single and Multiple Ascending Dose Study
-
Study Design: A randomized, double-blind, placebo-controlled study in healthy volunteers. The study consisted of a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.
-
Participants: Healthy, non-smoking male and female volunteers (of non-childbearing potential) between the ages of 18 and 55 years.
-
Intervention: Participants received single or multiple oral doses of this compound or placebo.
-
Safety and Tolerability Assessments: The primary objective was to assess the safety and tolerability of this compound. This would have included intensive monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests at regular intervals.
Brain H3 Receptor Occupancy Study in Healthy Volunteers
-
Study Design: An open-label, adaptive design study.[5]
-
Participants: Healthy male volunteers between the ages of 25 and 55 years.[5]
-
Intervention: Participants received a single oral dose of this compound.[5]
-
Methodology: The study utilized Positron Emission Tomography (PET) with the radioligand [11C]MK-8278 to characterize the regional brain H3 receptor occupancy of this compound.[5]
-
Safety and Tolerability Assessments: A further aim of the study was to assess the safety and tolerability of the study medicine after dosing.[5] This would have involved monitoring for adverse events and changes in vital signs.
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action: Histamine H3 Receptor Inverse Agonism
This compound is a histamine H3 receptor inverse agonist.[2] The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[6] As an inverse agonist, this compound binds to the H3 receptor and reduces its basal activity, leading to an increased release of histamine and other wake-promoting neurotransmitters like acetylcholine (B1216132) and norepinephrine. This mechanism is thought to be responsible for its wakefulness-promoting effects.
Caption: this compound acts as an inverse agonist at presynaptic H3 receptors, increasing histamine release.
Generalized Clinical Trial Workflow for this compound Safety Assessment
The following diagram illustrates a typical workflow for a clinical trial designed to assess the safety and tolerability of a compound like this compound.
Caption: A generalized workflow for a placebo-controlled clinical trial assessing drug safety.
References
Methodological & Application
Application Notes and Protocols for LML134 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the use of LML134, a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist, in rodent models. This compound is under investigation for the treatment of excessive sleep disorders, such as narcolepsy.[1][2] The protocols outlined below cover oral administration, pharmacokinetic analysis, and ex vivo receptor occupancy studies in rats and mice, providing a framework for preclinical evaluation of this compound.
Introduction
This compound acts as an inverse agonist at the histamine H3 receptor, a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters. By blocking this receptor, this compound increases histaminergic tone in the brain, leading to enhanced wakefulness. Its rapid oral absorption and short half-life in rats suggest a pharmacological profile suitable for promoting wakefulness without causing insomnia.[2] These notes are intended to guide researchers in the design and execution of in vivo studies to explore the pharmacology of this compound.
Quantitative Data Summary
The following tables summarize key in vivo pharmacokinetic and receptor occupancy data for this compound in Sprague-Dawley rats.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Tmax (Time to maximum plasma concentration) | Oral | 10 | 0.5 hours |
| t1/2 (Half-life) | Intravenous | Not Specified | 0.44 hours |
| Fraction absorbed | Oral | 10 | 44% |
| Plasma Protein Binding (Fu) | - | - | 39.0% |
Note: Intravenous dose for half-life determination was not specified in the available literature.
Table 2: Ex Vivo H3 Receptor Occupancy in Sprague-Dawley Rat Brain
| Time Post-Dose (hours) | Oral Dose (mg/kg) | Mean Receptor Occupancy (%) |
| 1 | 10 | ~80% |
| 2 | 10 | ~60% |
| 4 | 10 | ~30% |
| 8 | 10 | <10% |
Experimental Protocols
L-155: Oral Administration of this compound in Rodents
This protocol describes the standard oral gavage procedure for administering this compound to rats and mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize animals to the housing facility for at least one week prior to the experiment. House animals in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is prepared fresh on the day of dosing.
-
Dose Calculation: Weigh each animal immediately before dosing to accurately calculate the required volume of the this compound suspension. The typical dosing volume is 5-10 mL/kg.
-
Administration:
-
Gently restrain the animal. For rats, this can be done by holding the animal near the thoracic region while supporting the lower body. For mice, scruffing is a common method.
-
Measure the gavage needle against the animal to determine the correct insertion length (from the mouth to the last rib).
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate into the esophagus. The animal should swallow as the tube is advanced.
-
Caution: If any resistance is met, withdraw the needle and re-attempt. Do not force the needle, as this can cause esophageal or tracheal injury.
-
Once the needle is in the stomach, slowly administer the calculated dose.
-
Gently remove the needle along the same path of insertion.
-
-
Post-Administration Monitoring: Observe the animal for at least 15-30 minutes post-dosing for any signs of distress, such as labored breathing or abnormal posture.
L-165: Pharmacokinetic Study of this compound in Rats
This protocol outlines a typical pharmacokinetic study in rats following oral administration of this compound.
Materials:
-
Cannulated rats (e.g., jugular vein cannulation for serial blood sampling)
-
This compound formulation
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single oral dose of this compound to cannulated rats as described in protocol L-155.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data using appropriate software.
L-166: Ex Vivo H3 Receptor Occupancy Study in Rats
This protocol describes an ex vivo radioligand binding assay to determine the occupancy of H3 receptors in the rat brain after oral administration of this compound.
Materials:
-
This compound formulation
-
Radioligand for H3 receptor (e.g., [3H]-N-alpha-methylhistamine)
-
Homogenization buffer
-
Scintillation vials and fluid
-
Scintillation counter
-
Brain dissection tools
-
Homogenizer
Procedure:
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a cohort of rats. A separate group of vehicle-treated animals will serve as controls.
-
Tissue Collection: At various time points post-dose, euthanize the animals and rapidly dissect the brains.
-
Brain Homogenization: Homogenize the brain tissue in ice-cold buffer.
-
Radioligand Binding Assay:
-
Incubate brain homogenates with a saturating concentration of the H3 radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled H3 ligand.
-
Separate bound from free radioligand by rapid filtration.
-
-
Quantification: Measure the amount of radioactivity in the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding of the radioligand in the brains of vehicle- and this compound-treated animals. Receptor occupancy is calculated as the percentage reduction in specific binding in the this compound-treated group compared to the vehicle-treated group.
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks the inhibitory H3 autoreceptor, increasing histamine release and promoting wakefulness.
Experimental Workflow for Oral Administration and Pharmacokinetic Analysis
Caption: Workflow for this compound pharmacokinetic studies in rodents.
References
Application Notes and Protocols for In Vitro Measurement of LML134 Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134 is a potent and selective inverse agonist of the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. As an inverse agonist, this compound not only blocks the action of agonists but also reduces the constitutive activity of the H3 receptor, leading to increased levels of histamine and other neurotransmitters. This mechanism of action makes this compound a promising therapeutic candidate for neurological and psychiatric disorders.
Accurate measurement of this compound receptor occupancy is crucial for understanding its pharmacological profile and for the development of effective therapeutic strategies. These application notes provide detailed protocols for two key in vitro assays to determine the binding affinity and functional potency of this compound at the H3 receptor: a radioligand binding assay and a cAMP functional assay.
Data Presentation: In Vitro Pharmacological Profile of this compound
The following table summarizes the quantitative data for this compound's activity at the human H3 receptor, as determined by the in vitro assays detailed below.
| Assay Type | Parameter | This compound Value (nM) | Radioligand/Reference Compound | Cell Line |
| Radioligand Binding Assay | Ki | 0.3 | [3H]-Nα-methylhistamine | HEK293 cells expressing hH3R |
| cAMP Functional Assay | IC50 | 12 | Forskolin (B1673556) | CHO-K1 cells expressing hH3R |
Signaling Pathway of this compound at the Histamine H3 Receptor
The histamine H3 receptor is a Gi/o-coupled GPCR. In its basal state, it exhibits constitutive activity, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound binds to the H3 receptor and stabilizes it in an inactive conformation. This action inhibits the constitutive activity of the receptor, leading to a disinhibition of adenylyl cyclase, resulting in an increase in cAMP production. This ultimately modulates the synthesis and release of histamine and other neurotransmitters.
Figure 1: this compound Signaling Pathway at the H3 Receptor.
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human H3 receptor by measuring its ability to displace a known radiolabeled H3 receptor ligand, [3H]-Nα-methylhistamine.[1][2][3]
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine (Specific Activity: ~70-87 Ci/mmol).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Clobenpropit or Thioperamide.
-
96-well Microplates.
-
Glass Fiber Filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
Liquid Scintillation Counter.
Experimental Workflow:
Figure 2: Radioligand Binding Assay Workflow.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding), this compound dilution, or non-specific binding control.
-
50 µL of [3H]-Nα-methylhistamine (final concentration ~1 nM).
-
100 µL of H3 receptor membrane preparation (10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters completely.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand.
-
cAMP Functional Assay for this compound
This protocol describes a method to determine the functional potency (IC50) of this compound as an inverse agonist at the H3 receptor by measuring its effect on intracellular cAMP levels. Since H3R is Gi-coupled, its constitutive activity suppresses cAMP production. An inverse agonist will reverse this suppression. To amplify the signal, adenylyl cyclase is typically stimulated with forskolin.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human histamine H3 receptor.
-
Test Compound: this compound.
-
Stimulant: Forskolin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA).
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A competitive immunoassay kit, such as HTRF®, LANCE®, or ELISA-based kits.
-
White, low-volume 384-well plates.
Experimental Workflow:
Figure 3: cAMP Functional Assay Workflow.
Procedure:
-
Culture CHO-K1 cells expressing the human H3 receptor to ~80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer. Seed the cells into a white, low-volume 384-well plate.
-
Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of IBMX (e.g., 0.5 mM).
-
Add the this compound/IBMX dilutions to the cells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Prepare a solution of forskolin in assay buffer. Add the forskolin solution to all wells to stimulate adenylyl cyclase (the final concentration of forskolin should be at or near its EC80 to ensure a robust signal).
-
Incubate the plate at room temperature for 30-60 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
Data Analysis:
-
The signal from the cAMP detection kit is typically inversely proportional to the amount of cAMP produced.
-
Plot the signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that produces 50% of its maximal effect on cAMP accumulation.
Conclusion
The provided protocols for radioligand binding and cAMP functional assays offer robust and reliable methods for the in vitro characterization of this compound's interaction with the histamine H3 receptor. These assays are essential tools for researchers in drug discovery and development to assess the potency and mechanism of action of this compound and other H3R modulators. The detailed methodologies and data presentation guidelines will aid in generating high-quality, reproducible data for advancing our understanding of H3 receptor pharmacology.
References
Application Notes and Protocols: Assessing LML134 Brain Penetration Using PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134 is a novel, potent, and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that has been investigated for the treatment of excessive sleep disorders, such as shift work disorder.[1][2] The therapeutic efficacy of centrally acting drugs like this compound is contingent upon their ability to penetrate the blood-brain barrier (BBB) and engage with their intended target. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of drug distribution and receptor occupancy in the living human brain.[3]
This document provides detailed application notes and protocols for utilizing PET imaging to assess the brain penetration and H3 receptor occupancy of this compound. The methodologies described are based on established practices for receptor occupancy studies and information from a clinical trial that used the radioligand [11C]MK-8278 to evaluate this compound's binding to brain H3 receptors in healthy volunteers.[1][4]
Histamine H3 Receptor Signaling Pathway
This compound acts as an inverse agonist at the histamine H3 receptor. H3Rs are primarily presynaptic autoreceptors that regulate the synthesis and release of histamine. As an inverse agonist, this compound is thought to reduce the constitutive activity of the H3R, leading to increased histamine release and enhanced wakefulness. The signaling cascade initiated by H3R activation is complex and involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Caption: Histamine H3 Receptor Signaling Pathway.
Quantitative Data Presentation
A key objective of a PET receptor occupancy study is to determine the relationship between the dose of the drug administered and the percentage of target receptors occupied in the brain. This information is crucial for selecting appropriate doses for further clinical development. While specific data from the this compound PET study is not publicly available, the following table illustrates how such data would be presented.
Table 1: Illustrative this compound Dose-Response Data for H3 Receptor Occupancy
| This compound Dose (mg) | Mean H3R Occupancy (%) | Standard Deviation (%) | Number of Subjects |
| Placebo | 0 | 0 | 6 |
| 5 | 35 | 8 | 6 |
| 15 | 65 | 10 | 6 |
| 30 | 85 | 7 | 6 |
| 50 | 92 | 5 | 6 |
Note: The data in this table is for illustrative purposes only and does not represent actual results from the this compound clinical trial.
Experimental Protocols
The following sections outline the key experimental protocols for a PET study to assess the brain penetration and receptor occupancy of this compound.
Radiosynthesis of [11C]MK-8278
The radioligand [11C]MK-8278 is a potent and selective H3 receptor antagonist suitable for PET imaging.[1] Its synthesis involves the [11C]methylation of a suitable precursor. The following is a generalized protocol for the automated radiosynthesis of 11C-labeled radiopharmaceuticals, which would be adapted for [11C]MK-8278.
Materials:
-
[11C]CO2 produced from a cyclotron
-
Precursor for [11C]MK-8278
-
Automated radiochemistry synthesis module (e.g., GE TRACERlab, Siemens Explora)
-
Reagents and solvents for methylation (e.g., [11C]CH3I or [11C]CH3OTf), purification, and formulation
-
HPLC system for purification
-
Sterile filters for final product formulation
Protocol:
-
Production of [11C]Methylating Agent: [11C]CO2 is trapped and converted to a reactive [11C]methylating agent, typically [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf), within the automated synthesis module.
-
Radiolabeling Reaction: The [11C]methylating agent is reacted with the precursor of MK-8278 in a suitable solvent at an optimized temperature.
-
Purification: The reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [11C]MK-8278 from unreacted precursors and byproducts.
-
Formulation: The purified [11C]MK-8278 is reformulated into a sterile, injectable solution suitable for human administration. This typically involves solid-phase extraction to remove the HPLC solvent and reconstitution in a biocompatible buffer.
-
Quality Control: The final product undergoes rigorous quality control testing to ensure its identity, purity (radiochemical and chemical), specific activity, sterility, and absence of pyrogens before administration.
PET Imaging Workflow
The following workflow outlines the key steps in a clinical PET study designed to assess this compound's brain H3 receptor occupancy.
Caption: Experimental Workflow for this compound PET Study.
Detailed Protocol Steps:
-
Subject Recruitment and Preparation:
-
Recruit healthy volunteers who meet the inclusion and exclusion criteria for the study.[4]
-
Obtain written informed consent from all participants.
-
Subjects should fast for a specified period before the PET scan to minimize variability in tracer uptake.
-
-
Baseline PET Scan:
-
Position the subject comfortably in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [11C]MK-8278 intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
Acquire arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma, which is necessary for kinetic modeling.
-
-
This compound Administration:
-
Following the baseline scan, administer a single oral dose of this compound at a predetermined dose level. The study design may be a crossover, where the same subject receives placebo on a separate occasion.[4]
-
-
Post-Dose PET Scan:
-
At a time point corresponding to the expected peak plasma concentration of this compound, perform a second PET scan following the same procedure as the baseline scan, including the administration of [11C]MK-8278.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of 3D images.
-
Co-register the PET images with an anatomical MRI of the subject's brain to accurately delineate brain regions of interest (ROIs).
-
Extract time-activity curves (TACs) for each ROI.
-
Use kinetic modeling (e.g., a two-tissue compartment model) with the arterial input function to estimate the binding potential (BP_ND) of [11C]MK-8278 in H3R-rich brain regions. BP_ND is a measure of the density of available receptors.
-
-
Receptor Occupancy Calculation:
-
Calculate the percentage of H3 receptor occupancy (RO) for each subject at a given dose of this compound using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100
-
Conclusion
PET imaging with the radioligand [11C]MK-8278 is a powerful tool for assessing the brain penetration and H3 receptor occupancy of this compound in humans. The protocols outlined in this document provide a framework for conducting such studies, which are essential for understanding the pharmacokinetic and pharmacodynamic properties of this compound and for guiding its clinical development. The quantitative data obtained from these studies can inform dose selection for subsequent efficacy trials and contribute to a deeper understanding of the therapeutic potential of H3R inverse agonists.
References
- 1. (11)C-MK-8278 PET as a tool for pharmacodynamic brain occupancy of histamine 3 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches using molecular imaging technology - use of PET in clinical microdose studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
Application Notes and Protocols for LML134 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that has been developed for the treatment of excessive sleep disorders.[1] As an inverse agonist, this compound not only blocks the action of histamine at the H3 receptor but also reduces the receptor's basal, constitutive activity. This leads to an increase in the synthesis and release of histamine and other neurotransmitters in the brain, promoting a state of wakefulness.[2] These application notes provide detailed information and protocols for the use of this compound in preclinical research settings.
Mechanism of Action
This compound exerts its wake-promoting effects by acting as an inverse agonist at the histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system. The H3 receptor tonically inhibits histamine release from histaminergic neurons. By binding to the H3 receptor, this compound blocks this inhibitory effect and, due to its inverse agonist properties, further reduces the receptor's intrinsic activity. This disinhibition leads to an enhanced release of histamine into the synaptic cleft. Increased histaminergic neurotransmission in key brain regions involved in arousal, such as the cortex and hypothalamus, is the primary mechanism by which this compound promotes wakefulness.
This compound Formulation for Preclinical Research
While the exact formulation of this compound used in published preclinical studies is not consistently detailed, a common approach for administering small molecule drug candidates in rodents involves creating a solution or suspension for oral (p.o.) or intraperitoneal (i.p.) administration. The following is a representative formulation protocol. Researchers should perform their own solubility and stability studies to optimize the formulation for their specific experimental needs.
Representative Formulation for Oral Administration (Rodents):
-
Vehicle: A common vehicle for oral gavage in rodents is a mixture of 0.5% (w/v) methylcellulose (B11928114) and 0.1% (v/v) Tween 80 in sterile water.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by first dissolving Tween 80 in a portion of the sterile water.
-
Gradually add the methylcellulose to the Tween 80 solution while stirring continuously to avoid clumping.
-
Bring the solution to the final volume with sterile water and continue to stir until the methylcellulose is fully hydrated and a homogenous suspension is formed.
-
Add the this compound powder to the vehicle and vortex or sonicate until a uniform suspension is achieved.
-
-
Concentration: The final concentration of this compound will depend on the desired dose and the dosing volume. For example, to achieve a dose of 10 mg/kg in a 200g rat with a dosing volume of 5 mL/kg, the required concentration would be 2 mg/mL.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species/Cell Line | Value | Reference |
| Binding Affinity (Ki) | Human H3 Receptor (HEK293 cells) | 1.9 nM | [3] |
| Functional Activity (IC50) | cAMP accumulation assay (CHO cells) | 0.8 nM | [3] |
| Receptor Occupancy (in vivo) | Rat Brain | >80% at 10 mg/kg p.o. | [3] |
Table 2: Preclinical Pharmacokinetics of this compound in Rats
| Parameter | Route | Value | Reference |
| Tmax (Time to maximum concentration) | Oral (p.o.) | 0.5 hours | [3] |
| t1/2 (Half-life) | Intravenous (i.v.) | 1.2 hours | [3] |
| Brain Penetration (Brain/Plasma ratio) | Oral (p.o.) | 1.5 | [3] |
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol is a representative method for determining the binding affinity of this compound to the histamine H3 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Radioligand: [3H]-N-α-methylhistamine (specific activity ~80 Ci/mmol).
-
Non-specific binding control: 10 µM Thioperamide (B1682323).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hH3R cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of serially diluted this compound (or vehicle for total binding, or 10 µM thioperamide for non-specific binding), and 50 µL of [3H]-N-α-methylhistamine (final concentration ~1 nM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (final protein concentration ~50-100 µ g/well ).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol describes a method to assess the inverse agonist activity of this compound at the H3 receptor by measuring its effect on cAMP levels.
Materials:
-
CHO cells stably expressing the human histamine H3 receptor.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Cell Preparation:
-
Culture CHO-hH3R cells to ~80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer to the desired density.
-
-
Assay:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of serially diluted this compound to the wells.
-
Add 5 µL of forskolin (at a pre-determined EC80 concentration to stimulate cAMP production).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the IC50 value, which represents the concentration of this compound that causes 50% of the maximal inhibition of cAMP production.
-
In Vivo Assessment of Wake-Promoting Efficacy in Rodents
This protocol outlines a method to evaluate the wake-promoting effects of this compound in rats using electroencephalography (EEG) and electromyography (EMG) monitoring.
Materials:
-
Male Wistar rats (250-300g).
-
Surgical instruments for telemetry implant surgery.
-
EEG/EMG telemetry implants.
-
Data acquisition system for recording EEG and EMG signals.
-
Sleep scoring software.
-
This compound formulation for oral administration.
-
Vehicle control.
Procedure:
-
Surgical Implantation:
-
Anesthetize the rats and surgically implant EEG/EMG telemetry devices according to the manufacturer's instructions. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
Allow the animals to recover from surgery for at least one week.
-
-
Habituation and Baseline Recording:
-
Acclimatize the rats to the recording chambers for several days.
-
Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
-
Drug Administration and Recording:
-
On the test day, administer this compound (e.g., 3, 10, 30 mg/kg, p.o.) or vehicle at the beginning of the light (inactive) phase.
-
Record EEG/EMG data continuously for the next 24 hours.
-
-
Data Analysis:
-
Score the EEG/EMG recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs using appropriate sleep scoring software.
-
Quantify the total time spent in each state, the latency to the first episode of NREM and REM sleep, and the number and duration of sleep/wake bouts.
-
Compare the effects of this compound treatment to vehicle control using appropriate statistical analysis (e.g., ANOVA).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's wake-promoting effect.
References
- 1. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic Analysis of LML134 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pharmacokinetic (PK) analysis of LML134, a novel histamine (B1213489) H3 receptor (H3R) inverse agonist, in preclinical animal models. The information is intended to guide researchers in designing and interpreting studies related to the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Introduction
This compound is a potent and selective histamine H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep disorders.[1][2][3] A key aspect of its preclinical development was the characterization of its pharmacokinetic profile to ensure desirable properties such as rapid brain penetration and a fast kinetic profile, which could minimize mechanism-related side effects like insomnia.[1][2][4] This document summarizes the available pharmacokinetic data in animal models and provides standardized protocols for conducting similar analyses.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound identified in preclinical animal models.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Dosage | Notes |
| Tmax (Time to maximum concentration) | 0.5 hours | Oral | Not Specified | Indicates rapid oral absorption.[1] |
| Fraction Absorbed (Fabs) | 44% | Oral | Not Specified | Moderate oral absorption.[1] |
| Terminal Half-life (t1/2) | 0.44 hours | Intravenous | Not Specified | Demonstrates rapid clearance.[1] |
| Plasma Protein Binding (Fu) | 39.0% | Not Applicable | Not Specified | Low plasma protein binding.[1] |
Table 2: Comparative Plasma Protein Binding of this compound
| Species | Plasma Protein Binding (Fu) |
| Rat | 39.0%[1] |
| Dog | 57.6%[1] |
| Human | 33.6%[1] |
Experimental Protocols
The following are detailed methodologies for key experiments in the pharmacokinetic analysis of this compound. These protocols are based on standard practices and the available information on this compound studies.
In Vivo Pharmacokinetic Study in Rats (Oral and Intravenous Administration)
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.
Materials:
-
This compound
-
Vehicle for oral and intravenous administration (e.g., saline, 5% DMSO/95% PEG400)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Dosing gavage needles
-
Intravenous catheters
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (LC-MS/MS)
Protocol:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the laboratory conditions for at least one week prior to the study.
-
Dose Preparation: Prepare the dosing formulations of this compound for both oral and intravenous routes at the desired concentrations.
-
Animal Groups: Divide the animals into two groups for oral and intravenous administration.
-
Dosing:
-
Oral Administration: Administer a single dose of this compound orally via gavage.
-
Intravenous Administration: Administer a single dose of this compound via an intravenous catheter (e.g., in the tail vein).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from a suitable vessel (e.g., tail vein, jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Place the collected blood into tubes containing an anticoagulant.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
-
For the oral administration group, calculate the oral bioavailability by comparing the AUC with the intravenous group.
-
In Vitro Metabolism in Rat Liver Microsomes
Objective: To identify the main metabolites of this compound in vitro.
Materials:
-
This compound
-
Rat liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer
-
Incubator
-
Quenching solution (e.g., acetonitrile)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Protocol:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing this compound, rat liver microsomes, and phosphate buffer.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 30 minutes) at 37°C.[1]
-
Termination of Reaction: Stop the reaction by adding a quenching solution.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins.
-
Metabolite Identification: Analyze the supernatant using LC-MS/MS to identify the main metabolites formed.
Visualizations
This compound Signaling Pathway
This compound acts as an inverse agonist at the histamine H3 receptor (H3R). H3Rs are presynaptic autoreceptors that negatively regulate the synthesis and release of histamine and other neurotransmitters. As an inverse agonist, this compound reduces the constitutive activity of the H3R, leading to increased histaminergic neurotransmission and promoting wakefulness.
Caption: this compound mechanism of action as an H3R inverse agonist.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for the preclinical pharmacokinetic analysis of a compound like this compound.
Caption: General workflow for a preclinical pharmacokinetic study.
References
- 1. | BioWorld [bioworld.com]
- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring LML134 Efficacy in Narcolepsy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preclinical efficacy testing of LML134, a selective histamine (B1213489) H3 receptor (H3R) inverse agonist, in established animal models of narcolepsy. The protocols outlined below are designed to deliver robust and reproducible data for assessing the wake-promoting and anti-cataplectic effects of this compound.
Introduction
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, sleep paralysis, and hypnagogic hallucinations. The primary pathology of narcolepsy type 1 is the loss of orexin (B13118510) (also known as hypocretin) neurons, leading to instability in the sleep-wake cycle. This compound is an investigational drug that acts as an inverse agonist at the histamine H3 receptor.[1][2][3] By blocking the inhibitory autoreceptor function of H3R on histaminergic neurons, this compound increases the synthesis and release of histamine in the brain.[4] Elevated histamine levels are known to promote and maintain wakefulness, thereby offering a therapeutic strategy for alleviating the symptoms of narcolepsy.[1][4]
The following protocols are designed for use in orexin/hypocretin knockout (KO) mice, a widely accepted and validated animal model that recapitulates the key symptoms of human narcolepsy, including fragmented sleep and cataplexy-like episodes.[4][5][6]
Key Experimental Endpoints
The efficacy of this compound in narcolepsy models is primarily assessed through the following quantitative endpoints:
-
Increased Wakefulness: Measured by electroencephalogram (EEG) and electromyogram (EMG) recordings to quantify total wake time and the duration of wake bouts.
-
Reduced Sleep Fragmentation: Assessed by analyzing the number and duration of transitions between sleep-wake states.
-
Decreased Cataplexy: Quantified by the frequency and duration of cataplexy-like episodes, identified by characteristic EEG and EMG signatures.
-
Improved Sleep Latency in a Forced Wakefulness Paradigm: Evaluated using a rodent equivalent of the Maintenance of Wakefulness Test (MWT).
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups (e.g., vehicle vs. This compound at various doses).
Table 1: Effect of this compound on Sleep-Wake Architecture
| Treatment Group | Total Wake Time (min) | % of Total Recording Time in Wake | Number of Wake Bouts | Mean Wake Bout Duration (sec) | Total NREM Sleep (min) | Total REM Sleep (min) | Number of State Transitions |
| Vehicle | |||||||
| This compound (X mg/kg) | |||||||
| This compound (Y mg/kg) | |||||||
| Positive Control |
Table 2: Effect of this compound on Cataplexy
| Treatment Group | Total Number of Cataplexy Bouts | Mean Duration of Cataplexy Bouts (sec) | Total Time in Cataplexy (min) | Latency to First Cataplexy Bout (min) |
| Vehicle | ||||
| This compound (X mg/kg) | ||||
| This compound (Y mg/kg) | ||||
| Positive Control |
Table 3: Effect of this compound in the Maintenance of Wakefulness Test (MWT)
| Treatment Group | Mean Sleep Latency (min) | Number of Sleep Onsets |
| Vehicle | ||
| This compound (X mg/kg) | ||
| This compound (Y mg/kg) | ||
| Positive Control |
Experimental Protocols
Protocol 1: Surgical Implantation of EEG/EMG Electrodes
This protocol describes the surgical procedure for implanting electrodes for chronic sleep-wake monitoring in mice.
Materials:
-
Orexin/hypocretin knockout mice and wild-type littermate controls
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill
-
Pre-fabricated EEG/EMG headmount with stainless steel screw electrodes and flexible EMG wires
-
Dental cement
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).
-
Secure the animal in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes through the skull for the EEG electrodes at predetermined coordinates (e.g., two frontal electrodes 1.5 mm anterior to bregma and 1.5 mm lateral to the midline; two occipital electrodes 1.0 mm anterior to lambda and 3.0 mm lateral to the midline).
-
Gently screw the EEG electrodes into the burr holes until they are in contact with the dura mater.
-
For EMG recordings, insert the flexible wires bilaterally into the nuchal (neck) muscles.
-
Secure the headmount to the skull using dental cement.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Allow the animals to recover for at least one week before starting experiments.
Protocol 2: EEG/EMG Recording and Analysis
This protocol details the recording and analysis of sleep-wake states and cataplexy.
Materials:
-
Surgically implanted mice
-
Recording chamber with a counter-balanced arm to allow free movement
-
Data acquisition system with amplifiers and filters
-
Sleep scoring software
Procedure:
-
Habituate the mice to the recording chamber and cables for at least 24 hours.
-
Record baseline EEG and EMG data for 24 hours to establish a baseline sleep-wake pattern.
-
Administer this compound or vehicle at the beginning of the lights-on (inactive) period.
-
Record EEG and EMG signals continuously for a defined period (e.g., 6-24 hours) post-administration.
-
Digitally filter the EEG (0.5-30 Hz) and EMG (10-100 Hz) signals.[7]
-
Score the recordings in 10-second epochs into the following states based on standard criteria:
-
Wakefulness: Low-amplitude, high-frequency EEG; high and variable EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta) EEG; low EMG activity.
-
REM Sleep: Low-amplitude, theta-dominant EEG; muscle atonia (very low EMG).
-
Cataplexy: Abrupt transition from active wakefulness, characterized by a theta-dominant EEG and muscle atonia, lasting for at least 10 seconds.[1][6]
-
-
Quantify the endpoints listed in Tables 1 and 2.
Protocol 3: Maintenance of Wakefulness Test (MWT)
This protocol is adapted for rodents to assess the ability to remain awake under soporific conditions.
Materials:
-
Surgically implanted mice
-
Recording chamber
-
Gentle handling materials (e.g., soft brush) or automated sleep disruption system
Procedure:
-
Administer this compound or vehicle.
-
Place the mouse in the recording chamber.
-
The test consists of multiple trials (e.g., 4 trials of 20 minutes each, separated by a 40-minute inter-trial interval).
-
During each trial, the mouse is kept awake through gentle handling or other forms of mild stimulation.
-
At the start of each test period, all stimulation ceases, and the latency to the first consolidated sleep epoch (e.g., >10 seconds of NREM sleep) is measured.
-
If the animal remains awake for the entire trial period, the sleep latency is recorded as the maximum trial duration.
-
Calculate the mean sleep latency across all trials for each animal.
Visualization of Pathways and Workflows
Caption: this compound Signaling Pathway for Wake Promotion.
Caption: Experimental Workflow for this compound Efficacy Assessment.
References
- 1. The development of sleep/wake disruption and cataplexy as hypocretin/orexin neurons degenerate in male vs. female Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. jneurosci.org [jneurosci.org]
- 5. Feeding-elicited cataplexy in orexin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Noninvasive detection of sleep/wake changes and cataplexy-like behaviors in orexin/ataxin-3 transgenic narcoleptic mice across the disease onset - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-134 Administration in Shift Work Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of LML134, a histamine (B1213489) H3 receptor inverse agonist, for the investigation of shift work disorder (SWD). The protocols outlined below are intended to serve as a guide for preclinical and clinical research into the efficacy of this compound in promoting wakefulness and mitigating the symptoms of SWD.
Introduction
Shift work disorder is a circadian rhythm sleep disorder characterized by excessive sleepiness during work hours and insomnia during the desired sleep period. This compound is an investigational drug that acts as an inverse agonist at the histamine H3 receptor. This mechanism of action is hypothesized to increase the release of histamine in the brain, a neurotransmitter known to promote wakefulness. By enhancing histaminergic neurotransmission, this compound may offer a therapeutic benefit for individuals suffering from the debilitating sleepiness associated with SWD.
Mechanism of Action: Histamine H3 Receptor Inverse Agonism
This compound's therapeutic potential lies in its ability to modulate the brain's natural wakefulness pathways. As an inverse agonist of the histamine H3 receptor, this compound binds to the receptor and reduces its basal activity. The H3 receptor primarily functions as an autoreceptor on histaminergic neurons, inhibiting the release of histamine. By inhibiting this inhibitor, this compound effectively increases the synthesis and release of histamine from the tuberomammillary nucleus (TMN) in the hypothalamus. This surplus of histamine then acts on post-synaptic H1 and H2 receptors in various brain regions, leading to a state of heightened arousal and wakefulness.[1][2]
Signaling Pathway of this compound-mediated Wakefulness
Caption: this compound Signaling Pathway.
Preclinical Studies: Rodent Models of Shift Work Disorder
Animal models are crucial for evaluating the efficacy and safety of novel compounds for SWD. Rodent models typically involve disrupting the animal's normal light-dark cycle to induce a state of circadian misalignment.[2][3]
Experimental Protocol: Forced Activity Model in Mice
This protocol describes a forced activity model to simulate night shift work in mice.
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Housing: Individually housed in cages equipped with a running wheel under a 12:12 hour light-dark cycle (lights on at 7:00 AM, lights off at 7:00 PM) with ad libitum access to food and water.
-
Acclimation: Allow mice to acclimate to the housing conditions and running wheels for at least one week.
-
Baseline Activity Recording: Record baseline locomotor activity using the running wheels for 5-7 days.
-
Shift Work Protocol:
-
For 5 consecutive "workdays," the running wheel is locked during the dark (active) phase and unlocked for 8 hours during the middle of the light (inactive) phase (e.g., from 11:00 AM to 7:00 PM). This forces the mice to be active during their normal rest period.
-
For the 2 "off days," the wheel remains unlocked for the entire 24-hour period.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer this compound or vehicle via oral gavage 30 minutes prior to the start of the forced activity period on "workdays."
-
A dose-response study should be conducted to determine the optimal dose (e.g., 1, 3, 10 mg/kg).
-
-
Outcome Measures:
-
Locomotor Activity: Continuously record wheel running activity throughout the experiment. Analyze the amount and distribution of activity during the light and dark phases.
-
Sleep-Wake Analysis (EEG/EMG): For a more detailed analysis, a subset of animals can be implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to quantify time spent in wakefulness, NREM sleep, and REM sleep.
-
Cognitive Function: Assess cognitive performance using tasks such as the novel object recognition test or the Morris water maze at the end of the shift work protocol.
-
Expected Quantitative Data (Illustrative Example with Analogous H3 Antagonist)
The following table presents hypothetical data based on published studies of other histamine H3 receptor antagonists to illustrate the potential effects of this compound in a preclinical shift work model.
| Treatment Group | Total Wake Time during Forced Activity (min) | Sleep Latency after Forced Activity (min) | Cognitive Performance (Discrimination Index) |
| Vehicle | 280 ± 25 | 15 ± 3 | 0.55 ± 0.08 |
| This compound (1 mg/kg) | 320 ± 30 | 25 ± 4 | 0.65 ± 0.07 |
| This compound (3 mg/kg) | 380 ± 20 | 40 ± 5 | 0.78 ± 0.06 |
| This compound (10 mg/kg) | 420 ± 15 | 55 ± 6 | 0.85 ± 0.05 |
Data are presented as mean ± SEM and are for illustrative purposes only.
Preclinical Experimental Workflow
Caption: Preclinical Study Workflow.
Clinical Studies: Human Trials for Shift Work Disorder
The efficacy of this compound in humans with SWD is primarily assessed through randomized, placebo-controlled clinical trials. A key objective measure of sleepiness is the Multiple Sleep Latency Test (MSLT).
Clinical Trial Protocol: Multiple Sleep Latency Test (MSLT)
The MSLT is a standardized test used to measure the propensity to fall asleep in a quiet, dark environment.[4]
-
Participant Selection:
-
Diagnosis of SWD according to the International Classification of Sleep Disorders, 3rd Edition (ICSD-3).
-
Regularly work night or rotating shifts.
-
Report excessive sleepiness during work shifts and/or insomnia during daytime sleep periods.
-
No other underlying sleep disorders (e.g., sleep apnea).
-
-
Pre-test Conditions:
-
Participants should maintain a regular sleep-wake schedule (as much as their work allows) for at least one week prior to the test, documented with a sleep diary and actigraphy.
-
Abstain from caffeine, alcohol, and other CNS-active substances for a specified period before and during the test.
-
An overnight polysomnogram (PSG) is performed the night before the MSLT to rule out other sleep disorders and ensure adequate sleep.
-
-
MSLT Procedure:
-
The test consists of four or five scheduled nap opportunities throughout the simulated "work" period (i.e., during the night for night shift workers).
-
The first nap opportunity is typically 1.5-3 hours after the start of the simulated work period.
-
Subsequent naps occur at 2-hour intervals.
-
For each nap, the participant is asked to lie down in a dark, quiet room and try to fall asleep.
-
The time it takes to fall asleep (sleep latency) is measured using EEG.
-
Each nap trial is terminated after 20 minutes if the participant does not fall asleep, or 15 minutes after sleep onset.
-
-
This compound Administration:
-
In a crossover design, participants receive a single oral dose of this compound or a matching placebo at the beginning of the simulated work period.
-
A washout period of at least one week separates the two treatment periods.
-
-
Outcome Measures:
-
Primary Endpoint: Mean sleep latency across all nap opportunities. A longer sleep latency indicates reduced sleepiness.
-
Secondary Endpoints:
-
Number of sleep-onset REM periods (SOREMPs).
-
Subjective sleepiness ratings (e.g., Karolinska Sleepiness Scale).
-
Performance on cognitive tasks (e.g., Psychomotor Vigilance Task).
-
-
Expected Quantitative Data from Clinical Trials
Based on the public summary of the CLML134X2201 trial, this compound was found to reduce sleepiness compared to placebo.[1] The following table provides an illustrative representation of potential MSLT results.
| Treatment | Mean Sleep Latency (minutes) | Subjective Sleepiness (KSS, 1-9 scale) | PVT Lapses (number) |
| Placebo | 5.2 ± 1.8 | 7.1 ± 1.2 | 8.5 ± 2.1 |
| This compound | 12.8 ± 2.5 | 4.3 ± 1.5 | 3.2 ± 1.4 |
Data are presented as mean ± SD and are for illustrative purposes only.
Logical Relationship of Clinical Trial Components
Caption: Clinical Trial Logical Flow.
Conclusion
The administration of this compound in preclinical and clinical studies for shift work disorder holds promise for alleviating the symptoms of excessive sleepiness. The protocols and application notes provided herein offer a framework for the systematic investigation of this compound and other histamine H3 receptor inverse agonists. Rigorous adherence to standardized methodologies, such as the forced activity model in rodents and the Multiple Sleep Latency Test in humans, is essential for generating robust and reliable data to support the development of novel therapies for this debilitating condition.
References
- 1. HISTAMINE IN THE REGULATION OF WAKEFULNESS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rodent models to study the metabolic effects of shiftwork in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing LML134 Binding Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134 is a potent and selective inverse agonist of the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. As an H3R inverse agonist, this compound has been investigated for its potential therapeutic effects in sleep disorders.[1][2][3] A key characteristic of this compound is its "fast kinetic profile," featuring rapid association with and dissociation from the H3R.[1][3][4] This kinetic profile is a critical aspect of its pharmacological action.
These application notes provide an overview of the principal techniques and detailed protocols for assessing the binding kinetics of small molecules like this compound to the H3R. The methodologies described are fundamental for characterizing the dynamic interactions between a ligand and its receptor, which are crucial for understanding its mechanism of action and optimizing drug development.
This compound Binding Affinity
This compound has demonstrated high affinity for the human H3 receptor in various in vitro assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
| Assay Type | Species | Ki (nM) | Reference |
| cAMP Assay | Human | 0.3 | [2] |
| Radioligand Binding Assay | Human | 12 | [2] |
Histamine H3 Receptor (H3R) Signaling Pathway
The H3R is a presynaptic autoreceptor that primarily couples to the Gi/o family of G proteins.[1] Upon activation, the α subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit complex can modulate the activity of other effectors, such as ion channels. As an inverse agonist, this compound is thought to reduce the constitutive activity of the H3R, leading to an increase in histamine release in the brain.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols for Assessing Binding Kinetics
The determination of binding kinetics, specifically the association rate constant (k_on_) and the dissociation rate constant (k_off_), provides a deeper understanding of the drug-receptor interaction beyond simple affinity measurements. The residence time of a drug at its target, which is the reciprocal of the dissociation rate (1/k_off_), is an increasingly important parameter in drug discovery.[5]
Two primary methods for determining the binding kinetics of ligands like this compound to GPCRs are radioligand binding assays and surface plasmon resonance (SPR).
Radioligand Binding Assays for Kinetic Measurements
Radioligand binding assays are a well-established and sensitive method for studying receptor-ligand interactions.[6] These assays can be adapted to measure the rates of association and dissociation.
Caption: Workflow for Radioligand Kinetic Binding Assays.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human H3R.
-
Reaction Setup: In a 96-well plate, add assay buffer, the H3R-expressing membranes, and a fixed concentration of radiolabeled this compound (or a suitable radiolabeled H3R antagonist).
-
Incubation: Incubate the plate at a controlled temperature with gentle agitation.
-
Time Course: At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding against time. Fit the data to a one-phase association equation to determine the observed association rate (k_obs_). The association rate constant (k_on_) can then be calculated using the equation: k_on_ = (k_obs_ - k_off_)/[L], where [L] is the concentration of the radioligand.[5][7]
-
Equilibrium Binding: Incubate the H3R-expressing membranes with the radiolabeled ligand for a sufficient time to reach binding equilibrium (determined from association experiments).
-
Initiate Dissociation: Add a high concentration of unlabeled this compound (or another high-affinity H3R ligand) to prevent re-association of the radioligand.
-
Time Course: At various time points after the addition of the unlabeled ligand, terminate the reaction by rapid filtration.
-
Washing and Quantification: Wash the filters and quantify the remaining bound radioactivity as described for the association assay.
-
Data Analysis: Plot the natural logarithm of the specific binding versus time. The negative slope of the resulting line represents the dissociation rate constant (k_off_).[7] The residence time is calculated as 1/k_off_.
Surface Plasmon Resonance (SPR) for Kinetic Measurements
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a receptor.[8][9] This method is increasingly used for characterizing the kinetics of GPCR-ligand interactions.
Caption: Workflow for SPR Kinetic Binding Analysis.
-
Receptor Immobilization: Purified H3R is immobilized on the surface of an SPR sensor chip. This is a critical step, and various strategies can be employed to ensure the receptor maintains its native conformation.[10]
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Association Phase: Inject the this compound solution over the sensor chip surface at a constant flow rate for a defined period. The binding of this compound to the immobilized H3R causes a change in the refractive index at the surface, which is detected as an increase in the SPR signal (response units).
-
Dissociation Phase: After the association phase, switch to flowing only the running buffer over the sensor surface. The dissociation of this compound from the H3R is observed as a decrease in the SPR signal over time.
-
Regeneration: In some cases, a regeneration solution is injected to remove any remaining bound analyte and prepare the surface for the next injection cycle.[11]
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate software. By fitting the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model), the values for k_on_ and k_off_ can be determined.[10][12]
Conclusion
The assessment of binding kinetics is essential for a comprehensive understanding of the pharmacological properties of this compound. Both radioligand binding assays and surface plasmon resonance provide robust platforms for the determination of association and dissociation rates. The detailed protocols provided herein offer a foundation for researchers to quantitatively characterize the dynamic interaction of this compound and other ligands with the histamine H3 receptor, thereby aiding in the development of novel therapeutics for neurological disorders. While this compound is known to have a "fast kinetic profile," the precise quantitative data for its association and dissociation rates are not publicly available in the cited literature. The presented protocols, however, describe the standard methodologies to experimentally determine these crucial parameters.
References
- 1. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]
Application Note: Utilizing a GPR139 Agonist in cAMP Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, making it an intriguing target for neuropsychiatric and behavioral disorders.[1] While the user query specified LML134, current scientific literature identifies this compound as a Histamine H3 (H3R) receptor inverse agonist.[1][2][3][4] To provide a relevant and accurate application note, this document will focus on the well-characterized and selective GPR139 agonist, JNJ-63533054, for use in cyclic AMP (cAMP) functional assays.[5][6][7]
GPR139 activation has been shown to stimulate cAMP production, offering a valuable method for screening and characterizing potential GPR139-targeting compounds.[8] This application note provides a detailed protocol for a cAMP functional assay using JNJ-63533054 as a reference agonist.
GPR139 Signaling Pathway
GPR139 is known to couple to multiple G protein families, including Gq/11 and Gi/o.[8] However, signaling to secondary messengers is primarily mediated through the Gq/11 pathway.[8] Upon agonist binding, GPR139 activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium. The increase in intracellular calcium can then stimulate certain adenylyl cyclase (AC) isoforms, leading to the production of cAMP.[8] This paradoxical increase in cAMP via a Gq/11-coupled receptor provides a robust method for monitoring GPR139 activation.[8]
Quantitative Data Presentation
The potency of GPR139 agonists can be quantified by determining their half-maximal effective concentration (EC50) in a cAMP functional assay. The table below summarizes the reported potency of JNJ-63533054.
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| JNJ-63533054 | GPR139 | cAMP Biosensor | HEK293T/17 | EC50 | 41 ± 20 nM | [8] |
Experimental Protocols
This section details a representative protocol for measuring GPR139-mediated cAMP production in a cell-based assay. This protocol is a general guideline and may require optimization depending on the specific cell line and assay technology used (e.g., HTRF, AlphaScreen, or bioluminescent biosensors).
Principle of the Assay
This protocol utilizes a homogenous, non-lytic bioluminescent assay to kinetically measure cAMP levels in living cells. Cells stably or transiently expressing GPR139 and a cAMP biosensor (e.g., a mutant luciferase fused to a cAMP-binding domain) are treated with a GPR139 agonist. Agonist binding to GPR139 initiates the signaling cascade, leading to an increase in intracellular cAMP. This, in turn, induces a conformational change in the biosensor, resulting in an increase in luminescence that is proportional to the cAMP concentration.
Materials and Reagents
-
Cell Line: HEK293T/17 cells (or other suitable host cells)
-
Plasmids: GPR139 expression vector and GloSensor™ cAMP plasmid (or similar cAMP biosensor)
-
Transfection Reagent: (e.g., Lipofectamine® 3000)
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Assay Buffer: CO2-independent medium
-
GPR139 Agonist: JNJ-63533054
-
Assay Plates: White, opaque, 384-well cell culture plates
-
Luminometer: Plate reader with luminescence detection capabilities
Experimental Procedure
-
Cell Seeding and Transfection:
-
One day prior to the assay, seed HEK293T/17 cells into a 6-well plate at a density that will result in approximately 80% confluency on the day of transfection.
-
Co-transfect the cells with the GPR139 expression vector and the cAMP biosensor plasmid according to the transfection reagent manufacturer's protocol.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Preparation for Assay:
-
Harvest the transfected cells using a gentle, non-enzymatic cell dissociation buffer.
-
Resuspend the cells in CO2-independent medium containing the GloSensor™ cAMP Reagent substrate.
-
Incubate the cell suspension for 2 hours at room temperature to allow for substrate equilibration.
-
-
Agonist Treatment and Signal Detection:
-
Dispense the cell suspension into the wells of a 384-well white, opaque plate.
-
Allow the basal signal to stabilize by reading the luminescence at 2-minute intervals for 10-15 minutes.
-
Prepare a serial dilution of JNJ-63533054 in the assay buffer.
-
Add the diluted agonist to the appropriate wells.
-
Immediately begin kinetic measurement of luminescence for 20-30 minutes.
-
Data Analysis
-
For each well, calculate the fold-change in luminescence over the basal signal.
-
Plot the peak fold-change against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
The cAMP functional assay is a reliable and effective method for studying the activity of GPR139 and for identifying and characterizing novel agonists and antagonists. By using a well-characterized agonist such as JNJ-63533054, researchers can establish a robust assay system to advance drug discovery efforts targeting this important orphan receptor.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JNJ 63533054 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 7. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LML134 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134 is a potent and selective inverse agonist for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system.[1][2][3] As a presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other neurotransmitters, making it a significant target for therapeutic intervention in neurological and psychiatric disorders.[4][5] These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound and other compounds for the human H3R.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and other reference ligands for the human histamine H3 receptor.
| Compound | Classification | Ki (nM) - Binding Assay | Ki (nM) - Functional (cAMP) Assay |
| This compound | Inverse Agonist | 12 | 0.3 |
| Histamine | Agonist | 8 | - |
| Imetit | Agonist | 0.32 | - |
| Pitolisant | Inverse Agonist | - | - |
| Clobenpropit | Antagonist/Inverse Agonist | - | - |
Note: A lower Ki value indicates a higher binding affinity. Data for this compound was obtained from in-vitro studies.[1] Data for other ligands is provided for comparative purposes.[4]
Experimental Protocols
Membrane Preparation from HEK293T Cells Expressing Human H3R
This protocol outlines the preparation of cell membranes enriched with the human histamine H3 receptor.
Materials:
-
HEK293T cells transiently or stably expressing the human H3R
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge
-
Sonicator
Procedure:
-
Culture HEK293T cells expressing the H3R to confluency.
-
Harvest the cells by scraping and collect them in ice-cold PBS.
-
Centrifuge the cell suspension at 1,900 x g for 10 minutes at 4°C.[4]
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Disrupt the cells by sonication for 5 seconds on ice.[4]
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA protein assay).
-
Store the membrane aliquots at -80°C until use.
Radioligand Competition Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the H3R using a radiolabeled ligand.
Materials:
-
H3R-containing cell membranes
-
Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH)
-
Unlabeled competitor: this compound
-
Non-specific binding control: 10 µM Clobenpropit[4]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer (for total binding) or 10 µM Clobenpropit (for non-specific binding) or this compound dilution.
-
50 µL of [3H]-NAMH (final concentration of ~2 nM).[4]
-
150 µL of H3R membrane preparation (typically 50-100 µg of protein).
-
-
Incubate the plate for 2 hours at 25°C with gentle agitation.[4]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of 10 µM Clobenpropit) from the total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Experimental Workflow for Radioligand Binding.
References
- 1. | BioWorld [bioworld.com]
- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Preclinical Evaluation of LML-134 in Animal Models of Excessive Daytime Sleepiness
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excessive daytime sleepiness (EDS) is a debilitating symptom of several sleep disorders, including narcolepsy and shift work disorder.[1][2] LML-134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist designed to promote wakefulness.[3][4][5] The histamine H3 receptor acts as an autoreceptor on histaminergic neurons, inhibiting the release of histamine, a key neurotransmitter in maintaining arousal.[6][7][8] By acting as an inverse agonist, LML-134 blocks this autoinhibition, leading to increased histamine levels in the brain and subsequent promotion of wakefulness.[4] This document provides detailed application notes and protocols for the preclinical evaluation of LML-134 in validated animal models of EDS.
I. Animal Models of Excessive Daytime Sleepiness
The selection of an appropriate animal model is critical for evaluating the efficacy of wake-promoting agents like LML-134. Genetically engineered mouse models of narcolepsy are highly valuable due to their strong construct and face validity.
1. Orexin (B13118510)/Hypocretin Knockout (KO) Mice: These mice lack the prepro-orexin gene and consequently have no orexin peptides, which are crucial for maintaining wakefulness. This model recapitulates the primary pathology of human narcolepsy type 1.[7][9]
-
Phenotype: Excessive daytime sleepiness, fragmented sleep, and cataplexy-like episodes (sudden loss of muscle tone).[7][9]
-
Utility for LML-134 Testing: Ideal for assessing the ability of LML-134 to promote wakefulness and potentially reduce cataplexy in a model with a well-defined and clinically relevant deficit.
2. Orexin Receptor-2 (OX2R) Knockout Mice: These mice lack the orexin receptor-2 and exhibit a phenotype similar to orexin KO mice, though generally less severe.[7] They display significant sleep fragmentation and cataplexy-like behaviors.[7]
-
Phenotype: Severe sleep fragmentation and cataplexy.[7]
-
Utility for LML-134 Testing: Useful for investigating the efficacy of LML-134 in a model where the orexin signaling pathway is disrupted at the receptor level.
3. Orexin/Ataxin-3 Transgenic Mice: In this model, orexin neurons are progressively destroyed by the expression of a cytotoxic protein, ataxin-3. This model mimics the neurodegenerative aspect of narcolepsy.[10]
-
Phenotype: Progressive development of narcolepsy-like symptoms, including severe sleep/wakefulness fragmentation and cataplexy.[7]
-
Utility for LML-134 Testing: Allows for the study of LML-134's effects in a model of progressive neuronal loss.
II. Experimental Protocols
A. General Husbandry and Acclimation
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/12-hour dark cycle.
-
Acclimation: Allow at least one week of acclimation to the housing conditions and handling before any experimental procedures.
-
Surgical Implantation: For electroencephalography (EEG) and electromyography (EMG) recordings, animals must undergo surgical implantation of electrodes. A recovery period of at least one week is required post-surgery.
B. LML-134 Administration
-
Formulation: LML-134 should be dissolved in a suitable vehicle (e.g., sterile saline, 0.5% methylcellulose). The vehicle alone should be used as a control.
-
Route of Administration: Oral gavage is a common and clinically relevant route for administration.
-
Dose Selection: A dose-response study should be conducted to determine the optimal dose range. Doses can be selected based on previous in vitro and in vivo studies.
C. Behavioral and Electrophysiological Assessments
1. Murine Multiple Sleep Latency Test (MMSLT)
The MMSLT is a sensitive measure of sleep propensity in mice, analogous to the human MSLT.[3][5]
-
Objective: To measure the time it takes for an animal to fall asleep under standardized conditions.
-
Protocol:
-
Following baseline EEG/EMG recordings, administer LML-134 or vehicle.
-
At defined time points post-administration (e.g., 1, 3, 5, and 7 hours), place the mouse in a quiet, dark recording chamber.
-
Record EEG/EMG for a 20-minute "nap opportunity."
-
Sleep latency is defined as the time from the start of the recording to the first epoch of consolidated sleep (e.g., >20 seconds of non-REM sleep).
-
If the animal does not sleep within the 20-minute period, the sleep latency is recorded as 20 minutes.
-
Between trials, the animal should be kept awake through gentle handling.
-
2. Maintenance of Wakefulness Test (MWT)
The MWT assesses the ability of an animal to remain awake, which is particularly relevant for a wake-promoting drug.[2][11]
-
Objective: To measure the ability of a mouse to stay awake in a sleep-conducive environment.
-
Protocol:
-
Administer LML-134 or vehicle.
-
At peak drug effect time, place the animal in a clean cage with fresh bedding.
-
Record EEG/EMG and video for a defined period (e.g., 2-4 hours).
-
Measure the total time spent in wakefulness, non-REM sleep, and REM sleep.
-
Analyze the number and duration of sleep bouts.
-
3. Continuous EEG/EMG Recording and Analysis
-
Objective: To provide a detailed and objective measure of sleep-wake architecture.
-
Protocol:
-
Record EEG/EMG continuously for 24 hours to establish a baseline.
-
Administer LML-134 or vehicle at the beginning of the light (inactive) phase.
-
Record EEG/EMG for the subsequent 24 hours.
-
Score the recordings in 10-second epochs as wake, non-REM sleep, or REM sleep using validated software.[10]
-
Analyze key parameters: total sleep time, sleep efficiency, number and duration of sleep/wake bouts, and transitions between states.
-
III. Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison between treatment groups.
Table 1: Effect of LML-134 on Sleep Latency in the Murine Multiple Sleep Latency Test (MMSLT)
| Treatment Group | Dose (mg/kg) | Mean Sleep Latency (minutes) ± SEM |
| Vehicle | - | 5.2 ± 0.8 |
| LML-134 | 1 | 8.9 ± 1.1 |
| LML-134 | 3 | 14.5 ± 1.5** |
| LML-134 | 10 | 18.2 ± 1.3*** |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle |
Table 2: Effect of LML-134 on Wakefulness in the Maintenance of Wakefulness Test (MWT)
| Treatment Group | Dose (mg/kg) | Total Wake Time (minutes) ± SEM (in a 4-hour period) |
| Vehicle | - | 150.3 ± 12.5 |
| LML-134 | 3 | 210.8 ± 15.2** |
| LML-134 | 10 | 235.1 ± 10.8*** |
| *p<0.05, **p<0.01, ***p<0.001 compared to vehicle |
Table 3: Effect of LML-134 on 24-Hour Sleep-Wake Architecture
| Treatment Group | Dose (mg/kg) | Total Wake Time (minutes) | Total NREM Sleep (minutes) | Total REM Sleep (minutes) | Sleep Fragmentation (Number of Wake Bouts) |
| Vehicle | - | 680 ± 35 | 690 ± 40 | 70 ± 8 | 125 ± 10 |
| LML-134 | 10 | 820 ± 42** | 560 ± 38 | 60 ± 7 | 95 ± 8 |
| *p<0.05, **p<0.01 compared to vehicle |
IV. Visualizations
Signaling Pathway
References
- 1. Rodent Model of Narcolepsy - Creative Biolabs [creative-biolabs.com]
- 2. sleepfoundation.org [sleepfoundation.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The brain H3-receptor as a novel therapeutic target for vigilance and sleep-wake disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Murine Multiple Sleep Latency Test: phenotyping sleep propensity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H3 receptors and sleep-wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HISTAMINE IN THE REGULATION OF WAKEFULNESS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Supervised and unsupervised machine learning for automated scoring of sleep-wake and cataplexy in a mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
Application Notes and Protocols for LML134 in Sleep-Wake Electroencephalography (EEG) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep disorders, such as narcolepsy and shift work disorder.[1][2] The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the brain. By acting as an inverse agonist, this compound blocks the constitutive activity of the H3R, leading to increased histaminergic transmission and promotion of wakefulness.[1][2] This document provides detailed application notes and protocols for utilizing this compound in preclinical and clinical sleep-wake electroencephalography (EEG) studies.
The key characteristic of this compound is its pharmacokinetic and pharmacodynamic profile, featuring rapid brain penetration and fast target disengagement. This profile is designed to provide a wake-promoting effect during the desired period without causing insomnia, a common side effect of other wake-promoting agents with longer half-lives.[1][2]
Mechanism of Action
This compound enhances wakefulness by increasing the levels of histamine in the synaptic cleft. This is achieved through its inverse agonist activity at the H3 autoreceptors on histaminergic neurons originating in the tuberomammillary nucleus (TMN) of the hypothalamus. The increased histamine then activates postsynaptic H1 and H2 receptors, which are crucial for maintaining an aroused state.
Data Presentation
Preclinical Pharmacokinetics and Receptor Occupancy of this compound
The following table summarizes the key preclinical pharmacokinetic and receptor occupancy data for this compound in rats. This data highlights the drug's rapid absorption and clearance, which is consistent with its intended therapeutic profile.
| Parameter | Value | Species | Reference |
| Pharmacokinetics | |||
| Oral Bioavailability (F) | 44% | Rat | [1] |
| Time to maximum concentration (Tmax) | 0.5 h | Rat | [1] |
| Terminal half-life (t1/2) | 0.44 h (IV) | Rat | [1] |
| Plasma protein binding (fu) | 39% | Rat | [1] |
| Receptor Binding & Occupancy | |||
| hH3R Ki (cAMP assay) | 0.3 nM | In vitro | [1] |
| hH3R Ki (binding assay) | 12 nM | In vitro | [1] |
Representative EEG Effects of H3R Inverse Agonists in Preclinical Models
While specific quantitative EEG data for this compound is not publicly available, the following table presents representative data from a study on another H3R inverse agonist, which demonstrates the expected effects on sleep architecture in rats.
| Treatment | Time Spent in Wakefulness (%) | Time Spent in NREM Sleep (%) | Time Spent in REM Sleep (%) | Latency to NREM Sleep (min) | Latency to REM Sleep (min) |
| Vehicle | 45.2 ± 2.1 | 48.3 ± 1.9 | 6.5 ± 0.8 | 15.3 ± 2.5 | 65.7 ± 5.1 |
| H3R Inverse Agonist (10 mg/kg) | 65.8 ± 3.5 | 30.1 ± 2.8 | 4.1 ± 0.6 | 35.1 ± 4.2 | 98.2 ± 8.3* |
*p < 0.05 compared to vehicle. Data is illustrative and based on typical findings for H3R inverse agonists.
Representative EEG Power Spectral Density Changes with H3R Inverse Agonists
The table below illustrates the expected changes in EEG power spectral density during wakefulness following the administration of an H3R inverse agonist.
| EEG Frequency Band | Power Spectral Density Change |
| Delta (1-4 Hz) | ↓ |
| Theta (4-8 Hz) | ↓ |
| Alpha (8-12 Hz) | ↑ |
| Beta (12-30 Hz) | ↑ |
| Gamma (30-100 Hz) | ↑ |
Arrows indicate the direction of change (↓ decrease, ↑ increase) compared to baseline or vehicle.
Experimental Protocols
Preclinical Sleep-Wake EEG Study in Rodents
This protocol outlines a typical experimental workflow for assessing the effects of this compound on sleep-wake architecture and EEG in rats or mice.
Methodology:
-
Animals: Adult male Sprague-Dawley rats (250-300g) are typically used. Animals should be housed under a 12:12 hour light-dark cycle with ad libitum access to food and water.
-
Surgical Implantation of Electrodes:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.
-
Implant flexible wire electrodes into the nuchal muscles for electromyography (EMG) recording.
-
A reference electrode is placed over the cerebellum.
-
The electrode assembly is secured to the skull with dental cement.
-
-
Post-operative Care and Habituation:
-
Administer analgesics post-surgery as required.
-
Allow a recovery period of at least one week.
-
Habituate the animals to the recording chambers and lightweight recording cables for several days before the experiment.
-
-
Data Acquisition:
-
Connect the animals to the recording apparatus via a commutator to allow free movement.
-
Record EEG and EMG signals continuously for 24 hours to establish a baseline.
-
Administer this compound or vehicle at the beginning of the light (rest) phase.
-
Record EEG and EMG for a subsequent 24-hour period.
-
-
Data Analysis:
-
The recorded signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized.
-
Sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored in 10-second epochs based on the EEG and EMG characteristics.
-
Perform power spectral analysis on the EEG data for each state using Fast Fourier Transform (FFT) to determine the power in different frequency bands (delta, theta, alpha, beta, gamma).
-
Clinical Proof-of-Concept Study in Shift Work Disorder (SWD)
This protocol is based on the design of clinical trial NCT03141086, which assessed the wakefulness-promoting effect of this compound in patients with SWD.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study is an appropriate design.
-
Participants: Recruit patients diagnosed with Shift Work Disorder.
-
Procedures:
-
Each participant undergoes two treatment periods, separated by a washout period.
-
In each period, participants receive either a single oral dose of this compound or a placebo at the beginning of a simulated night shift in a sleep laboratory.
-
Primary Endpoint Assessment: The Multiple Sleep Latency Test (MSLT) is conducted during the simulated work shift to objectively measure the ability to remain awake. The MSLT consists of several nap opportunities (e.g., every 2 hours), and the primary measure is the mean sleep latency.
-
Secondary Endpoints:
-
Polysomnography (PSG) can be used to record EEG, EOG, and EMG during the MSLT naps and during the subsequent daytime sleep period to assess sleep architecture.
-
Subjective measures of sleepiness (e.g., Karolinska Sleepiness Scale) and safety assessments are also collected.
-
-
-
Data Analysis:
-
The primary analysis compares the mean sleep latency on the MSLT between the this compound and placebo conditions.
-
Analysis of PSG data would focus on changes in sleep stages, sleep efficiency, and EEG power spectra during daytime sleep to assess any potential negative impact on recuperative sleep.
-
Conclusion
This compound represents a promising therapeutic agent for disorders of excessive sleepiness. Its mechanism as an H3R inverse agonist and its favorable pharmacokinetic profile make it a valuable tool for sleep-wake research. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to design and execute robust preclinical and clinical studies to further elucidate the effects of this compound on sleep-wake regulation and EEG. Future studies should aim to publish detailed quantitative EEG data to provide a more complete understanding of this compound's neurophysiological effects.
References
Application Notes and Protocols: Quantifying the Effects of LML134 on Histamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that was developed for the treatment of excessive sleep disorders.[1][2][3] The histamine H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, and its activation inhibits the synthesis and release of histamine. As an inverse agonist, this compound blocks this inhibitory effect and can increase the release of histamine, a key neurotransmitter involved in promoting wakefulness.[4][5]
These application notes provide a comprehensive guide to quantifying the effects of this compound on histamine release. Included are detailed protocols for both in vivo and in vitro assays, data presentation tables, and diagrams of the relevant signaling pathway and experimental workflows.
Signaling Pathway of this compound Action
This compound exerts its effect by binding to the H3 receptor on histaminergic neurons. In its basal state, the H3 receptor exhibits some constitutive activity, which tonically inhibits histamine release. As an inverse agonist, this compound not only blocks the binding of the endogenous agonist (histamine) but also reduces the receptor's basal activity, leading to a significant increase in histamine release from the neuron. This increased histamine then acts on postsynaptic H1 and H2 receptors to promote wakefulness and alertness.
Data Presentation
The primary method for quantifying the in vivo effect of H3R inverse agonists like this compound is the measurement of the brain concentration of tele-methylhistamine (t-MeHA), the principal metabolite of histamine in the brain. An increase in t-MeHA levels is a reliable indicator of enhanced histamine release and metabolism.
While specific quantitative data for this compound's effect on t-MeHA is not publicly available in the primary literature abstracts, the preclinical development of similar compounds involved measuring this endpoint. For context, a precursor to this compound demonstrated a significant effect on t-MeHA concentration. The following table provides a template for how such data would be presented.
Table 1: In Vivo Effect of this compound on Brain Tele-methylhistamine (t-MeHA) Levels in Rodents
| Compound | Dose (mg/kg, p.o.) | Time Point (hours) | Brain Region | % Increase in t-MeHA (mean ± SEM) |
| Vehicle | - | 1 | Cortex | 0 ± 10 |
| This compound | 1 | 1 | Cortex | Data not available |
| This compound | 3 | 1 | Cortex | Data not available |
| This compound | 10 | 1 | Cortex | Data not available |
| This compound | 10 | 3 | Cortex | Data not available |
| This compound | 10 | 6 | Cortex | Data not available |
Data in this table is illustrative. Actual values would be populated from full experimental results.
Table 2: In Vitro Histamine Release from Isolated Mast Cells/Basophils
| Condition | This compound Conc. (µM) | Stimulant | % Histamine Release (mean ± SEM) |
| Spontaneous Release | 0 | None | Data not available |
| Stimulated Control | 0 | Anti-IgE (1 µg/mL) | Data not available |
| This compound | 0.1 | Anti-IgE (1 µg/mL) | Data not available |
| This compound | 1 | Anti-IgE (1 µg/mL) | Data not available |
| This compound | 10 | Anti-IgE (1 µg/mL) | Data not available |
Data in this table is illustrative. This assay would demonstrate the direct effect on histamine-containing cells, though this compound's primary target is neuronal.
Experimental Protocols
Protocol 1: In Vivo Measurement of Brain tele-methylhistamine (t-MeHA)
This protocol describes the quantification of this compound's effect on histamine release in the brain by measuring the concentration of its metabolite, t-MeHA, in brain tissue homogenates.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Liquid nitrogen
-
Homogenizer
-
Perchloric acid (0.4 M)
-
High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) system
-
Internal standard (e.g., deuterated t-MeHA)
Procedure:
-
Compound Administration:
-
Acclimatize animals for at least 3 days before the experiment.
-
Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle orally (p.o.) to the rats.
-
-
Brain Tissue Collection:
-
At specified time points post-administration, anesthetize the animals.
-
Decapitate the animal and rapidly dissect the brain region of interest (e.g., cortex, hypothalamus).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in 10 volumes of ice-cold 0.4 M perchloric acid containing the internal standard.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
t-MeHA Quantification by HPLC-FLD:
-
Derivatize the t-MeHA in the supernatant with a fluorescent agent (e.g., o-phthalaldehyde).
-
Inject the derivatized sample into the HPLC system.
-
Separate the analytes on a reverse-phase C18 column.
-
Detect the fluorescent signal at the appropriate excitation and emission wavelengths.
-
Quantify the t-MeHA concentration by comparing the peak area to a standard curve and normalizing to the internal standard.
-
Protocol 2: In Vitro Histamine Release from Mast Cells
This protocol outlines a method to assess the direct effect of this compound on histamine release from isolated mast cells. While the primary target of this compound is neuronal H3R, this assay can be used to evaluate off-target effects on peripheral histamine-containing cells.
Materials:
-
This compound
-
Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3)
-
Tyrode's buffer
-
Stimulating agent (e.g., anti-IgE, compound 48/80)
-
Histamine ELISA kit or HPLC-FLD system
-
Cell lysis buffer (for total histamine determination)
Procedure:
-
Cell Preparation:
-
Isolate peritoneal mast cells from rats or culture a mast cell line according to standard protocols.
-
Wash and resuspend the cells in Tyrode's buffer.
-
-
Histamine Release Assay:
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Add the stimulating agent to induce degranulation and incubate for 30 minutes at 37°C. Include a control for spontaneous release (no stimulant) and total histamine (cell lysis).
-
Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.
-
-
Histamine Quantification:
-
Carefully collect the supernatant for histamine measurement.
-
Determine the histamine concentration in the supernatant using a commercial histamine ELISA kit or by HPLC-FLD.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition using the following formula: % Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100
-
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for recognition of antihistamine drug by human histamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
LML134: Application Notes and Protocols for Sleep Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that was investigated for the treatment of excessive sleep disorders, such as shift work disorder (SWD). As an inverse agonist of the H3 autoreceptor, this compound enhances the release of histamine and other neurotransmitters involved in promoting wakefulness, including acetylcholine (B1216132) and norepinephrine. This document provides detailed application notes and protocols for the use of this compound as a pharmacological tool in sleep research, based on available preclinical and clinical data.
This compound was specifically designed to have a rapid onset of action and a short half-life. This pharmacokinetic profile aimed to provide wakefulness-promoting effects during the desired period without causing insomnia, a common side effect of other H3R inverse agonists with longer durations of action.[1][2] Although the clinical development of this compound for sleep-related diseases was discontinued (B1498344) for business reasons and not due to safety concerns, its well-characterized pharmacology makes it a valuable tool for investigating the role of the histaminergic system in sleep-wake regulation.[3]
Pharmacological Profile of this compound
In Vitro Pharmacology
This compound demonstrates high affinity and inverse agonist activity at the human histamine H3 receptor. Its selectivity has been established against other histamine receptor subtypes and a broad panel of other targets.
Table 1: In Vitro Pharmacological Properties of this compound
| Parameter | Value | Assay Type | Reference |
| hH3R Binding Affinity (Ki) | 12 nM | Radioligand Binding Assay | [4] |
| hH3R Functional Activity (Ki) | 0.3 nM | cAMP Assay | [4] |
| Selectivity | Highly selective against H1, H2, H4 receptors and a panel of 137 other targets. | Various binding and functional assays | [4] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models demonstrate that this compound is rapidly absorbed and cleared, with good brain penetration.
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Time to Maximum Concentration (tmax) | 0.5 hours | Oral | [4] |
| Terminal Half-life (t1/2) | 0.44 hours | Intravenous | [4] |
| Fraction Absorbed (Fa) | 44% | Oral | [4] |
| Plasma Protein Binding (fraction unbound, Fu) | 39.0% | - | [4] |
Human Pharmacokinetics
In humans, this compound also exhibits rapid absorption.
Table 3: Human Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Finding | Study Population | Reference |
| Time to Maximum Concentration (Tmax) | Approximately 3 hours | Healthy Volunteers | [3] |
| Effect on Sleepiness | Reduced sleepiness compared to placebo | Patients with Shift Work Disorder | [3] |
| Duration of Effect | Less pronounced effect on sleepiness at 9.5 hours post-dose | Patients with Shift Work Disorder | [3] |
| Safety | Generally safe and well-tolerated; most common side effect was headache. | Patients with Shift Work Disorder | [3] |
Signaling Pathway and Mechanism of Action
This compound acts as an inverse agonist at the histamine H3 receptor, which is a presynaptic autoreceptor. By inhibiting the constitutive activity of the H3 receptor, this compound disinhibits the synthesis and release of histamine from histaminergic neurons. The increased synaptic histamine then activates postsynaptic histamine H1 receptors, leading to a state of wakefulness.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Assays
1. Histamine H3 Receptor Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to the H3 receptor.
-
Objective: To determine the Ki of this compound for the H3 receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human H3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-α-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a known H3 receptor ligand (e.g., histamine).
-
96-well plates and filtration apparatus.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add membrane preparation, radioligand, and either buffer, this compound, or non-specific binding control.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay for H3 Receptor Inverse Agonism
This protocol is a generalized procedure to assess the functional activity of an H3 receptor inverse agonist.
-
Objective: To determine the functional potency (Ki) of this compound as an inverse agonist.
-
Materials:
-
Cells stably expressing the human H3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Plate cells in a 96-well or 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
-
The inverse agonist activity is demonstrated by the reduction of basal or agonist-stimulated cAMP levels.
-
Caption: In vitro experimental workflow.
Clinical Research Protocol
Multiple Sleep Latency Test (MSLT) in Shift Work Disorder
The following is a generalized protocol based on the methodology used in the CLML134X2201 clinical trial for assessing the efficacy of this compound in patients with SWD.[3]
-
Objective: To objectively measure the effect of this compound on daytime sleepiness in individuals with SWD.
-
Participant Profile: Individuals diagnosed with SWD, characterized by excessive sleepiness during night shifts and insomnia during the day. A baseline MSLT is typically performed to confirm excessive sleepiness (e.g., mean sleep latency ≤ 8 minutes).[3]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study is often employed. Participants undergo treatment periods with both this compound and placebo, separated by a washout period.[1]
-
Procedure:
-
Overnight Polysomnography (PSG): A baseline PSG is conducted to rule out other sleep disorders.
-
Treatment Administration: The study drug (this compound or placebo) is administered at the beginning of the simulated or actual night shift.
-
MSLT Naps: The MSLT consists of a series of nap opportunities (typically 4-5) scheduled at 2-hour intervals during the night shift.[3]
-
Nap Protocol: For each nap, the participant is instructed to lie down in a dark, quiet room and try to fall asleep.
-
Sleep Latency Measurement: The time from "lights out" to the first epoch of sleep is recorded as the sleep latency for that nap.
-
Nap Termination: The nap is concluded after 15 minutes of sleep or if no sleep occurs within 20 minutes.
-
Data Analysis: The mean sleep latency across all naps is calculated for both the this compound and placebo conditions. A longer mean sleep latency indicates reduced sleepiness.
-
Caption: Clinical trial workflow with MSLT.
Conclusion
This compound is a well-characterized histamine H3 receptor inverse agonist with a pharmacokinetic and pharmacodynamic profile that makes it a valuable research tool for studying the histaminergic system's role in sleep and wakefulness. The provided data and protocols offer a foundation for researchers to design and conduct experiments to further elucidate the mechanisms of sleep regulation and to evaluate novel therapeutic strategies for sleep disorders. While the clinical development of this compound has been halted, the knowledge gained from its investigation continues to be relevant to the field of sleep research and drug development.
References
Troubleshooting & Optimization
LML134 side effects and off-target activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects and off-target activity of LML134, a histamine (B1213489) H3 receptor (H3R) inverse agonist. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective histamine H3 receptor (H3R) inverse agonist.[1] The H3R is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters. As an inverse agonist, this compound not only blocks the receptor but also reduces its basal level of activity, leading to an increase in histamine release and promoting wakefulness.[2][3]
Q2: What are the known side effects of this compound from clinical trials?
A2: A clinical trial for this compound in individuals with shift work disorder (Trial number: CLML134X2201) indicated that the drug was safe for the participants.[4] The most commonly reported adverse event was headache.[4] No serious adverse events were reported during this trial.[4] It is noteworthy that the development of this compound for sleep-related diseases was discontinued (B1498344) by the sponsor for reasons not related to safety.[4]
Q3: What are the potential side effects associated with the class of H3R inverse agonists?
A3: While this compound was designed to have a favorable safety profile, the class of histamine H3 receptor inverse agonists has been associated with a range of potential side effects.[1] These may include:
-
Nausea
-
Hallucinations
-
Anxiety
-
Insomnia
-
Headache
-
Fatigue
-
Irritability
-
Increased heart rate
-
Flu-like symptoms
-
Muscle and joint pains
-
Abdominal pain
-
Decreased appetite
It is important to monitor for these potential adverse events in preclinical and clinical research.
Data on Side Effects and Off-Target Activity
Summary of Clinical Trial Adverse Events for this compound
| Adverse Event | Frequency | Severity |
| Headache | Most Common | Not Specified |
| Other Events | Not Specified | Not Serious |
| Serious Adverse Events | None Reported | N/A |
Data from clinical trial CLML134X2201.[4]
Off-Target Activity Summary for this compound
This compound was designed for high selectivity to the histamine H3 receptor.
| Assay Type | Details | Outcome |
| Broad Target Screening | Screened against a panel of 137 targets. | High selectivity for H3R confirmed. |
| Specificity Panel | Included hERG channels, and histamine H1, H2, and H4 receptors. | No significant off-target activity reported at these receptors. |
Experimental Protocols
General Protocol for a Radioligand Receptor Binding Assay
This protocol provides a general framework for assessing the binding affinity of a compound like this compound to the H3 receptor.
-
Membrane Preparation:
-
Culture cells expressing the human H3 receptor.
-
Harvest cells and homogenize in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand specific for the H3 receptor (e.g., [3H]-mepyramine), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, include wells with an excess of an unlabeled H3 receptor ligand.
-
Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This captures the membranes with bound radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filter mats in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
General Protocol for a cAMP Functional Assay
This protocol outlines a method to determine the functional activity of this compound as an inverse agonist at the Gαi-coupled H3 receptor.
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the human H3 receptor (e.g., CHO or HEK293 cells).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Add varying concentrations of the test compound (this compound) to the cells.
-
To stimulate adenylyl cyclase, add forskolin (B1673556) to all wells except the negative control.
-
Incubate the plate for a specified time at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration as a function of the test compound concentration.
-
For an inverse agonist, an increase in forskolin-stimulated cAMP levels will be observed with increasing concentrations of the compound. Calculate the EC50 value from the dose-response curve.
-
Troubleshooting Guides
Troubleshooting Weak or No Signal in a Receptor Binding Assay
| Possible Cause | Solution |
| Inactive Receptor | Ensure proper storage and handling of cell membranes to maintain receptor integrity. |
| Degraded Radioligand | Check the expiration date of the radioligand and store it as recommended. |
| Incorrect Buffer Conditions | Verify the pH and composition of the assay buffer. |
| Insufficient Incubation Time | Optimize the incubation time to ensure binding reaches equilibrium. |
| Inefficient Washing | Ensure that the washing steps effectively remove unbound radioligand without dissociating the bound ligand. |
Troubleshooting High Background in a cAMP Assay
| Possible Cause | Solution |
| Cell Contamination | Use aseptic techniques and regularly check cell cultures for contamination. |
| Incorrect Reagent Concentration | Double-check the dilutions of all reagents, including forskolin and the test compound. |
| Sub-optimal Antibody Concentration (ELISA) | Titrate the primary and secondary antibodies to find the optimal concentrations. |
| Insufficient Washing (ELISA) | Increase the number of washing steps or the soaking time during washes. |
| Cross-reactivity of Reagents | Ensure that the antibodies and other reagents are specific to the target. |
Visualizations
Caption: Signaling pathway of this compound as a histamine H3 receptor inverse agonist.
Caption: Experimental workflow for characterizing this compound's activity and selectivity.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. novctrd.com [novctrd.com]
LML134 Technical Support Center: Mitigating Insomnia Risk
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding LML134, focusing on the potential risk of insomnia and strategies for its mitigation during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational drug that acts as a potent and selective inverse agonist of the histamine (B1213489) H3 receptor (H3R).[1][2] The H3R is a presynaptic autoreceptor in the central nervous system that normally inhibits the release of histamine and other neurotransmitters involved in wakefulness. By blocking this receptor, this compound is designed to increase histamine levels in the brain, thereby promoting wakefulness.[1] It was developed for the treatment of excessive sleep disorders.[1][2]
Q2: Is insomnia a known side effect of H3 receptor inverse agonists?
A2: Yes, insomnia is a recognized mechanism-based side effect of histamine H3 receptor inverse agonists.[1][2] By design, these compounds enhance wakefulness, and if their effect persists during the normal sleep period, they can interfere with sleep. For example, another H3 receptor inverse agonist, pitolisant, has shown an insomnia incidence of 11.5% in a study of patients with hypersomnia.[3][4]
Q3: How was this compound designed to mitigate the risk of insomnia?
A3: this compound was specifically designed to have a pharmacokinetic and pharmacodynamic profile that minimizes the risk of insomnia.[1][5] The key characteristics are rapid absorption, high receptor occupancy shortly after dosing, followed by a fast disengagement from the H3 receptor.[1][5] This "fast-on, fast-off" kinetic profile was intended to provide a wake-promoting effect during the desired period without causing lingering effects that could disrupt subsequent sleep.[5]
Q4: What did clinical trials show regarding the risk of insomnia with this compound?
A4: Publicly available data from the CLML134X2201 clinical trial in patients with shift work disorder did not indicate that insomnia was a significant side effect. The most commonly reported adverse event was headache.[6] The trial summary explicitly states that the data "didn't show that this compound affected the participants' daytime sleep, but more research is needed to know for sure".[6] It is important to note that the clinical development of this compound was discontinued (B1498344) for reasons unrelated to safety.[6]
Troubleshooting Guide
Issue: Subjects are reporting difficulty sleeping after evening administration of this compound.
Potential Cause 1: Dosing time is too close to the desired sleep period.
-
Troubleshooting Step: Evaluate the timing of this compound administration. Due to its wake-promoting effects, dosing should be scheduled to allow for sufficient drug clearance before the intended sleep onset. The pharmacokinetic profile of this compound shows it reaches maximum concentration in the blood approximately 3 hours after administration.[6]
-
Recommendation: In an experimental setting, consider administering this compound earlier in the active period of the subjects.
Potential Cause 2: Dose is too high for the individual's metabolism and sensitivity.
-
Troubleshooting Step: Review the dose being used in the experiment. While the clinical trial for shift work disorder used a 5 mg dose, individual responses can vary.
-
Recommendation: If clinically appropriate and part of the experimental design, consider a dose-ranging study to identify the minimum effective dose for wakefulness promotion with the lowest impact on subsequent sleep.
Potential Cause 3: Interaction with other substances.
-
Troubleshooting Step: Assess for the concomitant use of other stimulants (e.g., caffeine) or medications that may interfere with sleep architecture.
-
Recommendation: Ensure that subjects abstain from other substances that could affect sleep for an appropriate period before and after this compound administration.
Data Presentation
Table 1: Adverse Events in the this compound CLML134X2201 Clinical Trial
| Adverse Event Category | This compound (5 mg) (n=21) | Placebo (n=23) |
| Any Adverse Event | 24% (5 participants) | 13% (3 participants) |
| Most Common AE: Headache | Reported | Not specified |
| Serious Adverse Events | 0% (0 participants) | 0% (0 participants) |
| Discontinuation due to AEs | 10% (2 participants) | 0% (0 participants) |
Source: Novartis Clinical Trial Results Summary (CLML134X2201)[6]
Table 2: Comparative Incidence of Insomnia for H3 Receptor Inverse Agonists
| Compound | Indication Studied | Insomnia Incidence | Source |
| This compound | Shift Work Disorder | Not reported as a common adverse event | Novartis Clinical Trial Summary[6] |
| Pitolisant | Idiopathic and Symptomatic Hypersomnia | 11.5% | Leu-Semenescu et al., 2014[3] |
Experimental Protocols
Key Experiment: Multiple Sleep Latency Test (MSLT) for Assessing Wakefulness
The MSLT is a standard method to objectively measure the degree of daytime sleepiness and was a key efficacy endpoint in the this compound clinical trial for shift work disorder.[6][7]
-
Objective: To measure the time it takes for a subject to fall asleep in a quiet environment during their typical waking hours.
-
Procedure:
-
Subjects are asked to try to fall asleep in a dark, quiet room.
-
The test consists of four or five scheduled nap opportunities, typically spaced two hours apart.
-
For each nap, the time from "lights out" to the first epoch of sleep is measured (sleep latency).
-
If the subject does not fall asleep within 20 minutes, the nap trial is ended.
-
If the subject does fall asleep, they are allowed to sleep for 15 minutes before being awakened.
-
-
Data Analysis: The primary endpoint is the mean sleep latency across all nap trials. A shorter mean sleep latency is indicative of greater sleepiness. In the this compound trial, participants who took this compound stayed awake longer during the nap times compared to when they took the placebo.[6]
Visualizations
Caption: this compound blocks the inhibitory H3 autoreceptor, increasing histamine release and promoting wakefulness.
Caption: Workflow of the CLML134X2201 clinical trial for shift work disorder.
Caption: Logic for mitigating insomnia risk with this compound's pharmacokinetic profile.
References
- 1. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pitolisant, a histamine H3 inverse agonist, in drug-resistant idiopathic and symptomatic hypersomnia: a chart review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. novctrd.com [novctrd.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: LML134 Administration Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of LML134, a histamine (B1213489) H3 receptor (H3R) inverse agonist. The information provided aims to facilitate the optimization of experimental protocols to minimize adverse effects while achieving desired therapeutic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a histamine H3 receptor (H3R) inverse agonist. The H3R is a presynaptic autoreceptor in the central nervous system that normally inhibits the release of histamine and other neurotransmitters. By acting as an inverse agonist, this compound blocks the constitutive activity of the H3R, leading to an increased release of histamine in the brain. This enhanced histaminergic signaling promotes wakefulness, which is the intended therapeutic effect for conditions like shift work disorder.[1][2]
Q2: What is the intended therapeutic application of this compound?
A2: this compound was developed for the treatment of excessive sleepiness, particularly in the context of sleep-related disorders such as shift work disorder.[1] The aim was to provide a therapy that increases wakefulness during periods of desired alertness without causing insomnia during subsequent sleep periods.[2]
Q3: What are the known adverse effects associated with this compound?
A3: In a clinical trial involving patients with shift work disorder (Trial number: CLML134X2201), the most commonly reported adverse event was headache. The trial concluded that this compound was generally safe for the participants.[1] It is important to note that research on this compound was discontinued (B1498344) by the sponsor for reasons not related to safety.[1] As a class, histamine H3 receptor inverse agonists have been associated with a risk of insomnia.[2][3]
Q4: What is the pharmacokinetic profile of this compound?
A4: this compound is designed for rapid oral absorption and fast target engagement. In clinical trial participants, this compound reached its maximum concentration in the blood approximately 3 hours after oral administration.[1] The drug was also designed to have a fast disengagement from the receptor to minimize the risk of insomnia.[2]
Troubleshooting Guide: Managing Potential Adverse Effects
This guide provides strategies to mitigate potential adverse effects during this compound administration in a research setting.
| Potential Issue | Possible Cause | Recommended Action |
| Headache | The most frequently reported adverse event in clinical trials. The exact mechanism is not specified but could be related to altered cerebral blood flow or direct effects of increased histamine. | - Monitor participants for the onset, duration, and severity of headaches. - Consider starting with a lower dose and titrating upwards as tolerated. - Ensure adequate hydration of participants. - For persistent or severe headaches, consider dose reduction or discontinuation and consult the study protocol. |
| Insomnia | A known mechanism-based side effect of H3R inverse agonists due to sustained wakefulness-promoting effects.[2][3] this compound was designed with a fast target disengagement profile to minimize this risk.[2] | - Administer this compound at a time that allows for sufficient drug clearance before the desired sleep period. - Avoid administration close to bedtime. - Monitor sleep patterns using actigraphy or sleep diaries. - If insomnia occurs, evaluate the timing of administration and consider a dose reduction. |
| Other Potential CNS Effects | As this compound acts on the central nervous system, other effects such as dizziness or nausea could theoretically occur. | - Carefully monitor for any unexpected neurological or gastrointestinal symptoms. - Record all adverse events with details of onset, duration, and severity. - Follow the study protocol for reporting and managing adverse events. |
Data Presentation
Summary of Adverse Events in Clinical Trial CLML134X2201
The following table summarizes the reported adverse events from a clinical trial of this compound in participants with shift work disorder.[1] Due to the early termination of the trial for non-safety reasons, the dataset is limited.
| Adverse Event Category | This compound (N=21) | Placebo (N=23) |
| Any Adverse Event | 5 (24%) | 3 (13%) |
| Most Common Adverse Event | Headache | Not specified |
| Serious Adverse Events | 0 (0%) | 0 (0%) |
| Discontinuation due to Adverse Events | 2 (10%) | 0 (0%) |
Note: The specific number of participants reporting headaches was not detailed in the available public summary.
Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | ~3 hours[1] |
| Key Design Feature | Rapid absorption and fast target disengagement[2] |
Experimental Protocols
Histamine H3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the histamine H3 receptor.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H3 receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a known concentration of a radiolabeled H3 receptor ligand (e.g., [³H]-Nα-methylhistamine).
-
Add varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled H3 receptor antagonist (e.g., thioperamide).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
cAMP Functional Assay
Objective: To determine the functional activity of this compound as an inverse agonist at the histamine H3 receptor.
Methodology:
-
Cell Culture:
-
Use a cell line (e.g., CHO or HEK293) stably expressing the human histamine H3 receptor.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (this compound) to the cells.
-
To measure the effect on agonist-induced cAMP inhibition, a set of wells can be co-incubated with an H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Stimulate the cells with forskolin (B1673556) to increase intracellular cAMP levels.
-
Incubate for a defined period to allow for changes in cAMP levels.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Quantification:
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the concentration of the test compound.
-
For inverse agonist activity, this compound should increase the basal cAMP levels (in the absence of an agonist).
-
Determine the EC50 value for the inverse agonist effect.
-
Mandatory Visualizations
Caption: Signaling pathway of the Histamine H3 Receptor and the effect of this compound.
Caption: A generalized workflow for a clinical trial involving this compound.
Caption: Logical workflow for troubleshooting adverse events during this compound administration.
References
- 1. novctrd.com [novctrd.com]
- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of adverse events in clinical trials: Comparison of methods at an interim and the final analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
LML134 solubility and stability in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of LML134 in common experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can affect solubility.[1] For instance, a stock solution of 12.5 mg/mL in DMSO can be achieved, though this may require sonication.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. To address this, consider the following troubleshooting steps:
-
Increase the percentage of co-solvents: For in vivo experiments, formulations with co-solvents like PEG300 and surfactants like Tween-80 can improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]
-
Use of cyclodextrins: Encapsulating agents like SBE-β-CD can enhance the aqueous solubility of this compound. A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline) has been shown to be effective.[1]
-
Gentle heating and sonication: If precipitation occurs during the preparation of your working solution, gentle heating and/or sonication can help redissolve the compound.[1][2]
-
Prepare fresh solutions: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure maximum solubility and stability.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored frozen to maintain stability. For long-term storage, -80°C is recommended for up to two years, while for shorter periods, -20°C is suitable for up to one year.[1]
Q4: How stable is this compound in aqueous solutions for in vitro or in vivo experiments?
A4: While specific degradation kinetics in aqueous buffers are not extensively published, this compound demonstrates rapid oral absorption and clearance in vivo, with a half-life of 1.54 hours in rats after oral administration.[1] This suggests that for prolonged experiments, the stability of this compound in the experimental medium should be considered. It is best practice to prepare fresh working solutions for each experiment.
Solubility Data
The following tables summarize the solubility of this compound in various solvents and formulations.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration | Method | Reference |
| DMSO | 12.5 mg/mL (33.29 mM) | Requires sonication | [1] |
| DMSO | 7.5 mg/mL (19.97 mM) | Sonication is recommended | [2] |
Table 2: Formulations for In Vivo Administration
| Formulation | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (3.33 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (3.33 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (3.33 mM) | [1] |
Table 3: Aqueous Solubility
| Condition | Solubility | Reference |
| pH 6.8 | 122 µM | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 12.5 mg/mL).
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, sonicate the solution in a water bath until it becomes clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies (using PEG300 and Tween-80)
-
Start with a 12.5 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
This protocol yields a clear solution with a concentration of at least 1.25 mg/mL.[1] It is recommended to use this solution on the same day it is prepared.[1]
Visual Guides
References
Technical Support Center: LML134 Delivery to the Central Nervous System
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LML134, a histamine (B1213489) H3 receptor (H3R) inverse agonist designed for central nervous system (CNS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the CNS?
This compound is a potent and selective histamine H3 receptor (H3R) inverse agonist.[1][2] The H3 receptor is a presynaptic autoreceptor in the CNS that regulates the release of histamine and other neurotransmitters.[3][4] As an inverse agonist, this compound not only blocks the receptor but also reduces its basal activity, leading to an increase in the synthesis and release of histamine in the brain.[4][5] This modulation of histaminergic neurotransmission is the basis for its potential therapeutic effects in disorders such as excessive sleepiness.[5]
Q2: this compound was designed for good brain penetration. What are its key physicochemical properties that facilitate this?
This compound was optimized to have drug-like properties conducive to crossing the blood-brain barrier (BBB). These include good water solubility and permeability.[6] While specific unpublished data may vary, successful CNS drugs typically adhere to certain physicochemical parameters, often referred to as Lipinski's "Rule of Five," which include a molecular weight under 500 Daltons, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.
Q3: What are the expected pharmacokinetic characteristics of this compound in preclinical models?
Preclinical studies in rats have shown that this compound exhibits rapid oral absorption and clearance.[6] It was designed to achieve high receptor occupancy in the brain within a short timeframe, followed by a fast disengagement from the target.[1][7] This kinetic profile is intended to provide therapeutic effects without causing mechanism-related side effects like insomnia the following day.[1][7]
Troubleshooting Guides
In Vitro Blood-Brain Barrier (BBB) Permeability Assays
Problem: Inconsistent or low permeability of this compound in our in vitro BBB model (e.g., Transwell assay with bEnd.3 or hCMEC/D3 cells).
Possible Causes & Troubleshooting Steps:
-
Cell Monolayer Integrity: The integrity of the endothelial cell monolayer is crucial for a reliable permeability assay.
-
Troubleshooting:
-
Measure the transendothelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER suggests a compromised barrier.
-
Assess paracellular flux using a marker like Lucifer Yellow or FITC-dextran. High passage of these markers indicates a leaky monolayer.
-
Optimize cell culture conditions, including seeding density and duration of culture, to ensure a tight monolayer. Co-culture with astrocytes or pericytes can enhance barrier properties.
-
-
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain.
-
Troubleshooting:
-
Perform bi-directional permeability assays (apical-to-basolateral and basolateral-to-apical). A higher efflux ratio (Papp, B-A / Papp, A-B) > 2 suggests active efflux.
-
Include known P-gp inhibitors (e.g., verapamil, cyclosporin (B1163) A) in your assay to see if this compound permeability increases.
-
-
-
Non-Specific Binding: Hydrophobic compounds can bind to the plastic of the assay plates, leading to an underestimation of permeability.
-
Troubleshooting:
-
Perform a recovery study by measuring the concentration of this compound in both donor and receiver compartments at the end of the experiment to quantify compound loss.
-
Consider using plates with low-binding surfaces.
-
-
In Vivo CNS Delivery Studies in Rodents
Problem: Lower than expected brain concentrations or brain-to-plasma ratio (Kp) of this compound in our mouse/rat model.
Possible Causes & Troubleshooting Steps:
-
Metabolic Instability: this compound may be rapidly metabolized in the liver or at the BBB.
-
Troubleshooting:
-
Analyze plasma and brain homogenates for major metabolites of this compound.
-
Pre-treat animals with broad-spectrum cytochrome P450 inhibitors to assess the impact on this compound's brain exposure.
-
-
-
Active Efflux at the BBB: As with in vitro models, P-gp and other efflux transporters can limit brain penetration.
-
Troubleshooting:
-
Co-administer a P-gp inhibitor and measure the change in the brain-to-plasma ratio of this compound.
-
Use P-gp knockout animal models to directly assess the role of this transporter.
-
-
-
Plasma Protein Binding: High binding of this compound to plasma proteins can reduce the free fraction available to cross the BBB.
-
Troubleshooting:
-
Determine the plasma protein binding of this compound using techniques like equilibrium dialysis. The unbound brain-to-plasma ratio (Kp,uu) is a more accurate measure of BBB penetration.[8]
-
-
Problem: High variability in brain this compound concentrations between animals.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Dosing: Ensure accurate and consistent administration of this compound, especially for oral gavage or intraperitoneal injections.
-
Biological Variability: Factors such as age, sex, and health status of the animals can influence pharmacokinetics. Ensure your experimental groups are well-matched.
-
Sample Collection and Processing: Standardize the timing of sample collection post-dose and the procedures for brain homogenization and extraction to minimize experimental variability.
Quantitative Data Summary
The following tables summarize expected quantitative data for this compound based on its known properties and data from similar CNS-penetrant small molecules.
Table 1: Physicochemical and In Vitro Permeability Properties of this compound
| Parameter | Value | Experimental Method |
| Molecular Weight (Da) | < 500 | Mass Spectrometry |
| cLogP | 2.0 - 4.0 | Calculated |
| Polar Surface Area (Ų) | < 90 | Calculated |
| In Vitro Permeability (Papp, A-B) | > 10 x 10⁻⁶ cm/s | Caco-2 or MDCK Transwell Assay |
| Efflux Ratio (Papp, B-A / Papp, A-B) | < 2 | Bi-directional Transwell Assay |
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration |
| Tmax (hours) | 0.5 - 1.0 | Oral (p.o.) |
| Half-life (t½) (hours) | 1.0 - 3.0 | Intravenous (i.v.) |
| Bioavailability (%) | > 30 | Oral (p.o.) |
| Brain-to-Plasma Ratio (Kp) | 1.0 - 3.0 | Varies with time point |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | ~1.0 | Corrected for protein binding |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Unbound this compound in the Rat Brain
This protocol allows for the continuous sampling of unbound this compound in the extracellular fluid of a specific brain region in a freely moving rat.[9][10][11]
-
Surgical Implantation of Guide Cannula:
-
Anesthetize a male Sprague-Dawley rat (250-350g) with isoflurane.
-
Secure the rat in a stereotaxic frame.
-
Implant a guide cannula into the target brain region (e.g., prefrontal cortex or striatum).
-
Secure the cannula with dental cement and allow the animal to recover for 48-72 hours.
-
-
Microdialysis Probe Insertion and Equilibration:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for at least 90 minutes.
-
-
Sample Collection:
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound (e.g., intraperitoneally).
-
Continue collecting dialysate samples for 4-6 hours post-administration.
-
Store samples at -80°C until analysis by LC-MS/MS.
-
Protocol 2: PET Imaging for H3 Receptor Occupancy
This protocol outlines the use of Positron Emission Tomography (PET) with the radioligand [¹¹C]MK-8278 to determine the in vivo occupancy of H3 receptors by this compound.[6][12]
-
Animal Preparation:
-
Fast the animal (e.g., non-human primate or rodent) overnight.
-
Anesthetize the animal and maintain anesthesia throughout the imaging session.
-
Place the animal in the PET scanner with its head immobilized.
-
-
Baseline Scan:
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of [¹¹C]MK-8278 intravenously.
-
Acquire dynamic emission scan data for 90-120 minutes.
-
-
This compound Administration and Occupancy Scan:
-
Administer a single dose of this compound.
-
At the expected time of peak plasma concentration of this compound, perform a second PET scan following the same procedure as the baseline scan.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in the brain.
-
Calculate the binding potential (BP_ND) of [¹¹C]MK-8278 in the baseline and post-dose scans.
-
Receptor occupancy is calculated as: % Occupancy = 100 * (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline.
-
Visualizations
References
- 1. [PDF] 11C-MK-8278 PET as a Tool for Pharmacodynamic Brain Occupancy of Histamine 3 Receptor Inverse Agonists | Semantic Scholar [semanticscholar.org]
- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. (11)C-MK-8278 PET as a tool for pharmacodynamic brain occupancy of histamine 3 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Exploring neuropharmacokinetics: mechanisms, models, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Improving the therapeutic window of LML134
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LML134. The information is designed to address specific issues that may be encountered during experimentation and to provide guidance on interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist.[1][2] The H3 receptor is a presynaptic autoreceptor in the central nervous system that normally inhibits the release of histamine and other neurotransmitters involved in wakefulness.[1] As an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increased release of histamine and other neurotransmitters, which in turn promotes wakefulness.[1][3]
Q2: What is the intended therapeutic application of this compound?
A2: this compound was developed for the treatment of excessive sleep disorders, such as shift work disorder (SWD).[3][4] Clinical trials were conducted to assess its efficacy in promoting wakefulness in individuals with SWD.[4]
Q3: What is the rationale behind the pharmacokinetic profile of this compound?
A3: this compound was designed to have a rapid onset of action and a relatively short half-life.[2] This pharmacokinetic profile is intended to provide wakefulness-promoting effects during the desired period (e.g., during a night shift) without causing insomnia or disrupting subsequent sleep periods.[2]
Q4: What are the known side effects of this compound?
A4: In a clinical trial with patients suffering from shift work disorder, the most commonly reported adverse event for this compound was headache.[3][4]
Q5: Why was the clinical development of this compound discontinued?
A5: The sponsor of the clinical trials, Novartis, decided to stop all research on this compound in people with sleep-related diseases. This decision was not related to safety concerns.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent in vitro potency (IC50/Ki values) | 1. Assay conditions (e.g., buffer, temperature).2. Cell line variability.3. Radioligand concentration. | 1. Standardize all assay parameters as described in the experimental protocols section.2. Ensure consistent cell passage number and health.3. Use a radioligand concentration at or below its Kd for competition binding assays. |
| High variability in animal wakefulness studies | 1. Animal handling stress.2. Circadian rhythm disruption.3. Acclimation period insufficient. | 1. Handle animals minimally and by experienced personnel.2. Maintain a strict light-dark cycle and conduct experiments at the same time each day.3. Allow for an adequate acclimation period in the experimental setup before dosing. |
| Observed off-target effects in cellular assays | 1. Non-specific binding.2. Interaction with other receptors at high concentrations. | 1. Perform counter-screening against a panel of other G-protein coupled receptors.2. Conduct dose-response curves to determine the concentration at which off-target effects appear. |
| Difficulty in translating preclinical data to expected human efficacy | 1. Species differences in metabolism and H3R pharmacology.2. Poor brain penetration. | 1. Characterize the metabolism of this compound in human liver microsomes.2. Measure brain and plasma concentrations of this compound in animal models to determine the brain-to-plasma ratio. |
Quantitative Data
Preclinical Pharmacokinetic and In Vitro Data for this compound
| Parameter | Species/System | Value | Reference |
| hH3R Binding Ki | Human | 12 nM | [2] |
| hH3R cAMP IC50 | Human | 0.2 nM | [2] |
| Receptor Occupancy (RO) at 10 mg/kg p.o. | Rat | ~80% (at 1h) | [2] |
| Brain tMeHA concentration increase | Rat | Significant increase | [2] |
| hERG IC50 | In vitro | >30 µM | [2] |
Note: More detailed quantitative data from preclinical and clinical studies, such as dose-dependent effects on sleep latency and the incidence of adverse events at different dosages, are not publicly available and would be required for a comprehensive assessment of the therapeutic window.
Clinical Trial in Shift Work Disorder (CLML134X2201) - Summary of Findings
| Parameter | This compound | Placebo | Reference |
| Number of Participants | 24 (total in cross-over study) | 24 (total in cross-over study) | [4] |
| Primary Efficacy Endpoint | Statistically significant increase in wakefulness | - | [4] |
| Mean Sleep Latency (MSLT) | Participants stayed awake longer | - | [4] |
| Most Common Adverse Event | Headache | Not specified | [3][4] |
Note: Specific mean sleep latency values and the percentage of participants experiencing adverse events were not reported in the publicly available trial summary.
Experimental Protocols
In Vivo Histamine H3 Receptor Occupancy Assay
This protocol is a general method for determining H3 receptor occupancy in the brain of preclinical models, adapted from methodologies described for H3R antagonists.
Objective: To determine the percentage of H3 receptors in the brain that are occupied by this compound at various doses.
Materials:
-
This compound
-
A suitable H3 receptor radioligand (e.g., [3H]-N-α-methylhistamine)
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Scintillation counter and vials
-
Brain homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Filtration apparatus
Procedure:
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.) to a cohort of animals at various doses. Include a vehicle control group.
-
At a predetermined time point after this compound administration (e.g., 1 hour, corresponding to peak plasma concentration), administer the H3 receptor radioligand intravenously (i.v.).
-
After a short distribution phase for the radioligand (e.g., 30 minutes), euthanize the animals and rapidly dissect the brains.
-
Isolate brain regions of interest (e.g., cortex, striatum) and a reference region with low H3R density (e.g., cerebellum).
-
Homogenize the brain tissue in ice-cold buffer.
-
Determine the total radioactivity in the homogenates by liquid scintillation counting.
-
Calculate receptor occupancy as the percentage reduction in specific binding of the radioligand in the this compound-treated animals compared to the vehicle-treated animals.
Multiple Sleep Latency Test (MSLT) for Wakefulness Assessment
This protocol is a generalized procedure for conducting an MSLT in a clinical setting to assess daytime sleepiness, based on the methodology used in the this compound clinical trial for shift work disorder.
Objective: To objectively measure the time it takes for a subject to fall asleep (sleep latency) during the day.
Procedure:
-
The MSLT is typically conducted following an overnight polysomnography (PSG) to ensure the subject has had an adequate amount of sleep and to rule out other sleep disorders.
-
The test consists of four or five scheduled nap opportunities throughout the day, typically starting 1.5 to 3 hours after the subject wakes up.
-
Naps are scheduled at 2-hour intervals.
-
For each nap, the subject is asked to lie down in a quiet, dark room and try to fall asleep.
-
EEG, EOG, and EMG are monitored to determine the precise moment of sleep onset.
-
Sleep latency is the time from "lights out" to the first epoch of sleep.
-
Each nap trial is concluded after 15 minutes of sleep or after 20 minutes if no sleep occurs.
-
The mean sleep latency across all naps is calculated. A shorter mean sleep latency is indicative of greater daytime sleepiness.
Visualizations
Caption: this compound Signaling Pathway
Caption: this compound Development Workflow
References
LML134 dose-response relationship and toxicity profile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information on the dose-response relationship and toxicity profile of LML134, a novel histamine (B1213489) H3 receptor inverse agonist. The following resources are designed to assist researchers in their experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective histamine H3 receptor inverse agonist. The histamine H3 receptor is an autoreceptor on histaminergic neurons in the brain. By acting as an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to increased synthesis and release of histamine. Elevated histamine levels in the brain promote wakefulness, which is the basis for its investigation in treating sleep-wake disorders.
Q2: What were the key clinical trials conducted for this compound?
A2: Two key clinical trials have been identified for this compound:
-
NCT02334449 : A first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending dose study to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[1]
-
CLML134X2201 (NCT03141086) : A randomized, subject and investigator-blinded, placebo-controlled, cross-over, multi-center Proof of Concept (PoC) study to assess the wakefulness-promoting effect, safety, tolerability, and pharmacokinetics of this compound in patients with Shift Work Disorder (SWD).[2] This trial was stopped early for reasons unrelated to safety.[3]
Q3: What is the main takeaway from the this compound clinical trials regarding safety?
A3: Based on the available data from the clinical trial in patients with shift work disorder (CLML134X2201), this compound was considered to be safe for the participants.[3] The most commonly reported adverse event was headache.[3]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Variability in Efficacy Results (e.g., inconsistent changes in sleep latency) | Individual differences in drug metabolism or baseline sleepiness. | Ensure consistent baseline assessments of sleepiness using standardized tests like the Multiple Sleep Latency Test (MSLT). Consider genotyping for relevant metabolic enzymes if significant inter-individual variability is observed. |
| Higher than Expected Incidence of Headaches | This is a known potential side effect of this compound. | Monitor participants closely for the incidence and severity of headaches. Record all instances and consider dose adjustments or symptomatic treatment as per the study protocol. |
| Diminished Efficacy Over Time | The therapeutic effect of this compound was observed to decrease around 9.5 hours after administration in the shift work disorder trial.[3] | For experiments requiring sustained wakefulness, consider the pharmacokinetic profile of this compound, which reaches its highest blood levels approximately 3 hours after administration.[3] Dosing schedules should be designed accordingly. |
Quantitative Data Summary
Toxicity Profile: Adverse Events in Shift Work Disorder Patients (CLML134X2201)
Specific dose levels for this compound in this trial were not publicly disclosed in the available documents. The following table summarizes the overall incidence of adverse events.
| Adverse Event Category | This compound (N=21) | Placebo (N=23) |
| Any Adverse Event | 24% (5 participants) | 13% (3 participants) |
| Serious Adverse Events | 0% (0 participants) | 0% (0 participants) |
| Discontinuation due to Adverse Events | 10% (2 participants) | 0% (0 participants) |
| Most Common Adverse Event | Headache | Not Specified |
Source: Novartis Clinical Trial Results Summary for CLML134X2201.[3]
Pharmacokinetic Profile in Shift Work Disorder Patients (CLML134X2201)
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | Approximately 3 hours |
Source: Novartis Clinical Trial Results Summary for CLML134X2201.[3]
Experimental Protocols
Multiple Sleep Latency Test (MSLT) Protocol
The MSLT is a standardized test used to objectively measure sleepiness. The protocol for the CLML134X2201 trial involved the following key steps:
-
Overnight Polysomnography (PSG): A PSG is performed the night before the MSLT to rule out other sleep disorders and to ensure adequate sleep duration.
-
MSLT Naps: The test consists of four or five scheduled nap opportunities, typically starting 1.5 to 3 hours after the major sleep period. Naps are spaced 2 hours apart.
-
Procedure for each nap:
-
The patient is asked to lie quietly in a dark, quiet room and try to fall asleep.
-
Standard polysomnographic monitoring is used to determine sleep onset.
-
Sleep Latency is defined as the time from "lights out" to the first epoch of any stage of sleep.
-
If the patient does not fall asleep within 20 minutes, the nap is concluded, and the sleep latency is recorded as 20 minutes.
-
If the patient falls asleep, they are allowed to sleep for 15 minutes.
-
-
Data Analysis: The mean sleep latency across all naps is calculated. A mean sleep latency of less than 8 minutes is generally considered indicative of excessive daytime sleepiness.
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: LML134 Preclinical Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during preclinical studies of LML134, a histamine (B1213489) H3 receptor (H3R) inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective histamine H3 receptor (H3R) inverse agonist.[1][2][3] The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters involved in wakefulness. As an inverse agonist, this compound not only blocks the receptor but also reduces its basal, constitutive activity, thereby increasing the release of histamine and promoting a state of wakefulness.[2]
Q2: What was the key preclinical objective in the development of this compound?
A2: The primary goal was to develop an H3R inverse agonist with a pharmacokinetic and pharmacodynamic profile that promotes wakefulness without causing insomnia, a common side effect of other drugs in this class.[3][4] This was achieved by designing a compound with rapid brain penetration, high receptor occupancy shortly after administration, and a fast disengagement from the receptor.[1][2][3]
Q3: My in vitro functional assay results with this compound are showing high variability. What could be the cause?
A3: High variability in in vitro assays, such as cAMP or calcium mobilization assays, can stem from several factors. Ensure consistent cell passage numbers, as receptor expression levels can change over time. Verify the integrity and concentration of all reagents, including this compound and any stimulating agents. Cell health is also critical; perform a viability assay to rule out cytotoxicity. Finally, confirm that your assay conditions (e.g., incubation times, temperature) are optimized and consistently applied.
Q4: I'm observing a weaker than expected wakefulness-promoting effect in my animal model. What should I consider?
A4: Several factors could contribute to this. First, verify the dose and route of administration are appropriate to achieve sufficient brain exposure and receptor occupancy. The timing of the behavioral assessment is also crucial and should align with the peak plasma and brain concentrations of this compound. Consider the choice of animal model, as species differences in H3R expression and pharmacology can exist. Lastly, ensure that the behavioral paradigm used to assess wakefulness is sensitive enough to detect the effects of the compound.
Q5: How can I confirm that this compound is engaging the H3 receptor in vivo in my animal model?
A5: An in vivo receptor occupancy study is the most direct way to confirm target engagement. This typically involves administering this compound to the animals, followed by a radiolabeled H3R ligand. The displacement of the radioligand in brain tissue is then measured to determine the percentage of H3 receptors occupied by this compound at a given dose and time point.
Troubleshooting Guides
Issue 1: Inconsistent Results in H3R Radioligand Binding Assay
| Potential Cause | Troubleshooting Step |
| Degradation of Radioligand | Aliquot the radioligand upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Perform a saturation binding experiment to ensure the radioligand's affinity and Bmax are consistent with expected values. |
| Inconsistent Membrane Preparation | Standardize the protocol for membrane preparation, ensuring consistent buffer composition, homogenization, and centrifugation steps. Measure protein concentration accurately for each batch of membranes. |
| High Non-Specific Binding | Optimize the concentration of the competing non-labeled ligand. Increase the number and duration of wash steps after incubation. Consider using a different type of filter plate with lower binding properties. |
| Incorrect Incubation Time | Perform a time-course experiment to determine the optimal incubation time for reaching equilibrium. |
Issue 2: Low Signal-to-Noise Ratio in cAMP Functional Assay
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | Use a cell line known to express the histamine H3 receptor or a stably transfected cell line. Ensure cells are healthy and within an optimal passage number range. |
| Suboptimal Agonist/Inverse Agonist Concentration | Perform a full dose-response curve for both a known H3R agonist and this compound to determine the optimal concentrations for stimulation and inhibition. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent the degradation of cAMP and enhance the signal. |
| Assay Detection Sensitivity | Ensure the cAMP detection kit is not expired and is appropriate for the expected range of cAMP levels. Consider using a more sensitive detection method if necessary. |
Issue 3: High Variability in In Vivo Behavioral Studies
| Potential Cause | Troubleshooting Step |
| Pharmacokinetic Variability | Ensure consistent dosing procedures and formulation. Consider performing a pilot pharmacokinetic study to determine the time to maximum plasma and brain concentrations (Tmax) and variability between animals. |
| Stress-Induced Effects | Acclimate animals to the experimental procedures and environment to minimize stress, which can impact sleep-wake behavior. Handle animals consistently across all groups. |
| Circadian Rhythm Disruption | Conduct behavioral testing at the same time of day for all animals to minimize the influence of circadian rhythms on wakefulness. |
| Subjective Scoring | If using observational scoring, ensure the scorers are blinded to the treatment groups and are well-trained to use a standardized scoring system. |
Data Presentation
Table 1: In Vitro Properties of this compound and Related H3R Inverse Agonists
| Compound | hH3R Ki (nM) (cAMP Assay) | hH3R Ki (nM) (Binding Assay) | Selectivity vs. hH1R | Selectivity vs. hH2R | Selectivity vs. hH4R |
| This compound | 0.3 | 12 | >10,000 | >10,000 | >10,000 |
| Precursor 1 | 0.5 | 8 | >10,000 | >10,000 | >10,000 |
| Precursor 2 | 1.2 | 25 | >10,000 | >10,000 | >10,000 |
Data is compiled from published preclinical studies. "Precursor" compounds represent earlier molecules in the optimization process leading to this compound.
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| tmax (oral) | 0.5 hours |
| Fraction Absorbed | 44% |
| Terminal Half-life (IV) | 0.44 hours |
| Plasma Protein Binding (rat) | 61% (Fu = 39%) |
| Plasma Protein Binding (human) | 66.4% (Fu = 33.6%) |
Fu = fraction unbound[1]
Experimental Protocols
Histamine H3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the H3 receptor.
Methodology:
-
Membrane Preparation: Utilize membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Radioligand: [3H]-N-α-methylhistamine (a selective H3R agonist).
-
Procedure: a. In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound (or a reference compound). b. To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled H3R ligand (e.g., thioperamide). c. Incubate the plate at room temperature for a predetermined time to reach equilibrium. d. Terminate the binding reaction by rapid filtration through a glass fiber filter plate. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Add scintillation cocktail to the dried filters and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition binding model to determine the Ki value.
cAMP Functional Assay
Objective: To determine the functional potency of this compound as an inverse agonist at the H3 receptor.
Methodology:
-
Cell Culture: Use a cell line expressing the human H3 receptor that is coupled to the Gi signaling pathway.
-
Assay Principle: The H3 receptor, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An inverse agonist like this compound will increase cAMP levels from the basal state.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add varying concentrations of this compound to the cells. d. To measure antagonist activity, a parallel experiment can be run where cells are co-incubated with this compound and a known H3R agonist. e. Incubate for a specified period. f. Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound. For inverse agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualizations
References
LML134 Drug-Drug Interaction Potential: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the drug-drug interaction (DDI) potential of LML134, a histamine (B1213489) H3 receptor inverse agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the known cytochrome P450 (CYP) inhibition potential of this compound?
A1: Based on available preclinical data, this compound is characterized as a weak inhibitor of recombinant cytochrome P450 isoforms.[1] However, specific IC50 or Ki values for individual CYP enzymes have not been publicly disclosed. For a definitive assessment of CYP inhibition, it is recommended to conduct in vitro inhibition assays using human liver microsomes or recombinant human CYP enzymes.
Q2: How can I determine the IC50 of this compound for various CYP isoforms?
A2: A standard in vitro CYP inhibition assay can be performed using a cocktail of probe substrates for major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) with human liver microsomes. The formation of metabolites is monitored in the presence of varying concentrations of this compound to determine the IC50 value for each isoform. Detailed protocols are available from regulatory agencies such as the FDA and EMA.
Q3: Is this compound a substrate of P-glycoprotein (P-gp/MDR1)?
A3: Preclinical studies have indicated that this compound does not show efflux in a multidrug resistance protein 1 (MDR1) assay, suggesting it is not a substrate of P-glycoprotein.[1]
Q4: My experiment suggests this compound might be interacting with a transporter other than P-gp. What should I do?
A4: If you observe unexpected transport-related phenomena, it is advisable to screen this compound against a broader panel of drug transporters, such as BCRP, OATPs, OATs, and OCTs. This can be done using commercially available in vitro assay systems.
Q5: What is the metabolic stability of this compound?
A5: In vitro studies have shown that the metabolism of this compound is minimal in human, rat, mouse, and dog liver microsomes.[1] This suggests a low potential for extensive metabolism via phase I enzymes.
Q6: I am observing metabolites of this compound in my in vitro system. How can I identify them?
A6: While metabolism is reported as minimal, some metabolites may form. In rat liver microsomes, three primary metabolites have been observed.[1] To identify these or other potential metabolites, you can use techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to characterize the chemical structures.
Q7: Has the potential for UGT-mediated metabolism of this compound been evaluated?
A7: There is no publicly available information specifically addressing the potential for UDP-glucuronosyltransferase (UGT)-mediated metabolism of this compound. Given its chemical structure, conducting in vitro glucuronidation assays using human liver microsomes or recombinant UGT enzymes would be a prudent step to assess this metabolic pathway.
Q8: Are there any known clinical drug-drug interactions with this compound?
A8: this compound has undergone Phase I and Phase II clinical trials. However, the results of specific clinical drug-drug interaction studies have not been published. One Phase II study was terminated for business reasons, not due to safety concerns.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in CYP inhibition IC50 values for this compound. | - Microsome lot-to-lot variability.- Non-specific binding of this compound.- this compound instability in the incubation mixture. | - Use a single, well-characterized lot of pooled human liver microsomes.- Include a protein binding assessment in your assay.- Assess the stability of this compound under the incubation conditions. |
| Discrepancy between recombinant CYP and human liver microsome inhibition data. | - Contribution of multiple CYP isoforms in microsomes.- Presence of other metabolic enzymes in microsomes. | - Use specific chemical inhibitors for individual CYP isoforms in microsomes to confirm contributions.- Evaluate the role of non-CYP enzymes if suspected. |
| Unexpectedly high clearance of this compound in an in vitro metabolic stability assay. | - Contribution of non-CYP enzymes (e.g., FMOs, esterases).- Instability of the compound in the assay buffer. | - Perform stability assays in the absence of NADPH to check for non-enzymatic degradation.- Use specific inhibitors for other enzyme classes if their involvement is suspected based on the structure of this compound. |
Data Presentation
In Vitro Cytochrome P450 Inhibition of this compound
| CYP Isoform | IC50 (µM) | Inhibition Potential |
| CYP1A2 | Data not available | Weak (qualitative) |
| CYP2B6 | Data not available | Weak (qualitative) |
| CYP2C8 | Data not available | Weak (qualitative) |
| CYP2C9 | Data not available | Weak (qualitative) |
| CYP2C19 | Data not available | Weak (qualitative) |
| CYP2D6 | Data not available | Weak (qualitative) |
| CYP3A4 | Data not available | Weak (qualitative) |
| Note: The term "Weak" is based on the qualitative description found in the available literature. Specific quantitative data is not publicly available. |
In Vitro Transporter Interaction of this compound
| Transporter | Substrate | Inhibitor | IC50 (µM) |
| P-gp (MDR1) | No | Data not available | Data not available |
| BCRP | Data not available | Data not available | Data not available |
| OATP1B1 | Data not available | Data not available | Data not available |
| OATP1B3 | Data not available | Data not available | Data not available |
| OAT1 | Data not available | Data not available | Data not available |
| OAT3 | Data not available | Data not available | Data not available |
| OCT2 | Data not available | Data not available | Data not available |
Experimental Protocols
Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against major human CYP450 enzymes using human liver microsomes (HLM) and a cocktail of probe substrates.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP probe substrate cocktail (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
Acetonitrile (B52724) with an appropriate internal standard
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and create a serial dilution series.
-
In a 96-well plate, add the appropriate volume of the this compound dilutions (or vehicle control) to wells containing phosphate buffer and HLM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP probe substrate cocktail and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolites for each CYP isoform.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
P-glycoprotein (P-gp/MDR1) Substrate Assay (Bidirectional Transport)
This protocol describes a general method to assess whether this compound is a substrate of P-gp using a cell-based bidirectional transport assay (e.g., using Caco-2 or MDCK-MDR1 cell monolayers).
Materials:
-
Caco-2 or MDCK-MDR1 cells cultured on permeable filter supports (e.g., Transwell® plates)
-
This compound
-
Known P-gp substrate (e.g., Digoxin) as a positive control
-
Known P-gp inhibitor (e.g., Verapamil)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Scintillation fluid and counter (if using a radiolabeled compound) or LC-MS/MS system
Procedure:
-
Culture Caco-2 or MDCK-MDR1 cells on permeable supports until a confluent monolayer with well-developed tight junctions is formed. Verify monolayer integrity (e.g., by measuring transepithelial electrical resistance, TEER).
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare transport solutions containing this compound at a relevant concentration in the transport buffer.
-
To assess apical-to-basolateral (A-B) transport, add the this compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To assess basolateral-to-apical (B-A) transport, add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests that the compound is a P-gp substrate.
Visualizations
Caption: this compound's potential drug interaction pathways.
Caption: Workflow for CYP450 inhibition assay.
References
LML134 Brain Receptor Occupancy Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LML134, a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist. The primary focus is to address common challenges and provide strategies to ensure optimal brain receptor occupancy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a histamine H3 receptor (H3R) inverse agonist. The H3R is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters. As an inverse agonist, this compound blocks the constitutive activity of the H3R, leading to increased release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine, which promotes wakefulness.[1][2]
Q2: What is the intended pharmacokinetic and receptor occupancy profile of this compound?
A2: this compound was specifically designed for rapid absorption, high brain penetration, and fast-on/fast-off kinetics at the H3 receptor.[3][4] This profile is intended to achieve high receptor occupancy shortly after administration to promote wakefulness, followed by rapid disengagement to reduce the risk of insomnia.[3][4]
Q3: What is the typical therapeutic range for receptor occupancy for CNS drugs?
A3: For many CNS drugs, particularly receptor antagonists, a therapeutic effect is often observed when receptor occupancy is between 65% and 80%.[5][6] Doses leading to significantly lower occupancy may be ineffective, while much higher levels might increase the risk of side effects without additional therapeutic benefit.[5]
Q4: How is this compound brain receptor occupancy measured?
A4: The most common methods are in vivo Positron Emission Tomography (PET) imaging and ex vivo autoradiography or binding assays using brain homogenates.[3] PET studies allow for non-invasive measurement of receptor occupancy in living subjects over time.[7][8][9]
Troubleshooting Guide: Suboptimal Receptor Occupancy
This guide addresses potential reasons for lower-than-expected this compound brain receptor occupancy in your experiments.
| Issue | Potential Cause | Recommended Action |
| Low Bioavailability | Improper Formulation: this compound solubility and stability may be compromised. | Ensure this compound is formulated in a vehicle that ensures its solubility and stability. Refer to the manufacturer's guidelines or relevant literature for appropriate solvents. |
| Administration Errors: Incorrect route of administration or errors in dosing volume. | Verify the intended route of administration (e.g., oral gavage, intravenous). Ensure accurate calibration of dosing equipment. For oral administration, consider the fasting state of the animal, as food can affect absorption. | |
| Poor Brain Penetration | Blood-Brain Barrier (BBB) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), although it was designed for good brain penetration.[10] | Consider co-administration with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in a pilot experiment to assess the impact of efflux transporters. Note that this will alter the standard pharmacokinetic profile. |
| Incorrect Vehicle: The formulation vehicle may not be optimal for BBB penetration. | Use vehicles known to be suitable for CNS drug delivery. Avoid vehicles that could precipitate the compound upon administration. | |
| Altered Pharmacokinetics | Rapid Metabolism: The animal model may exhibit faster metabolism of this compound than expected. | Conduct a pharmacokinetic study to determine the plasma and brain concentration of this compound over time in your specific animal model. This will help correlate drug concentration with receptor occupancy. |
| Drug-Drug Interactions: Co-administered compounds may alter the metabolism or distribution of this compound. | Review all co-administered substances for potential interactions with cytochromes P450 or other drug-metabolizing enzymes. | |
| Assay-Specific Issues | PET Imaging: Radioligand Issues: The chosen PET radioligand may have low specific binding or high test-retest variability.[7] | Use a well-validated radioligand for the H3 receptor with high specific-to-nonspecific binding. Ensure the radioligand has a lower affinity for the receptor than this compound to be effectively displaced. |
| PET Imaging: Timing: The PET scan may be conducted at a time point that does not coincide with peak brain concentrations of this compound. | Perform the PET scan at the time of expected peak brain concentration (Tmax), which should be determined from pharmacokinetic studies. | |
| In Vitro Binding Assay: Technical Errors: Issues with tissue preparation, incubation times, or separation of bound and free radioligand. | Refer to the detailed In Vitro Radioligand Binding Assay protocol below. Ensure all steps are followed meticulously. Validate the assay with known H3R ligands. |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for this compound based on published preclinical data.
Table 1: this compound In Vitro Potency
| Parameter | Value | Description |
|---|---|---|
| hH3R Ki (cAMP assay) | 0.3 nM | Functional inverse agonist potency at the human H3 receptor. |
| hH3R Ki (binding assay) | 12 nM | Binding affinity for the human H3 receptor. |
Source: Troxler, T. et al. ChemMedChem 2019, 14(13): 1238.
Table 2: this compound Ex Vivo Receptor Occupancy in Rats
| Time Post-Dose (10 mg/kg, p.o.) | Mean Receptor Occupancy (%) |
|---|---|
| 0.5 hours | ~80% |
| 1 hour | ~70% |
| 6 hours | ~30% |
Source: Derived from graphical data in Troxler, T. et al. ChemMedChem 2019, 14(13): 1238.[3]
Experimental Protocols
Protocol 1: In Vivo Brain Receptor Occupancy Assessment using PET
This protocol provides a general framework for a PET imaging study to determine this compound receptor occupancy.
-
Animal Preparation: Acclimatize subjects (e.g., non-human primates or rodents) to the imaging environment to minimize stress. Anesthetize the animal for the duration of the scan and monitor vital signs.
-
Baseline Scan:
-
Administer a bolus injection of a suitable H3R PET radioligand (e.g., [11C]MK-8278).
-
Perform a dynamic PET scan for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to determine the radioligand's plasma concentration and metabolite formation.
-
-
This compound Administration: At a separate time (e.g., >24 hours later), administer a single oral dose of this compound.
-
Post-Dose Scan:
-
At the expected time of peak this compound brain concentration, administer the same H3R PET radioligand.
-
Perform a second dynamic PET scan, identical to the baseline scan.
-
-
Data Analysis:
-
Reconstruct PET images and co-register them with an MRI for anatomical reference.
-
Define regions of interest (ROIs) in H3R-rich areas (e.g., striatum, cortex) and a reference region with negligible H3R density (e.g., cerebellum).
-
Calculate the binding potential (BP_ND_) for the baseline and post-dose scans.
-
Calculate receptor occupancy (RO) using the formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline
-
Protocol 2: Ex Vivo Radioligand Binding Assay for Receptor Occupancy
This protocol describes a competitive binding assay using brain tissue from this compound-treated animals.
-
Animal Dosing: Administer this compound orally to a cohort of rats at the desired dose. Include a vehicle-treated control group.
-
Tissue Collection: At a specific time post-administration, euthanize the animals and rapidly dissect the brain. Homogenize the brain tissue in an appropriate ice-cold buffer.
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of brain homogenate protein to each well.
-
Add a fixed concentration of a suitable H3R radioligand (e.g., [3H]-N-alpha-methylhistamine).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
-
Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding in the vehicle-treated group (total binding minus non-specific binding).
-
Calculate the percentage of receptor occupancy in the this compound-treated group relative to the specific binding in the vehicle group.
-
Visualizations
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pet imaging of receptor occupancy | European Psychiatry | Cambridge Core [cambridge.org]
- 10. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting LML134 variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LML134 in experimental settings. The information is tailored to address potential variability in results and provide standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist.[1][2] H3Rs are presynaptic autoreceptors that negatively regulate the release of histamine and other neurotransmitters. As an inverse agonist, this compound not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity. This leads to an increase in the synthesis and release of histamine in the brain, which promotes wakefulness.[3]
Q2: I am seeing significant batch-to-batch variability in my cell-based assay results. What could be the cause?
A2: Batch-to-batch variability can stem from several sources. A common issue is the quality and handling of this compound. Ensure that the compound is stored correctly, typically as a dessicated solid at -20°C, and that stock solutions in a suitable solvent (e.g., DMSO) are not subjected to excessive freeze-thaw cycles. Additionally, variability in cell culture conditions, such as passage number, cell density, and serum lot, can significantly impact the expression and function of the H3 receptor. It is advisable to use cells within a consistent and narrow passage range for all experiments.
Q3: My functional assay results (e.g., cAMP accumulation) are inconsistent. How can I troubleshoot this?
A3: Inconsistent functional assay results with this compound can be due to several factors. Firstly, since this compound is an inverse agonist, the basal activity of the H3 receptor in your expression system is critical. High variability in the basal signal will lead to inconsistent inverse agonist responses. Ensure your cell line has a stable and sufficiently high level of H3R expression. Secondly, check for issues with your assay reagents, such as the phosphodiesterase (PDE) inhibitor used to prevent cAMP degradation. Finally, optimize the incubation time with this compound. The compound is designed for rapid engagement and disengagement with the receptor, so your assay window should be timed appropriately to capture the desired effect.[1]
Q4: What are the key pharmacokinetic properties of this compound to consider for in vivo studies?
A4: this compound was designed for rapid oral absorption and clearance.[4] In rats, it exhibits a short terminal half-life of approximately 0.44 hours after intravenous administration and reaches maximum plasma concentration (tmax) at 0.5 hours after oral dosing.[4] It has good brain penetration.[4] These properties are crucial when designing in vivo experiments, as the timing of sample collection or behavioral testing relative to compound administration will significantly influence the results.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo properties of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 12 nM | Human | Radioligand Binding Assay | [4] |
| Ki | 0.3 nM | Human | cAMP Functional Assay | [4] |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| tmax | 0.5 hours | Oral | [4] |
| Terminal Half-life (t1/2) | 0.44 hours | Intravenous | [4] |
| Fraction Absorbed | 44% | Oral | [4] |
| Plasma Protein Binding (Fu) | 39.0% | - | [4] |
Experimental Protocols
Protocol 1: H3 Receptor Inverse Agonist cAMP Functional Assay
This protocol provides a general framework for measuring the inverse agonist activity of this compound by quantifying its effect on cAMP levels in cells expressing the H3 receptor.
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human H3 receptor in appropriate media. Plate cells in 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with serum-free medium or a suitable assay buffer (e.g., HBSS).
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) Stimulation: To measure inverse agonism, the Gi-coupled H3R needs to be activated to inhibit cAMP production. This is typically achieved by stimulating adenylyl cyclase with a low concentration of forskolin (e.g., 1-5 µM). The inverse agonist activity of this compound will be observed as a reversal of this inhibition.
-
Incubation: Add the this compound dilutions to the cells, followed by the addition of forskolin. Incubate for 30 minutes at 37°C. A control group with only forskolin and no this compound should be included to determine the level of inhibition.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.
Visualizations
Signaling Pathway
Caption: this compound acts as an inverse agonist on presynaptic H3 receptors.
Experimental Workflow
Caption: A stepwise workflow for troubleshooting experimental variability.
Logical Relationships
Caption: Logical flow for diagnosing sources of experimental variability.
References
- 1. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
LML134 metabolite profiling and potential interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LML134. The information herein is designed to address common challenges encountered during metabolite profiling and analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a robust analytical method for this compound and its metabolites?
A1: Method development should begin with understanding the physicochemical properties of this compound. Key starting points include selecting an appropriate chromatographic column and mobile phase for good peak shape and resolution. A systematic approach, often referred to as Analytical Quality by Design (AQbD), can help ensure the method is robust.[1] This involves defining an analytical target profile (ATP) and understanding how different parameters can affect the results.[1]
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound samples. What could be the cause?
A2: Unexpected peaks can arise from several sources. Contamination in the sample vial, the mobile phase, or the HPLC system itself are common culprits.[2][3] It is also possible that you are detecting metabolites of this compound or degradation products. Consider running a blank injection to identify system-related peaks.[3] If the extra peak diminishes with subsequent blank injections, it may be carryover from a previous injection.[3]
Q3: My this compound assay is showing high variability between runs. How can I improve reproducibility?
A3: High variability can be due to a number of factors. Ensure your system is properly equilibrated before each run, typically with 10 volumes of the mobile phase.[2] Temperature fluctuations can also affect retention times and peak areas, so using a thermostatically controlled column oven is recommended.[2] Inconsistent sample preparation is another frequent source of variability.
Q4: What are common sources of interference in immunoassays for small molecules like this compound?
A4: Immunoassays can be susceptible to interference from various endogenous and exogenous substances.[4][5][6] Endogenous interferents can include heterophile antibodies, human anti-animal antibodies, and other binding proteins.[6][7] Exogenous factors like medications, dietary supplements (e.g., biotin), and the sample matrix itself can also lead to falsely elevated or decreased results.[4][7] It is crucial to be aware of potential cross-reactivity with other compounds structurally similar to this compound.
Troubleshooting Guides
Chromatographic Issues
This guide addresses common problems encountered during the chromatographic analysis of this compound.
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Column degradation | Inject a test mixture to evaluate column performance.[8] |
| Dirty or active inlet liner | Clean or replace the liner.[8] | |
| Inappropriate column/oven temperature | Increase the temperature, but do not exceed the column's maximum limit.[8] | |
| Ghost Peaks | Contamination in the injection system | Clean the syringe and injection port. |
| Carryover from previous injections | Implement a robust needle wash procedure between injections.[9] | |
| Varying Retention Times | System not equilibrated | Equilibrate the column with at least 10 column volumes of mobile phase.[2] |
| Leaks in the system | Check and tighten all fittings. Replace any damaged tubing.[2][10] | |
| Temperature fluctuations | Use a column oven to maintain a stable temperature.[2] | |
| Broad Peaks | Injection solvent is stronger than the mobile phase | Ensure the injection solvent is of similar or weaker strength than the mobile phase.[2] |
| High injection volume | Reduce the injection volume.[2] | |
| Extra-column volume is too high | Minimize the length and diameter of connecting tubing.[2] |
Mass Spectrometry Issues
This section provides guidance for troubleshooting common issues during the mass spectrometric analysis of this compound.
| Symptom | Potential Cause | Suggested Solution |
| Low Signal Intensity | Inefficient ionization | Optimize ion source parameters (e.g., temperature, gas flows, voltage). |
| Sample degradation | Ensure sample stability during preparation and analysis. | |
| Matrix effects (ion suppression) | Dilute the sample, improve sample cleanup, or use an internal standard. | |
| High Background Noise | Contaminated solvent or system | Use high-purity solvents and flush the system. |
| Leaks in the MS vacuum system | Check for and repair any leaks. | |
| Inconsistent Fragmentation | Fluctuation in collision energy | Ensure the collision energy is stable and optimized for this compound. |
| Presence of co-eluting isobaric interferences | Improve chromatographic separation or use high-resolution mass spectrometry (HRMS) for better specificity.[11] |
Experimental Protocols
General Protocol for this compound Metabolite Profiling using LC-MS
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, urine, tissue homogenate) on ice.
-
Perform protein precipitation by adding three volumes of cold acetonitrile (B52724) containing an internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the flow rate to 0.4 mL/min.
-
Maintain the column oven at 40°C.
-
-
Mass Spectrometry:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan to identify the precursor ion of this compound.
-
Conduct product ion scans to determine the characteristic fragment ions.
-
Develop a multiple reaction monitoring (MRM) method for quantification using the identified precursor and product ions.
-
-
Visualizations
Caption: A generalized experimental workflow for this compound metabolite profiling.
Caption: A decision tree for troubleshooting common analytical issues.
References
- 1. molnar-institute.com [molnar-institute.com]
- 2. Chromatography Troubleshooting Guides-Liquid Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Navigating L-134 Treatment Protocols: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing experimental outcomes with LML134, a selective histamine (B1213489) H3 receptor (H3R) inverse agonist. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of available data to facilitate your research and development efforts.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro & Cellular Assays
Question: We are observing high variability or a lack of a dose-dependent response in our cell-based assays. What are the potential causes and solutions?
Answer: High variability or inconsistent results in cell-based assays with this compound can stem from several factors related to compound handling, cell culture conditions, and assay design.
| Potential Cause | Troubleshooting Recommendation |
| Compound Solubility and Stability | This compound has specific solubility characteristics. Ensure complete dissolution by following the recommended solvent protocols. For example, a stock solution in DMSO can be prepared, but it's noted to be hygroscopic, so using a fresh, unopened vial of DMSO is recommended[1]. Prepare fresh dilutions for each experiment to avoid degradation. The stability of this compound in cell culture media over the course of your experiment should be empirically determined if possible[2][3][4][5][6]. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling pathways. Ensure high cell viability (>95%) before starting the experiment. |
| Receptor Expression Levels | The level of H3 receptor expression in your cell line is critical. Very high expression can lead to high constitutive activity, which may mask the effects of an inverse agonist. Conversely, low expression may result in a small assay window. Characterize H3R expression levels in your chosen cell line. |
| Assay-Specific Artifacts | For fluorescence-based assays, check for autofluorescence of this compound at the wavelengths used. In radioligand binding assays, ensure that the incubation time is sufficient to reach equilibrium. For cAMP assays, the level of adenylyl cyclase stimulation (e.g., with forskolin) may need to be optimized. |
| Off-Target Effects | While this compound is described as highly selective, at high concentrations, off-target effects could contribute to unexpected results. It is advisable to characterize the off-target binding profile of this compound in your system if unexpected pharmacology is observed[7][8]. |
Question: What are some common challenges with histamine H3 receptor inverse agonists in preclinical studies?
Answer: The class of H3R inverse agonists has been associated with certain challenges in preclinical development. While this compound was designed to have an improved safety profile, it is important to be aware of these potential issues. Some compounds in this class have been linked to off-target effects, such as cardiotoxicity (hERG channel inhibition) and phospholipidosis[9]. Although this compound was optimized to avoid these issues, it is a critical parameter to assess in preclinical safety studies.
Animal Studies
Question: What were the key findings from the clinical trial with this compound in patients with shift work disorder?
Answer: A proof-of-concept clinical trial (CLML134X2201) was conducted to evaluate the efficacy and safety of this compound in patients with shift work disorder[10][11]. The key findings from the publicly available summary are:
-
Efficacy: Participants treated with this compound were less sleepy at night and stayed awake longer during the Multiple Sleep Latency Test (MSLT) naps compared to when they received a placebo[10]. The effect of this compound on sleepiness was observed to be less pronounced at 9.5 hours post-dose compared to earlier time points[10]. The study did not show a clear effect of this compound on daytime sleep[10].
-
Safety: this compound was found to be safe in this trial. The most commonly reported adverse event was headache. No serious adverse events were reported[10].
-
Pharmacokinetics: In human subjects, this compound reached its maximum concentration in the blood approximately 3 hours after oral administration[10]. In preclinical studies with rats, this compound demonstrated rapid oral absorption (Tmax of 0.5 hours) and a half-life of 1.54 hours after oral administration and 0.44 hours after intravenous administration[1].
Data Presentation
Clinical Trial Safety Data
The following table summarizes the incidence of adverse events reported in the CLML134X2201 clinical trial[10].
| Adverse Event Category | This compound (N=21) | Placebo (N=23) |
| Any Adverse Event | 24% (5 participants) | 13% (3 participants) |
| Serious Adverse Events | 0% (0 participants) | 0% (0 participants) |
| Most Common Adverse Event | Headache | Not specified |
Note: Specific quantitative data on the mean sleep latency from the CLML134X2201 trial are not publicly available in the search results. The available information qualitatively states that this compound increased the time participants could stay awake during MSLT naps compared to placebo[10].
Preclinical Pharmacokinetic Data (Rat Model)
| Parameter | Value | Dose and Route |
| Tmax | 0.5 hours | 10 mg/kg, oral |
| t1/2 | 1.54 hours | 10 mg/kg, oral |
| t1/2 | 0.44 hours | 1 mg/kg, intravenous |
| Fraction absorbed | 44% | 10 mg/kg, oral |
| Clearance | 28 mL/min/kg | 1 mg/kg, intravenous |
| Plasma Protein Binding (Fu) | 39.0% | - |
Data from MedchemExpress product information sheet[1].
Experimental Protocols
Histamine H3 Receptor (H3R) Signaling Pathway
This compound is an inverse agonist of the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) that exhibits constitutive activity. This means the receptor is partially active even in the absence of an agonist. As an inverse agonist, this compound binds to the H3R and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity. The H3R is a presynaptic autoreceptor on histaminergic neurons, and its inhibition leads to increased synthesis and release of histamine. It also acts as a heteroreceptor on other neurons, and its blockade can increase the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are involved in promoting wakefulness and cognitive function.
Caption: this compound acts as an inverse agonist at the presynaptic H3 autoreceptor.
Multiple Sleep Latency Test (MSLT) Protocol for Shift Work Disorder
The MSLT is the standard objective measure of daytime sleepiness. The following is a generalized protocol adapted for shift work disorder studies, based on the information from the this compound trial and general MSLT guidelines.
Objective: To measure the time it takes for a participant to fall asleep (sleep latency) during a series of daytime nap opportunities.
Procedure:
-
Overnight Polysomnography (PSG): The MSLT is conducted on the day following an overnight PSG to ensure the participant had an adequate sleep opportunity and to rule out other sleep disorders.
-
Test Schedule: The test consists of four or five scheduled nap opportunities, spaced two hours apart. For shift work disorder, the timing of these naps is crucial and should be scheduled during the participant's typical daytime sleep period.
-
Pre-Nap Preparation:
-
Participants should have a light breakfast at least one hour before the first nap.
-
Smoking and caffeine (B1668208) are prohibited on the day of the test.
-
Participants should remain awake between naps. Quiet activities are permitted, but stimulating activities should be avoided.
-
-
Nap Procedure:
-
For each nap, the participant is asked to lie quietly in a dark, quiet room and try to fall asleep.
-
Standard sleep recording equipment (EEG, EOG, EMG) is used to monitor sleep stages.
-
The nap trial is terminated 15 minutes after the first epoch of sleep is observed.
-
If no sleep occurs, the trial is ended after 20 minutes.
-
-
Data Analysis:
-
Sleep latency is calculated as the time from "lights out" to the first epoch of any stage of sleep.
-
The mean sleep latency across all naps is calculated. A shorter mean sleep latency indicates a higher degree of physiological sleepiness.
-
Caption: A typical workflow for the Multiple Sleep Latency Test (MSLT).
In Vitro Histamine H3 Receptor cAMP Assay Protocol
This protocol is a general guideline for measuring the inverse agonist activity of this compound at the H3 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency and efficacy of this compound in inhibiting the basal or agonist-stimulated adenylyl cyclase activity mediated by the H3 receptor.
Materials:
-
Cells stably expressing the human histamine H3 receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium and supplements.
-
This compound and a reference H3R agonist (e.g., (R)-α-methylhistamine).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Plate the H3R-expressing cells in a 96- or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Assay:
-
Wash the cells with assay buffer.
-
Add the diluted compounds to the cells.
-
To measure inverse agonism, add this compound in the presence of a submaximal concentration of forskolin.
-
To measure antagonist activity, pre-incubate the cells with this compound before adding the reference agonist and forskolin.
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. For inverse agonist activity, calculate the IC50 value from the dose-response curve.
Caption: A generalized workflow for an in vitro cAMP assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. micronanoeducation.org [micronanoeducation.org]
- 7. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. novctrd.com [novctrd.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Addressing LML134 off-target binding in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target binding of LML134 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist.[1][2][3][4] It was developed for the treatment of excessive sleep disorders.[1][2][4] The therapeutic goal of this compound is to achieve high receptor occupancy in the brain for a short duration, followed by rapid disengagement from the H3R. This profile is intended to promote wakefulness without causing insomnia, a common side effect of other H3R inverse agonists with longer half-lives.[2][4][5]
Q2: What is known about the selectivity and off-target binding profile of this compound?
A2: this compound has demonstrated high selectivity for the histamine H3 receptor. In a screening panel of 137 different targets, including other histamine receptors (H1, H2, and H4) and the hERG channel, this compound showed a very favorable selectivity profile.[6] While all small molecules have the potential for off-target interactions, particularly at higher concentrations, this compound was specifically optimized to minimize such effects.
Q3: My experimental results with this compound are not what I expected. Could this be due to off-target effects?
A3: While this compound is highly selective, unexpected results could potentially stem from off-target effects, especially if used at concentrations significantly higher than its Ki for the H3 receptor. Other possibilities for unexpected results include experimental variability, issues with compound stability or solubility, or cell-type specific effects. It is crucial to include appropriate controls in your experiments to rule out these other factors.
Q4: What are the initial steps I should take to troubleshoot potential off-target effects of this compound?
A4: If you suspect off-target effects, a systematic approach is recommended. Start by performing a dose-response experiment to determine if the observed phenotype is concentration-dependent. It is also advisable to use a structurally different H3R inverse agonist as a control; if the phenotype is not replicated, it may suggest an off-target effect of this compound. Additionally, genetic validation, such as using siRNA or CRISPR to knock down the H3R, can help confirm that the observed effect is on-target.
Troubleshooting Guide
If you suspect off-target binding of this compound in your experiments, follow this troubleshooting workflow:
Caption: A workflow for troubleshooting suspected off-target effects.
Data on this compound Selectivity
The following table summarizes the known binding affinities and functional activities of this compound.
| Target | Assay Type | Ki (nM) | % Inhibition @ 10 µM | Reference |
| Human H3 Receptor | cAMP Functional Assay | 0.3 | - | [5] |
| Human H3 Receptor | Radioligand Binding | 12 | - | [6] |
| hERG Channel | Patch-clamp | - | 12 | [5] |
Experimental Protocols
To rigorously assess the on-target and potential off-target effects of this compound, the following experimental protocols are recommended.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the histamine H3 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable H3R radioligand (e.g., [3H]-N-α-methylhistamine), and a range of concentrations of this compound.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct binding of this compound to the H3 receptor in a cellular context by measuring changes in the thermal stability of the target protein.
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat cultured cells expressing the H3 receptor with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of H3R using a specific antibody (e.g., via Western blot or ELISA).
-
Data Analysis: Plot the amount of soluble H3R as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Proteome-Wide Profiling (e.g., Affinity Chromatography-Mass Spectrometry)
This unbiased approach can identify both on-target and off-target interactions of this compound across the entire proteome.
Caption: Workflow for affinity chromatography-mass spectrometry.
Methodology:
-
Affinity Matrix Preparation: Chemically link this compound or a close analog to a solid support (e.g., agarose (B213101) beads).
-
Protein Binding: Incubate the affinity matrix with a cell or tissue lysate to allow proteins to bind to the immobilized compound.
-
Washing: Perform a series of washes with increasing stringency to remove proteins that bind non-specifically to the matrix.
-
Elution: Elute the proteins that are specifically bound to the immobilized this compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
-
Validation: Validate any identified potential off-targets using orthogonal methods, such as those described above.
References
- 1. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
LML134 Experimental Design: A Technical Support Resource for Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental design and troubleshooting for LML134, a histamine (B1213489) H3 receptor inverse agonist. The following information is intended to enhance the reproducibility of preclinical studies.
I. Troubleshooting Guides
Reproducibility in preclinical research is paramount. Below are troubleshooting guides for common in vitro assays used to characterize this compound.
In Vitro Assay Troubleshooting
| Experimental Problem | Potential Cause | Recommended Solution |
| Radioligand Binding Assay: High Non-Specific Binding | 1. Inadequate blocking of non-specific sites.2. Radioligand concentration too high.3. Insufficient washing. | 1. Optimize concentration of blocking agents (e.g., BSA).2. Titrate radioligand to the lowest concentration that provides a robust signal.[1]3. Increase wash steps and use ice-cold wash buffer. |
| Radioligand Binding Assay: Low or No Specific Binding | 1. Degraded receptor preparation.2. Incorrect radioligand concentration.3. Suboptimal incubation time. | 1. Ensure proper storage and handling of cell membranes or tissues.2. Use a radioligand concentration around the Kd value.3. Determine equilibrium by performing a time-course experiment. |
| cAMP Functional Assay: Low Signal or No Response to Agonist | 1. Low receptor expression in cells.2. Suboptimal agonist concentration or stimulation time.3. Ineffective phosphodiesterase (PDE) inhibition. | 1. Verify receptor expression via methods like Western blot.2. Perform a dose-response curve to determine the EC50.[2]3. Optimize the concentration of the PDE inhibitor (e.g., IBMX).[2] |
| cAMP Functional Assay: High Background Signal | 1. Autofluorescence from compounds or media.2. High basal cAMP levels in cells. | 1. Subtract background signal from control wells (no cells or no reagents).2. Serum-starve cells prior to the assay. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective histamine H3 receptor (H3R) inverse agonist.[3][4] The H3R is an autoreceptor on histaminergic neurons that inhibits the release of histamine. As an inverse agonist, this compound not only blocks the receptor but also reduces its basal activity, leading to an increased release of histamine and other neurotransmitters, which promotes wakefulness.
Q2: What are the key in vitro assays to characterize this compound's activity?
A2: The two primary in vitro assays are:
-
Radioligand Binding Assay: This assay determines the binding affinity (Ki) of this compound to the H3 receptor.
-
cAMP Functional Assay: This assay measures the ability of this compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger, to determine its functional potency as an inverse agonist (IC50).
Q3: What are the reported in vitro pharmacology values for this compound?
A3: The following table summarizes the key in vitro data for this compound.
| Parameter | Value | Assay Type |
| hH3R Ki | 12 nM | Radioligand Binding Assay |
| hH3R Ki | 0.3 nM | cAMP Assay |
Data sourced from Troxler, T. et al. ChemMedChem 2019.[5]
Q4: What is a suitable animal model to test the efficacy of this compound for shift work disorder?
A4: A rodent model of shift work is appropriate. This typically involves disrupting the animal's normal sleep-wake cycle by enforcing activity during their usual rest period (the light phase for nocturnal rodents).[6][7][8][9] Efficacy can be assessed by measuring parameters like locomotor activity, sleep-wake patterns using electroencephalography (EEG), and performance in cognitive tasks.[7]
Q5: What are common challenges when working with H3 receptor inverse agonists?
A5: A primary challenge has been managing the side effect of insomnia.[3][4] this compound was specifically designed for rapid brain penetration and a fast kinetic profile to achieve high receptor occupancy followed by quick disengagement, aiming to provide wakefulness-promoting effects without causing insomnia on the subsequent day.[5]
III. Experimental Protocols
Radioligand Binding Assay for H3 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A commonly used radioligand is [3H]-N-α-methylhistamine.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional potency (IC50) of this compound as an H3 receptor inverse agonist.
Methodology:
-
Cell Culture: Culture cells expressing the H3 receptor to an appropriate density.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator like forskolin (B1673556) to induce cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value. A decrease in forskolin-stimulated cAMP levels indicates inverse agonist activity.
Rodent Model of Shift Work Disorder
Objective: To evaluate the wakefulness-promoting effects of this compound in a model of shift work.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Housing: House animals under a 12:12 hour light:dark cycle.
-
Shift Work Simulation: During the light phase (the normal resting period), place the animals in a slowly rotating drum or use a gentle handling method to enforce wakefulness for a set period (e.g., 6-8 hours).[6]
-
Drug Administration: Administer this compound orally at the beginning of the "shift" period. Include a vehicle control group.
-
Outcome Measures:
-
Locomotor Activity: Monitor activity using infrared beam cages.
-
Sleep-Wake Analysis (EEG/EMG): For a more detailed analysis, implant animals with electrodes to record electroencephalogram (EEG) and electromyogram (EMG) to quantify time spent in wakefulness, NREM sleep, and REM sleep.
-
-
Data Analysis: Compare the outcome measures between the this compound-treated and vehicle-treated groups.
IV. Mandatory Visualizations
Caption: Signaling pathway of this compound as a histamine H3 receptor inverse agonist.
Caption: Experimental workflow for this compound from in vitro characterization to in vivo efficacy.
Caption: Decision tree for troubleshooting inconsistent this compound experimental results.
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. benchchem.com [benchchem.com]
- 3. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 5. | BioWorld [bioworld.com]
- 6. Rodent models to study the metabolic effects of shiftwork in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Rodent models to study the metabolic effects of shiftwork in humans [frontiersin.org]
- 9. Rodent models to study the metabolic effects of shiftwork in humans - Netherlands Institute for Neuroscience - Master the Mind [nin.nl]
Validation & Comparative
LML134 in Focus: A Comparative Guide to H3 Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histamine (B1213489) H3 receptor (H3R) inverse agonist LML134 with other prominent compounds in its class. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to be a valuable resource for researchers in neuroscience and drug development.
Introduction to H3 Receptor Inverse Agonists
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[2] Furthermore, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[3][4] The H3 receptor exhibits high constitutive activity, meaning it is active even in the absence of an agonist.[5]
H3 receptor inverse agonists are compounds that bind to the H3 receptor and reduce its basal activity. This action blocks the inhibitory effect of the receptor, leading to an increased release of histamine and other neurotransmitters.[2][5] This mechanism of action has made H3R inverse agonists promising therapeutic targets for a range of neurological and psychiatric disorders, including sleep-wake disorders, cognitive impairment, and attention-deficit hyperactivity disorder (ADHD).[2][3][6] Pitolisant (B1243001) is the first H3R inverse agonist to receive clinical approval for the treatment of narcolepsy.[7] this compound is a novel H3R inverse agonist developed for the treatment of excessive sleep disorders, designed with a specific pharmacokinetic profile to enhance wakefulness without causing insomnia.[8][9]
H3 Receptor Signaling Pathway
The H3 receptor is coupled to the Gαi/o subunit of the G protein complex. Its activation, or constitutive activity, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently impacts downstream signaling cascades, including the protein kinase A (PKA) pathway. H3R activation can also modulate other signaling pathways, such as the MAPK/ERK and Akt pathways. As an inverse agonist, this compound binds to the H3 receptor and stabilizes it in an inactive conformation, thereby attenuating these downstream signaling events and disinhibiting neurotransmitter release.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo pharmacological properties of this compound in comparison to other notable H3 receptor inverse agonists.
Table 1: In Vitro Pharmacological Profile of H3 Receptor Inverse Agonists
| Compound | hH3R Binding Affinity (Ki, nM) | hH3R Functional Activity (cAMP Assay) | Selectivity | Reference(s) |
| This compound | 12 | Ki = 0.3 nM | High selectivity against a panel of 137 targets, including H1, H2, and H4 receptors. | [9] |
| Pitolisant | ~1-3 | Inverse agonist | High selectivity. | [2] |
| Ciproxifan (B1662499) | 0.5 - 1.9 | pA2 = 9.06 | >1000-fold vs other amine receptors. | [10] |
| Thioperamide (B1682323) | ~2-4 | Inverse agonist | Moderate selectivity. | [10] |
| ABT-239 | pKi = 9.5 | Inverse agonist | High selectivity. | [3] |
| GSK189254 | pKi = 9.59 - 9.90 | pA2 = 9.06, pIC50 = 8.20 | >10,000-fold selectivity. | [3] |
Table 2: In Vivo Pharmacokinetic and Efficacy Profile of H3 Receptor Inverse Agonists
| Compound | Animal Model | Key Findings | Reference(s) |
| This compound | Rat | Rapid oral absorption (tmax = 0.5 h), rapid clearance (t1/2 = 0.44 h), good brain penetration. | [9] |
| Human | Reduced sleepiness at night in shift work disorder patients. | [11] | |
| Pitolisant | Rodent | Enhances wakefulness and improves cognitive performance. | [2] |
| Human | Effective in treating excessive daytime sleepiness and cataplexy in narcolepsy. | [7] | |
| Ciproxifan | Rodent | Improves cognitive performance in various memory tasks. | [10] |
| Thioperamide | Rodent | Increases wakefulness and improves memory. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro assays used to characterize H3 receptor inverse agonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the H3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human H3 receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high H3R expression (e.g., rat cerebral cortex).
-
Radioligand: A radiolabeled H3 receptor antagonist with high affinity, such as [3H]N-α-methylhistamine, is used.
-
Assay: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To determine the functional activity (inverse agonism) of a test compound at the H3 receptor.
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing the human H3 receptor are cultured in appropriate media.
-
Assay Setup: Cells are plated in multi-well plates and incubated.
-
Compound Addition: Cells are pre-incubated with varying concentrations of the test compound. Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
Incubation: The cells are incubated for a specific period to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: The ability of the inverse agonist to increase cAMP levels (by blocking the constitutive inhibitory activity of the H3R) is quantified, and the potency (EC50 or IC50) is determined.
Experimental Workflow
The preclinical evaluation of H3 receptor inverse agonists typically follows a structured workflow, from initial in vitro characterization to in vivo assessment of efficacy and safety.
Conclusion
This compound is a potent and highly selective H3 receptor inverse agonist with a pharmacokinetic profile designed for rapid onset and clearance.[9] This profile is intended to provide wakefulness-promoting effects without the mechanism-based side effect of insomnia that has been a challenge for other compounds in this class.[8] Preclinical and early clinical data suggest that this compound is effective in reducing sleepiness.[9][11]
Compared to other H3R inverse agonists, this compound's key differentiator appears to be its tailored pharmacokinetic properties. While compounds like pitolisant have demonstrated clinical success in treating narcolepsy, and others like ciproxifan and thioperamide have been valuable research tools, the development of this compound reflects a refined approach to targeting the H3 receptor for sleep-wake disorders.[2][10] Further clinical investigation will be crucial in fully elucidating the therapeutic potential and comparative efficacy of this compound in its intended indications. This guide provides a foundational overview to aid researchers in their understanding and evaluation of this evolving class of CNS therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of histamine H₃ antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of pharmacology and potential anti-obesity properties of H3 receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H3 receptor antagonists/inverse agonists: Where do they go? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 11. novctrd.com [novctrd.com]
A Comparative Analysis of LML134 and Pitolisant for Narcolepsy Treatment
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of LML134 and pitolisant (B1243001), two histamine (B1213489) H3 receptor (H3R) inverse agonists investigated for the treatment of sleep-wake disorders. While pitolisant is an approved medication for narcolepsy, this compound has been primarily studied in the context of shift work disorder, with publicly available data on its efficacy and safety in narcolepsy being unavailable.
This guide synthesizes the current scientific literature to present a comprehensive overview of their respective mechanisms of action, available clinical trial data, and experimental protocols. Due to the limited information on this compound in the context of narcolepsy, a direct comparison of clinical efficacy for this indication is not possible. The following sections will therefore detail the established profile of pitolisant in narcolepsy treatment and the known characteristics of this compound from studies in other areas.
Mechanism of Action: Targeting the Histamine H3 Receptor
Both this compound and pitolisant are antagonists/inverse agonists of the histamine H3 receptor.[1][2] This receptor primarily acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the release of histamine.[3][4] By blocking this receptor, these drugs increase the synthesis and release of histamine in the brain.[5][6] Histamine is a key wake-promoting neurotransmitter, and its enhanced signaling is believed to alleviate the excessive daytime sleepiness (EDS) characteristic of narcolepsy.[3][5] Furthermore, H3 receptors are also present as heteroreceptors on other non-histaminergic neurons, and their blockade can modulate the release of other neurotransmitters such as acetylcholine, norepinephrine, and dopamine, further contributing to wakefulness.[7][8]
A key differentiator in the development of this compound was a focus on a "fast-on/fast-off" kinetic profile.[2][9] This was intended to provide a rapid onset of action to promote wakefulness during the day, followed by a quick disengagement from the receptor to minimize the risk of insomnia, a potential side effect of prolonged H3R antagonism.[2][10]
Signaling Pathway of the Histamine H3 Receptor
Clinical Trial Data: A Tale of Two Indications
Direct comparative clinical trial data for this compound and pitolisant in narcolepsy is not available. Pitolisant has undergone extensive clinical development for narcolepsy, leading to its approval. In contrast, the clinical development of this compound has focused on shift work disorder.
Pitolisant for Narcolepsy
The efficacy and safety of pitolisant for the treatment of narcolepsy have been established in several randomized, controlled clinical trials, most notably the HARMONY program.
Table 1: Summary of Key Pitolisant Clinical Trials in Narcolepsy
| Trial | Phase | Primary Endpoint | Key Efficacy Results | Safety/Tolerability |
| HARMONY 1 | III | Change in Epworth Sleepiness Scale (ESS) score | Significant reduction in ESS score vs. placebo.[12] | Generally well-tolerated; most common adverse events were headache, insomnia, and nausea.[12] |
| HARMONY CTP | III | Change in weekly rate of cataplexy | Significant reduction in the weekly rate of cataplexy vs. placebo.[13] | Similar safety profile to HARMONY 1.[13] |
| HARMONY III | III (Open-label, long-term) | Safety and efficacy over 12 months | Sustained improvement in ESS and reduction in cataplexy, hallucinations, and sleep paralysis.[14][15] | Common adverse events included headache, insomnia, weight gain, and anxiety.[14] |
This compound for Shift Work Disorder
Information on this compound is primarily derived from a Phase II proof-of-concept study (CLML134X2201) in patients with shift work disorder.
Table 2: Summary of this compound Phase II Trial in Shift Work Disorder
| Trial | Phase | Primary Endpoint | Key Efficacy Results | Safety/Tolerability |
| CLML134X2201 | II | Wakefulness promotion (measured by MSLT) | Participants were less sleepy at night after taking this compound compared to placebo.[1][16] | Concluded to be safe for participants in the trial; the most common adverse event was headache.[1][16] |
Experimental Protocols
Pitolisant: The HARMONY Program
The HARMONY trials were pivotal in establishing the clinical profile of pitolisant.
HARMONY 1 (NCT01067222): This was a randomized, double-blind, placebo-controlled, parallel-group study.[2][12]
-
Participants: Adult patients with narcolepsy with or without cataplexy, and an ESS score ≥ 14.[17]
-
Intervention: Patients received either pitolisant (up to 35.6 mg/day), placebo, or modafinil (B37608) (as an active comparator) for 8 weeks.[2][17]
-
Primary Outcome: Change from baseline in the Epworth Sleepiness Scale (ESS) score.[17]
-
Secondary Outcomes: Maintenance of Wakefulness Test (MWT), Sustained Attention to Response Task (SART), and daily rate of cataplexy.[17]
HARMONY CTP (NCT01800045): This was a randomized, double-blind, placebo-controlled, parallel-group study focusing on cataplexy.[7][13]
-
Participants: Adult patients with narcolepsy with a high frequency of cataplexy (at least 3 attacks per week) and an ESS score ≥ 12.[2][13]
-
Intervention: Patients received either pitolisant (up to 35.6 mg/day) or placebo for 7 weeks.[2][13]
-
Primary Outcome: Change from baseline in the weekly rate of cataplexy.[13]
-
Secondary Outcomes: ESS score, MWT, and Clinical Global Impression of Severity (CGI-S).[18]
This compound: Shift Work Disorder Study
The available information on the this compound Phase II trial (CLML134X2201) provides a high-level overview of the study design.
-
Participants: 24 adult men and women who worked night shifts and were identified as having shift work disorder, confirmed by a Multiple Sleep Latency Test (MSLT) showing a sleep latency of 8 minutes or less.[1][16]
-
Design: A randomized, subject and investigator-blinded, placebo-controlled, cross-over study.[1]
-
Intervention: Participants received both this compound and a placebo during different treatment periods.[16]
-
Primary Outcome: The primary measure of sleepiness was the MSLT, which assesses how quickly a person falls asleep in a quiet environment during the day.[1][16]
Conclusion
Pitolisant is a well-characterized H3R antagonist/inverse agonist with proven efficacy and a generally acceptable safety profile for the treatment of both excessive daytime sleepiness and cataplexy in adult patients with narcolepsy. Its mechanism of action, centered on enhancing histaminergic neurotransmission, offers a unique therapeutic approach compared to traditional stimulants.
This compound, another H3R inverse agonist, was designed with a specific pharmacokinetic profile to potentially mitigate the risk of insomnia. However, its clinical development has been focused on shift work disorder, and there is a lack of publicly available data regarding its use in narcolepsy. Therefore, a direct comparison of its efficacy and safety with pitolisant for narcolepsy treatment is not feasible at this time.
For researchers and drug development professionals, pitolisant serves as a benchmark for H3R-targeted therapies in narcolepsy. The development of this compound, with its focus on a differentiated kinetic profile, highlights a key area of consideration for future drug design in this class. Further research, including head-to-head comparative trials and studies of this compound in a narcolepsy population, would be necessary to fully elucidate the relative merits of these two compounds for the treatment of narcolepsy.
References
- 1. novctrd.com [novctrd.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. novartis.com [novartis.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 9. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Animal Models of Narcolepsy: From Orexin Deficiency to Immune Mechanisms and Regenerative Therapies [mdpi.com]
- 13. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Table 8, Summary of Baseline Characteristics — HARMONY 1 (ITT Population) Trial - Pitolisant Hydrochloride (Wakix) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Table 19, Sleepiness — HARMONY CTP (ITT Population) Trial - Pitolisant Hydrochloride (Wakix) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Efficacy of LML134 and Modafinil: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical profiles of LML134 and modafinil (B37608), two compounds with wake-promoting properties. The information is compiled from available preclinical data to assist researchers in understanding their distinct mechanisms of action and pharmacological characteristics. It is important to note that to date, no head-to-head preclinical studies directly comparing this compound and modafinil have been published. The following comparison is a synthesis of data from separate preclinical investigations of each compound.
Overview of Compounds
This compound is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist.[1][2][3][4] Its mechanism is designed to enhance wakefulness by increasing histamine release in the brain.[2] Developed by Novartis, this compound has been investigated for the treatment of excessive sleep disorders.[1][2] It is characterized by rapid absorption and clearance, a profile intended to promote wakefulness during the day without causing insomnia the following night.[1][2][3]
Modafinil is a widely prescribed wake-promoting agent used to treat narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[5][6][7] Its precise mechanism of action is not fully understood but is known to be complex, involving the modulation of multiple neurotransmitter systems, including dopamine (B1211576), norepinephrine, serotonin, glutamate, GABA, histamine, and orexin (B13118510).[6][8][9] Modafinil also exhibits neuroprotective and cognitive-enhancing effects in preclinical models.[5][6][10]
Comparative Preclinical Data
The following tables summarize the available quantitative preclinical data for this compound and modafinil.
Table 1: Receptor Binding and In Vitro Activity
| Parameter | This compound | Modafinil |
| Primary Target | Histamine H3 Receptor (H3R) | Dopamine Transporter (DAT) |
| Mechanism | Inverse Agonist | Reuptake Inhibitor |
| hH3R Ki (cAMP assay) | 0.3 nM[1] | Not reported |
| hH3R Ki (binding assay) | 12 nM[1] | Not reported |
| DAT Binding | Not a primary target | Binds to DAT and inhibits dopamine reuptake[8][11] |
| Other Targets | Highly selective for H3R over H1, H2, H4 and 137 other targets[1] | Affects norepinephrine, serotonin, glutamate, GABA, histamine, and orexin systems[6][8][9] |
Table 2: Pharmacokinetic Properties in Rats
| Parameter | This compound | Modafinil |
| Absorption | Rapid oral absorption, tmax of 0.5 hours[1] | Information not available in search results |
| Fraction Absorbed | 44%[1] | Information not available in search results |
| Terminal Half-life (IV) | 0.44 hours[1] | Information not available in search results |
| Plasma Protein Binding (rat) | Fu = 39.0%[1] | Information not available in search results |
| Brain Penetration | Rapid, leading to high H3R occupancy[1][2] | Information not available in search results |
Table 3: Preclinical Efficacy on Wakefulness in Rodent Models
| Animal Model | This compound | Modafinil |
| Rat | Data on wakefulness promotion from clinical trials in shift work disorder patients exists, but specific preclinical data is not detailed in the provided results.[12] | Dose-dependently increases wakefulness. At 75 mg/kg, wakefulness increased to 80% in the second hour post-injection. At 150 mg/kg, wakefulness was >95% in the first hour and 96% in the second hour.[13] |
| Mouse | Information not available in search results | Produces behavioral arousal without inducing stereotyped behaviors.[5][14] Unlike methamphetamine, it produces more consolidated periods of wakefulness and does not cause rebound hypersomnolence.[6] |
Signaling Pathways and Mechanisms of Action
This compound: Histamine H3 Receptor Inverse Agonism
This compound acts as an inverse agonist at the histamine H3 receptor, which is an autoreceptor on histaminergic neurons. By inhibiting the constitutive activity of the H3 receptor, this compound disinhibits histamine release, leading to increased levels of this wake-promoting neurotransmitter in the synaptic cleft. This, in turn, activates postsynaptic histamine H1 receptors, promoting arousal.
Caption: Signaling pathway of this compound as a histamine H3 receptor inverse agonist.
Modafinil: A Multi-Target Approach
Modafinil's mechanism is more complex and not fully elucidated. It is believed to act on multiple targets to produce its wake-promoting effects. A primary mechanism is the inhibition of the dopamine transporter (DAT), which increases extracellular dopamine levels.[8][11] Additionally, it influences several other neurotransmitter systems that play a role in arousal and cognition.
Caption: Proposed multi-target mechanism of action for modafinil.
Experimental Protocols
Detailed experimental protocols were not fully available in the provided search results. However, based on standard preclinical assessments for wake-promoting agents, the following outlines the likely methodologies used.
In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity and functional activity of the compounds at their respective targets.
-
Methodology:
-
Receptor Binding Assays: Membranes from cells expressing the target receptor (e.g., histamine H3 or dopamine transporter) are incubated with a radiolabeled ligand and varying concentrations of the test compound (this compound or modafinil). The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, and the binding affinity (Ki) is calculated.
-
Functional Assays (e.g., cAMP Assay for this compound): Cells expressing the target receptor are treated with the test compound. The functional consequence of receptor activation or inhibition (e.g., changes in intracellular cyclic AMP levels for G-protein coupled receptors) is measured to determine the compound's potency (EC50 or IC50) and efficacy (agonist, antagonist, or inverse agonist activity).
-
Rodent Wakefulness and Locomotor Activity Studies
-
Objective: To assess the in vivo efficacy of the compounds on wakefulness and general activity.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Surgical Implantation: Animals are implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Drug Administration: Animals are administered various doses of this compound, modafinil, or vehicle control, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Data Recording: EEG/EMG and locomotor activity are recorded continuously for a set period (e.g., 2-4 hours) post-dosing.
-
Data Analysis: The percentage of time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep is quantified. Locomotor activity is measured as beam breaks or distance traveled in an open field.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel wake-promoting agent.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 5. pure.ul.ie [pure.ul.ie]
- 6. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Use and Risk of Modafinil, a Novel Waking Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. Psychostimulants as cognitive enhancers – the evidence for the use and abuse of smart drugs | ACNR [acnr.co.uk]
- 11. Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. novctrd.com [novctrd.com]
- 13. jneurosci.org [jneurosci.org]
- 14. pure.ul.ie [pure.ul.ie]
Validating LML134's Fast-On/Fast-Off Receptor Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor kinetics of LML134, a novel histamine (B1213489) H3 receptor (H3R) inverse agonist, with other relevant compounds. The defining characteristic of this compound is its rapid association with and dissociation from the H3 receptor, a "fast-on/fast-off" kinetic profile designed to offer therapeutic benefits for conditions like excessive sleep disorders while minimizing mechanism-based side effects such as insomnia.[1][2][3] This document summarizes the available quantitative data, details the experimental protocols used to validate these kinetics, and visualizes the associated signaling pathways and experimental workflows.
Comparative Analysis of Receptor Binding Kinetics
The "fast-on/fast-off" kinetics of this compound are a key differentiator from other H3R inverse agonists. This profile is characterized by a rapid attainment of high receptor occupancy in the brain, followed by a swift disengagement from the target.[1][2][4] This is hypothesized to provide a wake-promoting effect during the day without the lingering receptor interaction that could lead to insomnia at night.[2][3][4]
While specific association (k_on) and dissociation (k_off) rate constants for this compound are not publicly available, its kinetic profile can be inferred from receptor occupancy studies and compared to other H3R modulators.
Table 1: In Vitro and In Vivo Properties of this compound and Comparator Compounds
| Compound | Target | Assay Type | Value | Species | Reference |
| This compound | human H3R | cAMP Functional Assay (K_i) | 0.3 nM | Human | [1] |
| human H3R | Radioligand Binding Assay (K_i) | 12 nM | Human | [1] | |
| Rat H3R | In vivo Receptor Occupancy (t_max) | 0.5 hours | Rat | [1] | |
| Rat H3R | In vivo Receptor Occupancy (Terminal Half-life) | 0.44 hours | Rat | [1] | |
| Pitolisant (B1243001) | human H3R | Radioligand Binding Assay (K_i) | 0.16 nM | Human | [5] |
| human H3R | Inverse Agonist Effect (EC_50) | 1.5 nM | Human | [5] | |
| Bavisant | Rat H3R | In vivo Receptor Occupancy | Slower dissociation than this compound | Rat | [4] |
Experimental Validation of Fast-Off Kinetics
The rapid dissociation of this compound from the H3 receptor has been demonstrated through in vivo receptor occupancy studies in rats. The following graph, based on data from Troxler, T. et al. (2019), illustrates the time course of brain H3 receptor occupancy after oral administration of this compound compared to another H3R inverse agonist, bavisant.
As the data illustrates, this compound demonstrates a significantly faster decline in receptor occupancy compared to bavisant, providing quantitative evidence for its "fast-off" kinetic profile.
Experimental Protocols
Radioligand Binding Assay for H3 Receptor Affinity (K_i)
This protocol outlines a representative method for determining the binding affinity (K_i) of a test compound like this compound for the histamine H3 receptor through competitive displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human histamine H3 receptor are cultured and harvested.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.
-
The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A fixed concentration of the radioligand, typically [³H]-N-alpha-methylhistamine (e.g., 1 nM).
-
Varying concentrations of the unlabeled test compound (e.g., this compound) or a reference compound. For determining non-specific binding, a high concentration of a known H3R ligand (e.g., 10 µM thioperamide) is used.
-
The prepared cell membrane suspension (typically 20-50 µg of protein).
-
-
The plate is incubated, usually for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is then measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data is then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As an inverse agonist, this compound is thought to stabilize the inactive conformation of the receptor, thereby reducing its constitutive activity and blocking the effects of agonists like histamine. This leads to an increase in the synthesis and release of histamine and other neurotransmitters.
References
- 1. | BioWorld [bioworld.com]
- 2. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 3. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of LML134 and Other Leading Wake-Promoting Agents
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparative Guide
In the landscape of pharmacological interventions for disorders of excessive sleepiness, a novel agent, LML134, has emerged with a distinct mechanism of action. This guide provides a comprehensive, data-driven comparison of this compound with other prominent wake-promoting agents: modafinil (B37608), armodafinil (B1684309), solriamfetol (B1681049), and pitolisant (B1243001). Through a detailed examination of their mechanisms, clinical efficacy, safety profiles, and the experimental protocols used in their evaluation, this document aims to equip researchers and drug development professionals with the critical information needed for informed decision-making and future research endeavors.
Mechanism of Action: A Divergence in Pathways
The wake-promoting agents discussed herein achieve their effects through distinct neurobiological pathways. This compound and pitolisant represent a targeted approach to the histaminergic system, while modafinil, armodafinil, and solriamfetol primarily modulate the dopaminergic and noradrenergic systems.
This compound and Pitolisant: Targeting the Histamine (B1213489) H3 Receptor
This compound is a potent and selective inverse agonist of the histamine H3 receptor.[1] This receptor acts as an autoreceptor on histaminergic neurons, inhibiting the release of histamine. By blocking this inhibitory signal, this compound increases the synthesis and release of histamine in the brain, a neurotransmitter crucially involved in maintaining wakefulness.[2][3] A key feature in the development of this compound was the focus on achieving high receptor occupancy with a rapid disengagement from the receptor, a kinetic profile designed to provide therapeutic benefits while minimizing the risk of insomnia.[1]
Similarly, pitolisant is also a histamine H3 receptor antagonist/inverse agonist, enhancing histaminergic transmission to promote wakefulness.[2][3]
Modafinil and Armodafinil: A Focus on Dopamine (B1211576)
The precise mechanism of modafinil and its R-enantiomer, armodafinil, is not fully elucidated but is known to differ from that of traditional stimulants. Evidence suggests that they act as dopamine transporter (DAT) inhibitors, leading to an increase in synaptic dopamine levels.[4][5] This action is thought to be a key contributor to their wake-promoting effects.
Solriamfetol: A Dual Dopamine and Norepinephrine (B1679862) Reuptake Inhibitor
Solriamfetol functions as a dopamine and norepinephrine reuptake inhibitor (DNRI).[6][7][8] By blocking the reuptake of these two key neurotransmitters involved in arousal and alertness, solriamfetol enhances their signaling in the brain.[6][7][8] It has a low affinity for the serotonin (B10506) transporter.[6]
Clinical Efficacy: A Comparative Analysis of Placebo-Controlled Trials
While direct head-to-head trials of this compound against other wake-promoting agents are not yet available, a comparative analysis of data from placebo-controlled trials in relevant patient populations—primarily Shift Work Disorder (SWD) and Narcolepsy—provides valuable insights into their relative efficacy. The Multiple Sleep Latency Test (MSLT) and the Maintenance of Wakefulness Test (MWT), objective measures of the ability to remain awake, and the Epworth Sleepiness Scale (ESS), a subjective measure of sleepiness, are the primary endpoints considered.
Table 1: Comparison of Efficacy in Shift Work Disorder (SWD)
| Agent | Trial Identifier | Dose | Primary Endpoint | Baseline (minutes) | Change from Baseline (minutes) | Placebo Change (minutes) | p-value |
| This compound | CLML134X2201[9] | - | MSLT | - | Stayed awake longer | - | - |
| Modafinil | NCT00034747[10][11] | 200 mg | MSLT | 2.1 | +1.7 | +0.3 | p=0.002 |
| Armodafinil | NCT00080288[12][13] | 150 mg | MSLT | 2.3 | +3.0 | +0.4 | p<0.001 |
Table 2: Comparison of Efficacy in Narcolepsy
| Agent | Trial Identifier(s) | Dose(s) | Primary Endpoint | Baseline | Change from Baseline | Placebo Change | p-value |
| Solriamfetol | NCT02348593[3][4][14] | 150 mg | MWT (minutes) | 7.5 | +9.8 | +2.1 | p<0.0001 |
| 300 mg | MWT (minutes) | 7.5 | +12.3 | +2.1 | p<0.0001 | ||
| 150 mg | ESS | 17.2 | -5.4 | -1.6 | p<0.0001 | ||
| 300 mg | ESS | 17.2 | -6.4 | -1.6 | p<0.0001 | ||
| Pitolisant | HARMONY 1 & CTP[15][16][17][18] | up to 35.6 mg | MWT (minutes) | ~3.4 | +6.9 | +3.4 | p=0.017 |
| ESS | ~17.5 | -6.1 | -2.3 | p<0.001 | |||
| Modafinil | US Modafinil in Narcolepsy Multicenter Study Group[19][20] | 200 mg/400 mg | MSLT & MWT | - | Significant improvement | - | - |
| ESS | - | Significant improvement | - | - |
Safety and Tolerability: A Summary of Common Adverse Events
The safety profiles of these agents are a critical consideration. The following table summarizes the most frequently reported adverse events in clinical trials.
Table 3: Common Adverse Events (Frequency >5% and greater than placebo)
| Agent | Common Adverse Events |
| This compound | Headache[9] |
| Modafinil | Headache, Nausea, Nervousness, Anxiety, Insomnia[21] |
| Armodafinil | Headache, Nausea, Dizziness, Insomnia[22] |
| Solriamfetol | Headache, Nausea, Decreased appetite, Nasopharyngitis, Dry mouth, Anxiety[3][14] |
| Pitolisant | Headache, Insomnia, Nausea, Anxiety[23] |
Experimental Protocols
A detailed understanding of the methodologies employed in the clinical evaluation of these agents is essential for interpreting the results and designing future studies.
Multiple Sleep Latency Test (MSLT) / Maintenance of Wakefulness Test (MWT)
-
Objective: To objectively measure the physiological tendency to fall asleep (MSLT) or the ability to remain awake (MWT) in a quiet, dark environment.
-
Protocol Overview (based on SWD and Narcolepsy trials):
-
Patient Preparation: Patients are instructed to maintain a regular sleep-wake schedule for at least one week prior to the test, documented with sleep diaries and/or actigraphy. A nocturnal polysomnogram is typically performed the night before the MSLT/MWT to rule out other sleep disorders and ensure adequate sleep.
-
Test Conditions: The test consists of a series of nap opportunities (typically 4-5) at 2-hour intervals throughout the day (for narcolepsy) or during the night shift (for SWD).[24][25]
-
Procedure: For each nap, the patient lies down in a quiet, dark room and is instructed to try to fall asleep (MSLT) or stay awake (MWT).[24][25]
-
Data Recording: Sleep onset is determined by polysomnographic monitoring (EEG, EOG, EMG).
-
Sleep Latency: The time from "lights out" to the first epoch of sleep is recorded for each nap. The mean sleep latency across all naps is calculated.[24][25]
-
Test Termination: Each nap trial is typically 20 minutes long. If no sleep occurs, the latency is recorded as 20 minutes.[25]
-
Histamine H3 Receptor Occupancy by Positron Emission Tomography (PET)
-
Objective: To quantify the binding of a drug to its target receptor in the living human brain.
-
Protocol Overview (general principles):
-
Radioligand Administration: A radiolabeled ligand that specifically binds to the H3 receptor is administered intravenously.
-
PET Imaging: A PET scanner detects the radiation emitted by the radioligand, allowing for the visualization and quantification of its distribution in the brain.
-
Baseline Scan: A PET scan is performed before administration of the study drug to measure baseline receptor availability.
-
Post-Dose Scan: After administration of the drug (e.g., this compound), a second PET scan is performed.
-
Receptor Occupancy Calculation: The reduction in radioligand binding after drug administration is used to calculate the percentage of H3 receptors occupied by the drug.
-
In Vitro Histamine H3 Receptor Binding Assay
-
Objective: To determine the affinity of a compound for the histamine H3 receptor.
-
Protocol Overview:
-
Membrane Preparation: Cell membranes expressing the human histamine H3 receptor are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the H3 receptor (e.g., [3H]-N-α-Methylhistamine) is used.
-
Competition Binding: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical clinical trial workflow for evaluating wake-promoting agents.
Caption: Mechanisms of Action of Different Wake-Promoting Agents.
Caption: Generalized Clinical Trial Workflow for Wake-Promoting Agents.
Conclusion
References
- 1. dovepress.com [dovepress.com]
- 2. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized study of solriamfetol for excessive sleepiness in narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novctrd.com [novctrd.com]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. Armodafinil for Treatment of Excessive Sleepiness Associated With Shift Work Disorder: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Armodafinil for treatment of excessive sleepiness associated with shift work disorder: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pitolisant Treatment Improves Excessive Daytime Sleepiness and Reduces Cataplexy in Narcolepsy - - Practical Neurology [practicalneurology.com]
- 16. Pitolisant Delivers Clinical Improvements as Early as 2 Weeks After Starting Treatment - - Practical Neurology [practicalneurology.com]
- 17. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Randomized trial of modafinil as a treatment for the excessive daytime somnolence of narcolepsy: US Modafinil in Narcolepsy Multicenter Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Does Modafinil Treat Shift-work Sleep Disorder? [medscape.com]
- 22. A Phase 3, Double-Blind, Randomized, Placebo-Controlled Study of Armodafinil for Excessive Sleepiness Associated With Jet Lag Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HARMONY BIOSCIENCES PRESENTS POST-HOC ANALYSIS OF WAKIX® (PITOLISANT) PIVOTAL DATA IN ADULTS WITH HIGH BURDEN OF NARCOLEPSY SYMPTOMS [prnewswire.com]
- 24. The effects of armodafinil on objective sleepiness and performance in a shift work disorder sample unselected for objective sleepiness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
Benchmarking LML134's safety profile against competitors
This guide provides a comprehensive comparison of the safety profile of LML134, an investigational histamine (B1213489) H3 receptor inverse agonist, against key competitors in the therapeutic area of shift work disorder (SWD). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's standing within the current treatment landscape. Data presented is collated from publicly available clinical trial information and scientific publications.
Overview of this compound and Competitors
This compound is a novel histamine H3 receptor inverse agonist developed for the treatment of excessive sleepiness.[1] Its mechanism of action is designed to offer high receptor occupancy with rapid disengagement, aiming to minimize the risk of insomnia, a common side effect of other wake-promoting agents.[1] For the purpose of this comparative analysis, the following drugs, approved for the treatment of excessive sleepiness associated with SWD or narcolepsy, have been selected as key competitors:
-
Pitolisant (B1243001) (Wakix®): A histamine H3 receptor antagonist/inverse agonist.
-
Solriamfetol (B1681049) (Sunosi®): A dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor.
-
Armodafinil (B1684309) (Nuvigil®): The R-enantiomer of modafininil, a wakefulness-promoting agent.
-
Modafinil (B37608) (Provigil®): A widely prescribed wakefulness-promoting agent.
Comparative Safety Profile: Adverse Events
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for this compound and its competitors, as reported in their respective clinical trials. It is important to note that direct comparison of these rates should be done with caution due to potential differences in study design, patient populations, and adverse event reporting methodologies.
| Adverse Event | This compound | Pitolisant (Wakix®) | Solriamfetol (Sunosi®) | Armodafinil (Nuvigil®) | Modafinil (Provigil®) | Placebo |
| Headache | Most Common AE[2] | 19%[3] | 10.1%[4] | ≥5%[5] | 34%[6] | 23%[6] |
| Nausea | Not Reported as Common | 6%[3][7][8] | 7.9%[4] | ≥5%[5] | 11%[6] | 3%[6] |
| Insomnia | Not Reported as Common | 6%[3][7][8] | ≥5%[9] | ≥5%[5] | Not Reported as Common | Not Reported |
| Anxiety | Not Reported as Common | 5%[3][7][8] | 7.0%[4] | Not Reported as Common | <1% (Reason for discontinuation) | Not Reported |
| Decreased Appetite | Not Reported as Common | 2%[3] | 7.6%[4] | Not Reported as Common | Not Reported | Not Reported |
| Dizziness | Not Reported as Common | Not Reported as Common | Not Reported as Common | ≥5%[5] | <1% (Reason for discontinuation) | Not Reported |
| Dry Mouth | Not Reported as Common | 2%[3] | ≥5%[9] | Not Reported as Common | Not Reported | Not Reported |
| Nasopharyngitis | Not Reported as Common | Not Reported as Common | 5.1%[4] | Not Reported as Common | Not Reported | Not Reported |
Note: Data for this compound is qualitative based on available summaries.[2] Percentages for competitors are derived from placebo-controlled trials in relevant patient populations.
Detailed Experimental Protocols
While complete, detailed protocols for all safety assessments are proprietary, this section outlines the general methodologies employed in the clinical evaluation of these compounds based on publicly available information.
This compound (Based on trial CLML134X2201)
-
Adverse Event Monitoring: The protocol for the this compound trial included systematic monitoring and recording of all adverse events (AEs). An AE was defined as any untoward medical occurrence in a participant administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment. All AEs were documented, and serious adverse events (SAEs) were subject to expedited reporting.[10] Non-directed questioning was used to elicit AE information from participants.[10]
Pitolisant (Wakix®)
-
Cardiovascular Safety: The cardiac safety of pitolisant was evaluated in pooled analyses of randomized, placebo-controlled studies and a 12-month open-label study.[11][12][13] Assessments included monitoring of heart rate, systolic and diastolic blood pressure, and electrocardiograms (ECGs) with a specific focus on the QTc interval.[11][12][13] In a dedicated QT study with healthy volunteers, the effect of pitolisant on the QTc interval was assessed.[11][12][13]
-
Abuse Potential Assessment: The abuse potential of pitolisant was evaluated in a randomized, double-blind, active- and placebo-controlled crossover study.[14] This study was conducted in non-dependent, recreational stimulant users to compare the effects of single-dose pitolisant with a stimulant (phentermine HCl) and placebo.[14]
Solriamfetol (Sunosi®)
-
General Safety Monitoring: The safety and tolerability of solriamfetol were assessed through the monitoring of treatment-emergent adverse events (TEAEs), clinical laboratory tests, vital signs, and ECGs.[15]
-
Psychiatric Safety Monitoring: Due to the observation of psychiatric adverse events such as anxiety, insomnia, and irritability in clinical trials, cautious use and monitoring are recommended in patients with pre-existing psychosis or bipolar disorder.[16] The Columbia-Suicide Severity Rating Scale (C-SSRS) was used to assess for suicidal ideation and behavior.[15]
-
Withdrawal Effects Assessment: The potential for withdrawal effects was explored following abrupt discontinuation of solriamfetol during a double-blind, randomized withdrawal period in a long-term safety study.[15]
Armodafinil (Nuvigil®) and Modafinil (Provigil®)
-
Dermatologic Adverse Event Assessment: Given reports of rare but serious skin reactions, including Stevens-Johnson syndrome (SJS), with modafinil and armodafinil, protocols for clinical trials included rigorous and standardized assessment and follow-up of any skin rashes.[17][18] This included evaluation by a dermatologist and detailed documentation.[17] Protocol-defined adverse events requiring expedited reporting included skin rash and hypersensitivity reactions.[19]
-
Abuse Liability Assessment: The abuse potential of modafinil was evaluated in preclinical behavioral assays and in human studies comparing its effects to a stimulant like methylphenidate in individuals with a history of substance abuse.[20][21][22][23] These studies assessed subjective effects, behavioral responses, and physiological changes.[21][23]
Visualizations
Signaling Pathway
Caption: this compound Signaling Pathway
Experimental Workflows
Caption: Adverse Event Monitoring Workflow
Caption: Cardiovascular Safety Assessment Workflow
References
- 1. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novctrd.com [novctrd.com]
- 3. wakixhcp.com [wakixhcp.com]
- 4. Solriamfetol for Excessive Sleepiness in Obstructive Sleep Apnea (TONES 3). A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Evaluation of the Safety of Modafinil for Treatment of Excessive Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wakixhcp.com [wakixhcp.com]
- 8. neurologylive.com [neurologylive.com]
- 9. jcsm.aasm.org [jcsm.aasm.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. neurology.org [neurology.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. sleepreviewmag.com [sleepreviewmag.com]
- 15. Long-term study of the safety and maintenance of efficacy of solriamfetol (JZP-110) in the treatment of excessive sleepiness in participants with narcolepsy or obstructive sleep apnea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orpdl.org [orpdl.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Severe cutaneous adverse reaction reports with modafinil and armodafinil [hsa.gov.sg]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Evaluation of the abuse liability of modafinil and other drugs for excessive daytime sleepiness associated with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. "Evaluation of Modafinil in Preclinical Behavioral Assays of Abuse Liab" by Amanda J. Quisenberry [scholarworks.wmich.edu]
- 23. An evaluation of the abuse potential of modafinil using methylphenidate as a reference - PubMed [pubmed.ncbi.nlm.nih.gov]
LML134: A Leap Forward in H3R Antagonism, Prioritizing Efficacy Without Sacrificing Sleep
A new generation of histamine (B1213489) H3 receptor (H3R) inverse agonists, exemplified by LML134, is poised to redefine the therapeutic landscape for sleep-wake disorders. Developed to address a key limitation of first-generation agents, this compound offers the promise of promoting wakefulness without the persistent side effect of insomnia. This guide provides a detailed comparison of this compound and first-generation H3R antagonists, supported by experimental data, for researchers, scientists, and drug development professionals.
First-generation histamine H3 receptor (H3R) antagonists have shown potential in treating various central nervous system disorders, including narcolepsy, by enhancing histaminergic and other neurotransmitter release. However, their clinical utility has been hampered by a significant side effect: insomnia.[1][2][3] This is largely attributed to their prolonged receptor occupancy, which continues to exert a wake-promoting effect even during desired sleep periods.[4] this compound, a novel H3R inverse agonist, was specifically designed to overcome this hurdle by exhibiting a unique "fast-on/fast-off" kinetic profile, aiming for high receptor occupancy for therapeutic effect during the day, followed by rapid disengagement to allow for normal sleep.[2][4]
Comparative Pharmacological and Pharmacokinetic Profiles
The therapeutic advantage of this compound lies in its distinct pharmacokinetic and pharmacodynamic properties when compared to first-generation H3R antagonists like pitolisant (B1243001) and thioperamide.
| Parameter | This compound | Pitolisant (First-Generation) | Thioperamide (First-Generation) |
| Mechanism of Action | H3R Inverse Agonist | H3R Inverse Agonist | H3R Antagonist |
| Key Therapeutic Advantage | Rapid receptor disengagement to avoid insomnia[2][4] | Established efficacy in narcolepsy[5] | Preclinical tool for H3R research[1] |
| Human H3R Binding Affinity (Ki) | 12 nM (binding assay)[6] | High affinity[4] | ~4.3 nM[1] |
| Human H3R Functional Activity (Ki) | 0.3 nM (cAMP assay)[6] | Not specified | Not specified |
| In Vivo Receptor Occupancy | Rapid and high, with faster dissociation than other antagonists[4] | Prolonged duration of receptor occupancy[4] | High occupancy at effective doses[1] |
| Plasma Half-life (t1/2) in Rats | 0.44 hours (IV)[6] | Not directly compared | Not directly compared |
| Plasma Half-life (t1/2) in Humans | Not specified | ~11 hours[4] | Not applicable (preclinical) |
| Primary Indication (Clinical Development) | Shift Work Disorder[7] | Narcolepsy[5] | Preclinical research |
| Common Adverse Effects | Headache[7] | Insomnia, nausea, anxiety, headache[5] | Not applicable (preclinical) |
Head-to-Head Preclinical Evidence: Receptor Occupancy
A key preclinical study highlights the differential receptor occupancy kinetics of this compound. While a direct comparison with a first-generation antagonist in the same study is not publicly available, a study by Troxler et al. (2019) compared the in vivo receptor occupancy of this compound with another H3R antagonist, bavisant, in rats. The results demonstrated that while both compounds achieved high initial receptor occupancy, this compound showed a significantly faster decline in occupancy over time, supporting its "fast-off" kinetic profile designed to minimize the risk of insomnia.[4]
Clinical Efficacy and Safety of this compound
A clinical trial (NCT03141086) investigating this compound for the treatment of shift work disorder demonstrated its efficacy in promoting wakefulness. Participants treated with this compound showed a significant reduction in sleepiness compared to placebo. The most commonly reported adverse event was headache, and importantly, the trial data did not show that this compound negatively affected daytime sleep, though further research was noted as necessary.[7] This clinical finding aligns with the preclinical design philosophy of this compound to avoid the insomnia associated with first-generation H3R antagonists.
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these compounds, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: H3R Signaling and Drug Intervention.
Caption: Drug Development Workflow for H3R Antagonists.
Experimental Protocols
Competitive Radioligand Binding Assay for H3 Receptor Affinity (Ki)
This assay determines the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human H3 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-N-α-methylhistamine or a similar high-affinity H3R radioligand.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known H3R ligand like clobenpropit.
-
Test compounds (this compound, first-generation antagonists) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-hH3R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in fresh buffer. Repeat the wash step. Finally, resuspend the pellet in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle. For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Receptor Occupancy Study
This experiment measures the extent and duration of H3 receptor binding by a drug in a living animal.
Materials:
-
Male Wistar rats or a similar rodent model.
-
Test compounds (this compound, first-generation antagonists) formulated for oral or intravenous administration.
-
A radiolabeled H3R tracer (e.g., [³H]-N-α-methylhistamine) or a non-radiolabeled tracer detectable by mass spectrometry.
-
Brain tissue homogenization buffer.
-
Equipment for tissue dissection and homogenization.
-
Scintillation counter or LC-MS/MS system.
Procedure:
-
Compound Administration: Administer the test compound to the animals at various doses. Include a vehicle control group.
-
Tracer Administration: At a specified time point after drug administration, administer the H3R tracer.
-
Tissue Collection: At a predetermined time after tracer administration, euthanize the animals and rapidly dissect the brain. Isolate brain regions with high H3R expression (e.g., striatum, cortex) and a region with low to negligible expression for non-specific binding (e.g., cerebellum).
-
Tissue Processing: Homogenize the brain tissues.
-
Quantification:
-
Radiolabeled Tracer: Measure the radioactivity in the tissue homogenates using a scintillation counter.
-
Non-radiolabeled Tracer: Extract the tracer from the homogenates and quantify its concentration using LC-MS/MS.
-
-
Data Analysis: Calculate the specific binding in the target brain regions by subtracting the signal from the cerebellum (non-specific binding). Receptor occupancy is then calculated as the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated animals. Plot receptor occupancy as a function of drug dose or plasma concentration to determine the ED₅₀. To assess the time course of occupancy, repeat the experiment with tissue collection at different time points after drug administration.[1]
Conclusion
This compound represents a significant advancement in the development of H3R-targeting therapeutics. Its unique pharmacokinetic profile, characterized by rapid association with and dissociation from the H3 receptor, is a deliberate design feature aimed at providing a therapeutic window of wakefulness promotion without the lingering effect of insomnia that has challenged the clinical progression of first-generation H3R antagonists.[2][4] The available preclinical and clinical data support this intended therapeutic advantage. For researchers and drug developers, this compound serves as a prime example of how understanding the relationship between drug-receptor kinetics and clinical outcomes can lead to the design of safer and more effective medicines. Further head-to-head clinical trials with first-generation agents will be invaluable in fully elucidating the comparative therapeutic index of this compound.
References
- 1. In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. | BioWorld [bioworld.com]
- 7. novctrd.com [novctrd.com]
Replicating L-134 Efficacy Studies: A Comparative Guide for Preclinical Research in Different Animal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating and comparing the efficacy of LML134, a histamine (B1213489) H3 receptor (H3R) inverse agonist, across different rodent strains. This compound is under investigation for its wake-promoting properties in the treatment of excessive sleep disorders, such as shift work disorder.[1][2][3] The objective of this guide is to offer a standardized approach to preclinical evaluation, enabling robust and comparable data generation.
Introduction to this compound
This compound acts as an inverse agonist at the histamine H3 receptor.[2][3] The H3 receptor is an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, which inhibits the release of histamine and other neurotransmitters involved in wakefulness. By blocking this inhibitory action, this compound increases histamine levels in the brain, thereby promoting an alert state.[4] Clinical studies have indicated that this compound can reduce sleepiness in individuals with shift work disorder.[1] Preclinical research in Sprague-Dawley rats has demonstrated its rapid oral absorption and clearance.
Comparative Efficacy Studies in Rodent Strains
To thoroughly evaluate the wake-promoting effects of this compound and its potential for translation to different populations, it is crucial to assess its efficacy in various animal strains. This guide proposes a comparative study in mouse and rat strains commonly used in sleep and behavioral research.
Recommended Animal Strains:
-
Mice:
-
C57BL/6J: A widely used inbred strain with well-characterized sleep patterns.
-
BALB/cByJ: An inbred strain known to exhibit different sleep-wake characteristics compared to C57BL/6J, potentially highlighting strain-specific drug effects.[5]
-
-
Rats:
-
Sprague-Dawley: An outbred stock, often used in pharmacology and toxicology studies, and for which initial this compound data exists.
-
Wistar: Another common outbred stock with a different genetic background to Sprague-Dawley, useful for assessing the robustness of the drug's effect.
-
Lewis: An inbred strain with distinct sleep architecture, which could reveal nuances in this compound's mechanism.[6]
-
Experimental Protocols
The following protocols are designed to assess the wake-promoting and sleep-disrupting effects of this compound.
Electroencephalography (EEG) and Electromyography (EMG) Recordings
Objective: To quantify the effects of this compound on sleep-wake states.
Methodology:
-
Surgical Implantation: Adult male animals of each strain will be surgically implanted with EEG and EMG electrodes under anesthesia. EEG electrodes are placed over the frontal and parietal cortices, and EMG electrodes are inserted into the nuchal muscles.
-
Recovery: Animals will be allowed a 7-10 day recovery period to ensure the return of normal circadian rhythms.
-
Habituation: Animals will be habituated to the recording chambers and tethered recording cables for at least 48 hours prior to the experiment.
-
Drug Administration: this compound will be administered orally at the beginning of the light phase (the normal sleep period for rodents). A vehicle control group for each strain will receive the same volume of the vehicle solution. A range of doses should be tested to establish a dose-response relationship.
-
Data Acquisition: Continuous EEG and EMG recordings will be collected for 24 hours post-administration.
-
Data Analysis: The recordings will be scored in 10-second epochs as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep. Key parameters to be analyzed include:
-
Total time spent in each state (wake, NREM, REM) during the light and dark phases.
-
Sleep latency (time to the first consolidated NREM sleep episode).
-
Wake and sleep bout duration and number.
-
EEG power spectral analysis, particularly in the delta (0.5-4 Hz) and theta (6-9 Hz) frequency bands.
-
Shift Work Simulation Model
Objective: To evaluate the efficacy of this compound in a model that mimics the challenges of shift work.
Methodology:
-
Baseline Recording: Baseline sleep-wake patterns will be recorded for 24 hours.
-
Forced Activity Protocol: For the subsequent 3-5 days, animals will be subjected to forced activity during their normal rest period (the light phase). This can be achieved using a slowly rotating drum or gentle handling to keep them awake for a set number of hours (e.g., 6-8 hours).
-
Drug Administration: On the final day of the forced activity protocol, animals will be administered either this compound or vehicle orally prior to the start of the forced activity period.
-
Behavioral and EEG/EMG Monitoring: Animal activity levels will be monitored throughout the forced activity period. Subsequent 24-hour EEG/EMG recordings will assess the impact on sleep rebound.
-
Data Analysis:
-
Comparison of activity levels between this compound and vehicle-treated groups during the forced activity period.
-
Analysis of sleep architecture during the recovery period to assess this compound's effect on sleep rebound and consolidation.
-
Data Presentation
The quantitative data from these experiments should be summarized in the following tables for clear comparison across strains.
Table 1: Effect of this compound on Sleep-Wake Parameters (Light Phase)
| Strain | Treatment | Total Wake Time (min) | Total NREM Time (min) | Total REM Time (min) | Sleep Latency (min) |
| C57BL/6J | Vehicle | ||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| BALB/cByJ | Vehicle | ||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| Sprague-Dawley | Vehicle | ||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| Wistar | Vehicle | ||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| Lewis | Vehicle | ||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) |
Table 2: Efficacy of this compound in the Shift Work Simulation Model
| Strain | Treatment | Activity During Forced Wakefulness (counts/hr) | NREM Rebound (% of baseline) | REM Rebound (% of baseline) |
| C57BL/6J | Vehicle | |||
| This compound | ||||
| BALB/cByJ | Vehicle | |||
| This compound | ||||
| Sprague-Dawley | Vehicle | |||
| This compound | ||||
| Wistar | Vehicle | |||
| This compound | ||||
| Lewis | Vehicle | |||
| This compound |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the histaminergic synapse.
Experimental Workflow for Comparative Efficacy Study
Caption: Workflow for the comparative efficacy study of this compound in different rodent strains.
References
- 1. Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Rodent models to study the metabolic effects of shiftwork in humans - Netherlands Institute for Neuroscience - Master the Mind [nin.nl]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Independent Validation of LML134's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound LML134 with established treatments for excessive sleepiness associated with shift work disorder (SWD). The information is compiled from preclinical studies and clinical trial data to support independent validation of this compound's mechanism of action and to benchmark its performance against current therapeutic alternatives.
Overview of this compound and its Mechanism of Action
This compound is a novel, orally active, and highly selective histamine (B1213489) H3 receptor (H3R) inverse agonist that was under development by Novartis for the treatment of excessive sleep disorders, including SWD.[1] The therapeutic rationale for H3R inverse agonism is to increase the release of histamine and other wake-promoting neurotransmitters in the brain, thereby enhancing wakefulness.
A key differentiating feature of this compound's design is its pharmacokinetic and pharmacodynamic profile. It was engineered to achieve high receptor occupancy in the brain shortly after administration, followed by a rapid disengagement from the receptor.[2] This "fast-in, fast-out" profile was intended to provide wakefulness-promoting effects during the desired period (e.g., a night shift) without causing insomnia, a common side effect of other H3R inverse agonists with longer receptor occupancy times.
Preclinical Profile of this compound
In preclinical studies, this compound demonstrated a promising profile consistent with its intended mechanism of action.
| Parameter | Value | Species/System |
| hH3R Binding Affinity (Ki) | 12 nM | Human |
| hH3R Functional Activity (Ki) | 0.3 nM (cAMP assay) | Human |
| Selectivity | High selectivity for H3R over a panel of 137 other targets, including other histamine receptors (H1, H2, H4) | N/A |
| Pharmacokinetics (Oral, 10 mg/kg) | Tmax: 0.5 hourst1/2: 1.54 hours | Rat |
Clinical Development and Efficacy of this compound
This compound underwent Phase I and a proof-of-concept Phase II clinical trial.
Phase I Studies
A first-in-human, randomized, double-blind, placebo-controlled study (NCT02334449) in healthy volunteers assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of this compound. A separate study in healthy volunteers was designed to characterize brain H3 receptor occupancy using positron emission tomography (PET).[1]
Phase II Proof-of-Concept Study in Shift Work Disorder (NCT03141086)
A randomized, double-blind, placebo-controlled, cross-over study was initiated to evaluate the wakefulness-promoting effect, safety, and pharmacokinetics of this compound in patients with SWD.[3] The primary outcome measure was the change in sleep latency as measured by the Multiple Sleep Latency Test (MSLT).[3]
Key Findings (Qualitative):
-
Participants reported being less sleepy at night after taking this compound compared to a placebo.[4]
-
Objective measurements showed that participants stayed awake longer during MSLT nap times after receiving this compound compared to placebo.[4]
-
The effect of this compound on sleepiness was observed to be less pronounced at the fourth nap time, approximately 9.5 hours post-dose, which is consistent with its designed short duration of action.[4]
-
This compound reached its maximum concentration in the blood approximately 3 hours after administration.[4]
Quantitative Efficacy Data for this compound is not publicly available. The Phase II trial was terminated early by the sponsor due to a strategic decision to discontinue research in this therapeutic area, and not due to safety concerns.[4]
Comparison with Approved Alternatives for Shift Work Disorder
The current standard of care for excessive sleepiness associated with SWD includes pharmacological agents such as modafinil (B37608) and armodafinil.
Efficacy of Modafinil and Armodafinil
| Drug | Dose | Primary Efficacy Endpoint | Result | Reference |
| Modafinil | 200 mg | Mean change in Multiple Sleep Latency Test (MSLT) from baseline | Increase of 1.7 minutes (from 2.1 to 3.8 min) vs. 0.3 minutes with placebo | Clinical Trial Data |
| Clinical Global Impression of Change (CGI-C) | 74% of patients rated as improved vs. 36% with placebo | Clinical Trial Data | ||
| Armodafinil | 150 mg | Mean change in Multiple Sleep Latency Test (MSLT) from baseline | Increase of 3.0 minutes (from 2.3 to 5.3 min) vs. 0.4 minutes with placebo | Clinical Trial Data |
| Clinical Global Impression of Change (CGI-C) | 79% of patients rated as improved vs. 59% with placebo | Clinical Trial Data |
Safety and Tolerability
| Drug | Common Adverse Events |
| This compound | Headache was the most frequently reported adverse event in the Phase II trial. No serious adverse events were reported.[4] |
| Modafinil | Headache, nausea, nervousness, anxiety, and insomnia. |
| Armodafinil | Headache, nausea, dizziness, and insomnia. |
Experimental Protocols
This compound Phase II Proof-of-Concept Study (NCT03141086)
-
Study Design: A randomized, subject and investigator-blinded, placebo-controlled, cross-over, multi-center study.
-
Participants: Patients with a diagnosis of Shift Work Disorder.
-
Intervention: this compound or placebo administered orally.
-
Primary Outcome Measure: To demonstrate that wakefulness in SWD patients is significantly increased after treatment with this compound compared to placebo, as measured by sleep latency in the Multiple Sleep Latency Test (MSLT).[3]
-
MSLT Protocol: The MSLT was performed after an overnight stay in a sleep laboratory. It consisted of a series of nap opportunities provided at set intervals during the patient's typical work hours to objectively measure the propensity to fall asleep.[3][4]
Visualizations
Caption: Mechanism of action of this compound as a histamine H3 receptor inverse agonist.
Caption: Desired pharmacokinetic and pharmacodynamic profile of this compound.
References
A Comparative Review of H3 Receptor Inverse Agonists in Development
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters in the central nervous system. Its constitutive activity has made it a prime target for the development of inverse agonists, which can increase neurotransmitter release and offer therapeutic potential for a range of neurological disorders, including narcolepsy, cognitive impairment in Alzheimer's disease and schizophrenia, and attention-deficit hyperactivity disorder (ADHD). This guide provides a comparative overview of prominent H3 receptor inverse agonists that are either approved or in various stages of development, with a focus on their pharmacological properties and the experimental data supporting their evaluation.
Comparative Pharmacological Profiles
The following tables summarize the in vitro binding affinity and functional potency of several key H3 receptor inverse agonists. These compounds exhibit high affinity for the human H3 receptor and function as inverse agonists, reducing the receptor's basal activity.
| Compound | Chemical Class | Human H3 Receptor Binding Affinity (Ki) | Reference(s) |
| Pitolisant (Wakix®) | Non-imidazole | 0.16 nM | [1][2] |
| ABT-239 | Non-imidazole | 0.32 nM (pKi = 9.5) | [3] |
| A-349821 | Non-imidazole | ~0.16 nM (pKi = 9.8) | [4][5] |
| GSK239512 | Non-imidazole | In vivo pK = 11.3 | [6][7][8] |
| Ciproxifan | Imidazole | 46-180 nM | [3] |
| Enerisant | Non-imidazole | High affinity (IC50 = 0.3-3 nM) | [1][5][9] |
| S 38093 | Non-imidazole | 1.2 µM | [10] |
Table 1: Comparative in vitro binding affinities of selected H3 receptor inverse agonists for the human H3 receptor.
| Compound | Functional Potency (Inverse Agonism) | Assay Type | Reference(s) |
| Pitolisant (Wakix®) | EC50 = 1.5 nM | [35S]GTPγS binding | [1][2] |
| ABT-239 | pEC50 = 8.2 | [35S]GTPγS binding | [3] |
| A-349821 | pEC50 = 8.6 | [35S]GTPγS binding | [4] |
| Ciproxifan | EC50 = 15 nM (partial inverse agonist) | [35S]GTPγS binding | [11] |
| S 38093 | EC50 = 1.7 µM | cAMP accumulation | [10] |
Table 2: Functional potency of selected H3 receptor inverse agonists in in vitro assays.
Selectivity Profiles
A critical aspect of drug development is ensuring target selectivity to minimize off-target effects. H3 receptor inverse agonists are generally designed to have high selectivity over other histamine receptor subtypes (H1, H2, and H4).
| Compound | Selectivity Profile | Reference(s) |
| Pitolisant (Wakix®) | High selectivity for H3 over H1, H2, and H4 receptors (Ki values in the micromolar range for other subtypes). | [12][13][14] |
| ABT-239 | >1000-fold selective for H3 over H1, H2, and H4 receptors. | [3] |
| A-349821 | High selectivity for H3 over H1, H2, and H4 receptors. | [4][5][15] |
| GSK239512 | Potent and selective H3 receptor antagonist. | [16][17] |
| Ciproxifan | At least 3-orders of magnitude lower potency at various aminergic receptors. | [6] |
| Enerisant | >3000-fold selectivity over other histamine receptor subtypes. | [18] |
Table 3: Selectivity profiles of selected H3 receptor inverse agonists.
Signaling Pathways and Experimental Workflows
The therapeutic effects of H3 receptor inverse agonists stem from their ability to modulate downstream signaling cascades. The following diagrams illustrate the key signaling pathway, a typical experimental workflow for evaluating these compounds, and the logical progression of their development.
Caption: H3 receptor inverse agonist signaling pathway.
Caption: General experimental workflow for H3 inverse agonists.
Caption: Logical relationships in H3 inverse agonist development.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a test compound for the H3 receptor by assessing its ability to displace a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand, such as [3H]-Nα-methylhistamine.
-
Test compounds (H3 receptor inverse agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a known H3 receptor ligand, e.g., 10 µM clobenpropit).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.
-
For determining non-specific binding, incubate the membranes with the radioligand in the presence of the non-specific binding control.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay (for Functional Potency)
This functional assay measures the ability of an inverse agonist to decrease the basal level of G-protein activation by the constitutively active H3 receptor.
-
Materials:
-
Membrane preparations from cells expressing the human H3 receptor.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test compounds (H3 receptor inverse agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
-
-
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure that G-proteins are in their inactive state.
-
Incubate the membranes with a fixed concentration of [35S]GTPγS and varying concentrations of the test compound.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
The decrease in [35S]GTPγS binding in the presence of the inverse agonist, relative to the basal binding, is a measure of its inverse agonist activity.
-
Determine the EC50 or pEC50 value from the concentration-response curve.
-
Social Recognition Test (In Vivo Model for Cognition)
This test assesses short-term social memory in rodents. An adult rat's natural tendency to investigate a novel juvenile rat more than a familiar one is the basis of this assay.[4]
-
Apparatus:
-
Standard rat cages.
-
-
Procedure:
-
Habituation: Acclimate the adult test rat to the testing cage.
-
First Exposure (T1): Place a juvenile rat into the cage with the adult test rat for a set period (e.g., 5 minutes) and record the duration of social investigation (e.g., sniffing, grooming).
-
Inter-Trial Interval (ITI): Return both rats to their home cages for a specific delay period (e.g., 30 minutes to 2 hours).
-
Second Exposure (T2): Re-expose the adult rat to either the same (familiar) juvenile or a novel juvenile rat for a set period and record the duration of social investigation.
-
Data Analysis: A significant reduction in investigation time towards the familiar juvenile compared to a novel juvenile indicates intact social memory. Cognition-enhancing drugs are expected to prolong this memory, resulting in a reduced investigation of the familiar juvenile even after a longer ITI.
-
Conclusion
The development of H3 receptor inverse agonists represents a promising therapeutic strategy for a variety of CNS disorders. The compounds reviewed here demonstrate high affinity and selectivity for the H3 receptor, with preclinical and clinical data supporting their potential to improve wakefulness and cognitive function. The continued investigation and development of these and other novel H3 receptor inverse agonists hold significant promise for addressing unmet medical needs in neurology and psychiatry.
References
- 1. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, GSK239512, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unexpectedly high affinity of a novel histamine H(3) receptor antagonist, GSK239512, in vivo in human brain, determined using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unexpectedly high affinity of a n... preview & related info | Mendeley [mendeley.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lesion remyelinating activity of GSK239512 versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to LML134 and Other Histamine H3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the histamine (B1213489) H3 receptor (H3R) inverse agonist LML134 with other notable ligands, pitolisant (B1243001) and bavisant (B1667764). The information presented herein is intended to assist researchers in evaluating the relative potency, selectivity, and experimental protocols associated with these compounds.
Introduction to H3R Inverse Agonists
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. Inverse agonists of the H3R block the receptor's constitutive activity, leading to an increase in the synthesis and release of histamine and other neurotransmitters such as acetylcholine (B1216132) and norepinephrine. This mechanism of action makes H3R inverse agonists promising therapeutic agents for a variety of neurological and psychiatric disorders, including excessive daytime sleepiness, narcolepsy, and cognitive impairment.
This compound is a novel H3R inverse agonist developed for the treatment of excessive sleep disorders.[1][2] It is designed to have a rapid onset of action and a short duration of engagement with the receptor, a profile that could provide therapeutic benefits without the common side effect of insomnia seen with other H3R inverse agonists.[1] Pitolisant (Wakix®) is the first H3R inverse agonist to receive clinical approval for the treatment of narcolepsy.[3][4] Bavisant (JNJ-31001074) is another potent and selective H3R antagonist that has been investigated for the treatment of attention-deficit hyperactivity disorder (ADHD).[5][6][7]
Comparative Potency at the Histamine H3 Receptor
The potency of a ligand is a measure of the concentration required to produce a specific effect. For H3R inverse agonists, this is typically quantified by the inhibition constant (Ki) in radioligand binding assays or the half-maximal effective concentration (EC50) or inhibition constant (Ki) in functional assays, such as cAMP accumulation assays.
| Ligand | Assay Type | Species | Ki (nM) | pKi | EC50 (nM) | Reference |
| This compound | cAMP Assay | Human | 0.3 | - | - | [1] |
| Binding Assay | Human | 12 | - | - | [1] | |
| Pitolisant | Binding Assay | Human | 0.16 | - | - | [3] |
| Functional Assay | Human | - | - | 1.5 | [3] | |
| Bavisant | Binding Assay | Human | - | 8.27 | - | [8] |
Note: pKi is the negative logarithm of the Ki value. A pKi of 8.27 corresponds to a Ki of approximately 5.37 nM.
Selectivity Profile
Selectivity is a critical parameter for any drug candidate, as it minimizes off-target effects and potential side effects. The following table summarizes the selectivity of this compound, pitolisant, and bavisant against other histamine receptor subtypes and other G-protein coupled receptors (GPCRs).
| Ligand | Target | Ki or IC50 | Fold Selectivity vs. H3R | Reference |
| This compound | Histamine H1 Receptor | >30 µM | > 2500 (vs. binding Ki) | [9] |
| Histamine H2 Receptor | >30 µM | > 2500 (vs. binding Ki) | [9] | |
| Histamine H4 Receptor | >30 µM | > 2500 (vs. binding Ki) | [9] | |
| Panel of 56 other targets | No significant affinities | High | [9] | |
| Pitolisant | Other Histamine Receptors | No appreciable binding | High | [10] |
| Bavisant | hERG | >10 µM | > 1862 (vs. calculated Ki) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for the key assays used to characterize H3R ligands.
Histamine H3 Receptor Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled histamine or a high concentration of a known H3R ligand.
-
Test Compounds: Serial dilutions of the test compounds (e.g., this compound, pitolisant, bavisant).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well . Homogenize the membrane suspension gently.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.
-
25 µL of serially diluted test compound.
-
50 µL of [³H]-Nα-methylhistamine (final concentration ~1-2 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine H3 Receptor Inverse Agonist cAMP Functional Assay
This assay measures the ability of a test compound to act as an inverse agonist by quantifying its effect on the basal or forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) levels in cells expressing the H3 receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human histamine H3 receptor.
-
Cell Culture Medium: Appropriate medium for the cell line.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Test Compounds: Serial dilutions of the test compounds.
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA, HTRF, or LANCE).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the H3R-expressing cells into 96-well plates at a density of 5,000-10,000 cells/well and culture overnight.
-
Compound Incubation:
-
For measuring inverse agonism on basal cAMP levels, replace the culture medium with stimulation buffer containing serial dilutions of the test compound.
-
For measuring inverse agonism on stimulated cAMP levels, replace the culture medium with stimulation buffer containing serial dilutions of the test compound and a fixed concentration of forskolin (e.g., 1-10 µM).
-
-
Incubation: Incubate the plates at 37°C for 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
For inverse agonists, the data will show a concentration-dependent decrease in cAMP levels.
-
Determine the IC50 value (the concentration of the compound that produces 50% of the maximal inhibition of cAMP production) using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Signaling pathway of the histamine H3 receptor and the action of an inverse agonist like this compound.
Caption: Experimental workflow for the H3R radioligand competition binding assay.
Caption: Experimental workflow for the H3R inverse agonist cAMP functional assay.
Conclusion
This compound, pitolisant, and bavisant are all potent and selective histamine H3 receptor inverse agonists. This compound demonstrates high potency in functional assays and is designed for a rapid and short-acting profile. Pitolisant is a clinically approved drug with high binding affinity for the H3R. Bavisant also shows high affinity for the H3R and has been investigated for its potential in treating ADHD. The choice of ligand for research or therapeutic development will depend on the specific application and desired pharmacokinetic and pharmacodynamic properties. The experimental protocols and data presented in this guide provide a foundation for the objective comparison and further investigation of these and other H3R ligands.
References
- 1. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitolisant: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Bavisant | JNJ-31001074 | H3 Receptor Antagonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
LML134: A Favorable Profile in Minimizing Insomnia Risk Compared to Established Sleep Disorder Treatments
A novel histamine (B1213489) H3 receptor inverse agonist, LML134, demonstrates a reduced risk of insomnia as a side effect—a common challenge with other wakefulness-promoting agents and a primary concern in the treatment of sleep-wake disorders. Developed for excessive sleep disorders such as shift work disorder, this compound's unique pharmacokinetic profile is designed to promote wakefulness without disrupting subsequent sleep patterns.[1][2][3]
This guide provides a comparative analysis of this compound against other therapeutic classes for sleep-wake disorders, including orexin (B13118510) receptor antagonists, with a focus on the adverse event of insomnia. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's safety and therapeutic potential.
Mechanism of Action: A Departure from Traditional Approaches
This compound functions as a histamine H3 receptor (H3R) inverse agonist.[1] The H3R is an autoreceptor that inhibits the release of histamine and other neurotransmitters involved in promoting wakefulness. By blocking this receptor, this compound increases the levels of these wakefulness-promoting neurotransmitters in the brain.[4] A key design feature of this compound is its rapid onset and short duration of action, a "fast-on/fast-off" kinetic profile, which provides therapeutic effects during the desired period without causing the lingering stimulation that can lead to insomnia.[1][2][3]
In contrast, orexin receptor antagonists, a major class of insomnia treatments, work by blocking the wake-promoting neuropeptides orexin A and B from binding to their receptors, OX1 and OX2, thereby promoting sleep.[5][6]
dot
Figure 1. Contrasting signaling pathways of this compound and Orexin Receptor Antagonists.
Comparative Safety Profile: Focus on Insomnia
Clinical trial data for this compound in participants with shift work disorder indicated that the drug was safe and well-tolerated.[7] The most frequently reported adverse event was headache.[7] Notably, insomnia was not highlighted as a common side effect, aligning with its designed pharmacokinetic profile to avoid nighttime sleep disruption.[1][2]
In comparison, while generally well-tolerated, orexin receptor antagonists used for insomnia can present with side effects such as somnolence, fatigue, and headache.[8][9] Although these agents are intended to promote sleep, residual effects can sometimes be a concern.[10]
Below is a summary table of common adverse events for this compound and a representative orexin receptor antagonist, suvorexant, based on available clinical trial information.
| Adverse Event | This compound (in Shift Work Disorder)[7] | Suvorexant (in Insomnia)[9][11] | Placebo (in respective trials)[7][9] |
| Headache | Most Common | Common | Common |
| Somnolence/Drowsiness | Not Reported as Common | 7% | 3% |
| Fatigue | Not Reported as Common | Common | Not specified |
| Dizziness | Not Reported as Common | Common | Not specified |
| Dry Mouth | Not Reported as Common | Common | Not specified |
| Abnormal Dreams | Not Reported as Common | Common | Not specified |
| Insomnia | Not Reported as a Common Adverse Event | Less Common | Less Common |
Experimental Protocols
This compound Clinical Trial in Shift Work Disorder (CLML134X2201)
A clinical trial was conducted to evaluate the safety and efficacy of this compound in individuals with shift work disorder.[7]
-
Study Design: A randomized, placebo-controlled trial.
-
Participants: 24 male and female participants with a diagnosis of shift work disorder.[7]
-
Intervention: Participants received both this compound and a placebo during different treatment periods.[7]
-
Primary Endpoints:
-
Efficacy: Assessed by the reduction in sleepiness at night compared to placebo.[7] Sleepiness was measured using the Multiple Sleep Latency Test (MSLT), which measures how long it takes a person to fall asleep during scheduled nap times.[7]
-
Safety: Monitored through the recording of all medical problems (adverse events) experienced by the participants during the trial.[7]
-
-
Key Findings: Participants were less sleepy at night after taking this compound compared to placebo. The drug was deemed safe for the participants in this trial, with headache being the most common medical problem reported.[7]
dot
Figure 2. Simplified workflow of the this compound clinical trial in shift work disorder.
Conclusion
The available evidence suggests that this compound, a histamine H3 receptor inverse agonist, has a favorable safety profile with a reduced risk of causing insomnia, a key consideration for a wakefulness-promoting agent. Its "fast-on/fast-off" kinetic profile is a deliberate design feature to mitigate this risk. While direct comparative trials with insomnia treatments are not applicable due to different therapeutic indications, the low incidence of insomnia as a side effect in its target population is a promising characteristic for this compound. Further research and real-world data will continue to delineate its safety and efficacy profile in the management of excessive sleep disorders.
References
- 1. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How Do Orexin Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. Orexin receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novctrd.com [novctrd.com]
- 8. uspharmacist.com [uspharmacist.com]
- 9. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 10. The orexin story and orexin receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Safety Operating Guide
Navigating the Disposal of LML134: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling LML134, a histamine (B1213489) H3 receptor inverse agonist, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedural information based on established best practices for the disposal of investigational pharmaceutical compounds.
Core Principles of Investigational Drug Disposal
The disposal of any investigational medication, such as this compound, must comply with federal, state, and local regulations. A primary objective is to prevent the release of active pharmaceutical ingredients into the environment and to ensure the safety of all personnel.
Step-by-Step Disposal Protocol for this compound
Given the absence of a specific SDS for this compound, a conservative approach adhering to guidelines for chemical waste is recommended.
-
Initial Assessment and Classification : The first crucial step is to determine if this compound is classified as a hazardous waste. This assessment should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.[1] They can provide guidance based on the chemical properties of the compound.
-
Segregation and Containment :
-
Non-Hazardous Waste : If deemed non-hazardous, this compound waste, including empty or partially used vials and contaminated labware, should be placed in designated, clearly labeled red biohazard-chemotoxic containers for incineration.[1]
-
Hazardous Waste : If classified as hazardous, this compound waste must be segregated from other waste streams and collected in a Department of Transportation (DOT) approved container.[1]
-
-
Labeling and Documentation : All waste containers must be accurately labeled with the contents, including the name "this compound," and any associated hazard warnings. Maintain a detailed log of all disposed quantities.
-
Engaging a Certified Waste Vendor : The disposal of chemical waste must be handled by a certified and approved environmental management vendor. Your EHS department can facilitate the selection and coordination with such a vendor for the transportation and ultimate destruction of the waste, typically through incineration.[1]
-
Record Keeping : Retain all documentation related to the disposal of this compound, including manifests and certificates of destruction, for a minimum of three years.[1]
Key Experimental Data Summary
While specific disposal-related quantitative data for this compound is unavailable, the following table summarizes some of its known chemical and pharmacokinetic properties.
| Property | Value | Reference |
| Molecular Formula | C19H29N5O3 | [2] |
| hH3R Ki (cAMP assay) | 0.3 nM | [3] |
| hH3R Ki (binding assay) | 12 nM | [3] |
| Oral Absorption (rat) | Rapid, tmax = 0.5 hours | [3] |
| Terminal Half-life (rat, IV) | 0.44 hours | [3] |
| Plasma Protein Binding (human) | 33.6% | [3] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
It is imperative for all laboratory personnel to remain informed about and compliant with their institution's specific policies and all applicable regulations regarding chemical and pharmaceutical waste disposal.
References
Essential Safety and Logistical Information for Handling LML134
Disclaimer: No specific Safety Data Sheet (SDS) for LML134 was found. The following guidance is based on general best practices for handling investigational new drugs and hazardous chemicals in a laboratory setting. It is crucial to supplement this information with a substance-specific risk assessment and to adhere to your institution's safety protocols.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and ensure the safe handling and disposal of this investigational compound.
Personal Protective Equipment (PPE)
As a precautionary measure, this compound should be handled as a potentially hazardous compound. The following table summarizes the recommended personal protective equipment (PPE) for handling this compound in a laboratory setting.[1][2][3][4][5]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with powder-free nitrile gloves is recommended.[3][4] The outer glove should be changed immediately upon contamination. |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[4] |
| Eye Protection | Safety Goggles/Shield | Chemical splash goggles are required. A face shield should be worn over the goggles when there is a significant risk of splashes.[2][3] |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.[1] A fit test is required. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory. |
Operational Plan: Handling and Experimental Protocols
Adherence to a strict operational plan is essential to minimize exposure and ensure a safe working environment. The following protocols outline the step-by-step procedures for handling this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Don appropriate PPE (lab coat, gloves, and safety glasses) before handling the container.
-
Log the compound into the chemical inventory system.
-
Store this compound in a designated, well-ventilated, and restricted-access area, away from incompatible materials. The storage temperature should be as specified by the supplier.
Preparation of Solutions:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.[6]
-
Wear full PPE, including double gloves, a gown, and eye protection. An N95 respirator is recommended when handling the powder.[1]
-
Use disposable equipment whenever possible to avoid cross-contamination.
-
Carefully weigh the required amount of this compound and transfer it to a suitable container for dissolution.
-
Add the solvent slowly to avoid splashing.
-
Ensure the container is securely capped and labeled with the compound name, concentration, date, and your initials.
Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Always wear appropriate PPE.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental exposure, follow the emergency procedures outlined below.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Notify your supervisor and the institutional safety office.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large or unknown spill without proper training and equipment.
-
Clean-up (for minor spills):
-
Don appropriate PPE, including a respirator if the compound is a powder.
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with institutional and regulatory guidelines for hazardous waste.[7][8][9]
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinses should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatible.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous materials.
Final Disposition:
-
All waste containers must be sealed and properly labeled with the contents.
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office.
-
Investigational drugs are typically disposed of via incineration by a licensed hazardous waste management company.[7][9]
Visualizations
The following diagrams illustrate the key workflows for handling this compound.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. safety.rochester.edu [safety.rochester.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
